molecular formula C12H10BrNO3 B1275382 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione CAS No. 51132-00-4

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Cat. No.: B1275382
CAS No.: 51132-00-4
M. Wt: 296.12 g/mol
InChI Key: PTPZBCHKQSHXQZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS 51132-00-4) is a high-purity brominated phthalimide derivative supplied for advanced chemical and pharmaceutical research . This compound features a reactive bromo-ketone group attached to the isoindoline-1,3-dione (phthalimide) scaffold, making it a valuable bifunctional synthetic intermediate for designing novel molecular structures . The phthalimide moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research on isoindoline-1,3-dione derivatives has demonstrated their potential as antimicrobial and antifungal agents . These compounds are investigated for their ability to interact with microbial enzymes, such as fungal cytochrome P450, potentially disrupting essential processes like ergosterol synthesis in cell membranes . This makes derivatives of this chemical family valuable scaffolds in developing new anti-infective agents. This product is offered with a guaranteed purity of 99% and is packaged in a 25kg/cardboard drum for industrial-scale research and development . It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-bromo-3-oxobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPZBCHKQSHXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396036
Record name 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51132-00-4
Record name 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl)
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Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the structure elucidation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. It outlines a proposed synthetic pathway and details the expected analytical data from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a functionalized derivative of phthalimide, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of an α-bromoketone moiety introduces a reactive center, making it a potentially valuable intermediate for the synthesis of more complex molecules and a candidate for biological evaluation. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications. This guide details the methodologies and expected outcomes for the comprehensive characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents. The initial step is the synthesis of the precursor, N-(3-oxobutyl)phthalimide, followed by its selective bromination at the α-position to the ketone.

Experimental Protocol: Synthesis of N-(3-Oxobutyl)phthalimide (Precursor)
  • Reaction Setup: To a solution of potassium phthalimide (1.85 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add 1-chlorobutan-2-one (1.07 g, 10 mmol).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(3-oxobutyl)phthalimide.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve N-(3-oxobutyl)phthalimide (2.17 g, 10 mmol) in glacial acetic acid (30 mL) in a flask protected from light.

  • Bromination: Add bromine (0.51 mL, 10 mmol) dropwise to the solution while stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into 150 mL of cold water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine. Recrystallize the crude product from ethanol to afford pure this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the target compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85dd2HAromatic H (ortho to C=O)
~7.73dd2HAromatic H (meta to C=O)
~4.85s2H-CH₂-Br
~4.15t2H-N-CH₂-
~3.20t2H-CH₂-C(=O)-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200.5C=O (ketone)
~167.8C=O (imide)
~134.2Aromatic C-H
~132.0Aromatic C (quaternary)
~123.5Aromatic C-H
~45.0-N-CH₂-
~40.0-CH₂-C(=O)-
~35.0-CH₂-Br
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: Predicted IR Absorption Data (KBr pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1770StrongC=O stretch (imide, symmetric)
~1715StrongC=O stretch (imide, asymmetric)
~1725StrongC=O stretch (ketone)
~1600MediumAromatic C=C stretch
~1400StrongC-N stretch
~650StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₂H₁₀BrNO₃, the expected molecular weight is approximately 296.12 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment
295/297[M]⁺ (Molecular ion)
216[M - Br]⁺
174[M - CH₂BrCO]⁺
160[Phthalimide-N=CH₂]⁺
147[Phthalimide]⁺
130[C₈H₄O₂]⁺
104[C₇H₄O]⁺
76[C₆H₄]⁺

Visualization of Workflows

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow reagent1 Potassium Phthalimide intermediate N-(3-Oxobutyl)phthalimide reagent1->intermediate DMF, 60°C reagent2 1-Chlorobutan-2-one reagent2->intermediate product This compound intermediate->product Acetic Acid reagent3 Bromine (Br2) reagent3->product

Caption: Proposed two-step synthesis of the target compound.

Structure Elucidation Workflow

The logical workflow for the structural confirmation of the synthesized compound is depicted below.

Structure_Elucidation_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed: This compound data_analysis->structure_confirmation Consistent Data

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a valuable intermediate in organic and medicinal chemistry. The synthesis is primarily achieved through a modified Gabriel synthesis, a robust method for the formation of N-alkylated phthalimides. This document details the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the key electrophile, 1,4-dibromobutan-2-one. The second, and core, step is the N-alkylation of potassium phthalimide with the synthesized 1,4-dibromobutan-2-one.

Step 1: Synthesis of 1,4-Dibromobutan-2-one

The most common and efficient route to 1,4-dibromobutan-2-one is through the oxidation of its precursor, 1,4-dibromo-2-butanol. This alcohol can be synthesized via the reaction of allyl bromide with formaldehyde.

Step 2: N-Alkylation of Potassium Phthalimide (Gabriel Synthesis)

The target molecule is synthesized by the nucleophilic substitution reaction between potassium phthalimide and 1,4-dibromobutan-2-one. The phthalimide anion acts as a surrogate for the ammonia anion, allowing for a controlled mono-alkylation and avoiding the formation of over-alkylated byproducts. This reaction is a classic example of the Gabriel synthesis, widely used for the preparation of primary amines, and in this case, N-substituted phthalimides.[1][2]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Preparation of 1,4-Dibromobutan-2-one cluster_1 Step 2: Gabriel Synthesis Allyl_Bromide Allyl Bromide 1,4-Dibromo-2-butanol 1,4-Dibromo-2-butanol Allyl_Bromide->1,4-Dibromo-2-butanol Formaldehyde Formaldehyde Formaldehyde->1,4-Dibromo-2-butanol Oxidation Oxidation 1,4-Dibromo-2-butanol->Oxidation 1,4-Dibromobutan-2-one 1,4-Dibromobutan-2-one Oxidation->1,4-Dibromobutan-2-one Target_Molecule This compound 1,4-Dibromobutan-2-one->Target_Molecule Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Target_Molecule Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Potassium Phthalimide - 1,4-Dibromobutan-2-one - Anhydrous Solvent (DMF/Acetone) Start->Reaction_Setup Reaction Stirring at RT or Reflux (Monitor by TLC) Reaction_Setup->Reaction Workup Work-up: - Filtration (if needed) - Solvent Removal - Extraction with DCM/Water - Drying of Organic Layer Reaction->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

An In-depth Technical Guide on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS Number 6284-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. It is important to note that while physicochemical properties for this specific compound are available, detailed experimental protocols for its synthesis and specific biological activity data are not extensively reported in publicly accessible scientific literature. Therefore, this guide also includes representative information from closely related isoindoline-1,3-dione derivatives to provide a contextual understanding of the potential applications and methodologies associated with this class of compounds.

Core Compound Information

This compound is a halogenated derivative of the phthalimide scaffold. The isoindoline-1,3-dione moiety is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] The presence of a reactive α-haloketone functional group in the side chain suggests its potential as an intermediate in organic synthesis or as a covalent modifier of biological targets.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 6284-26-0[][4]
Molecular Formula C₁₂H₁₀BrNO₃[]
Molecular Weight 296.12 g/mol []
Boiling Point 404.4°C at 760 mmHg[]
Density 1.689 g/cm³[]
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr[]
InChI InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2[]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 6284-26-0) is not available in the reviewed literature, a general and representative method for the synthesis of N-substituted isoindoline-1,3-diones can be described. This typically involves the reaction of phthalic anhydride with a primary amine.

Representative Synthesis of an N-Substituted Isoindoline-1,3-dione Derivative

The following protocol is for the synthesis of 2-(aryl)-isoindoline-1,3-diones, adapted from a method used for preparing nitro-substituted analogs.[5][6] This provides a foundational methodology that could be adapted for the synthesis of the title compound.

Reaction: Phthalic Anhydride + Primary Amine → N-Substituted Isoindoline-1,3-dione

Materials:

  • Phthalic anhydride derivative

  • Appropriate primary aromatic amine

  • Glacial acetic acid

Procedure:

  • A mixture of the phthalic anhydride derivative and the corresponding primary aromatic amine is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for 2-3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

General Synthetic Workflow

The synthesis of N-substituted isoindoline-1,3-diones is a fundamental transformation in organic chemistry. The general workflow is depicted in the diagram below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction (e.g., in Glacial Acetic Acid, Reflux) Phthalic_Anhydride->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Product N-Substituted Isoindoline-1,3-dione Reaction->Product

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Biological Activity and Potential Applications

The isoindoline-1,3-dione scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities.[1][2] While specific studies on this compound are lacking, research on analogous compounds provides insight into its potential applications.

Acetylcholinesterase (AChE) Inhibition

Several isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.

The table below summarizes the AChE inhibitory activity of some representative isoindoline-1,3-dione derivatives.

Compound DerivativeIC₅₀ (µM) against AChEReference
para-fluoro substituted 7a2.1[1]
para-fluoro substituted 7f2.1[1]
Unsubstituted 7eData not specified, but substitutions showed no significant effect[1]
Anti-inflammatory and Anticancer Activity

Derivatives of isoindoline-1,3-dione have also demonstrated potential as anti-inflammatory and anticancer agents.[2][7] For instance, certain halogenated derivatives have shown significant antiproliferative activity against human cancer cell lines like Caco-2 and HCT-116.[7] Some studies have also explored their role as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8][9]

Conceptual Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the general mechanism of action for an acetylcholinesterase inhibitor.

G cluster_synapse Synaptic Cleft cluster_key Key ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Neuronal Signal Neuronal Signal Receptor->Neuronal Signal Inhibitor Isoindoline-1,3-dione Derivative (Inhibitor) Inhibitor->AChE Inhibition Key_ACh Neurotransmitter Key_AChE Enzyme Key_Receptor Receptor Key_Inhibitor Inhibitor

Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition.

Future Directions

The presence of the reactive α-bromoketone moiety in this compound makes it an interesting candidate for further investigation. Future research could focus on:

  • Development of a reliable synthesis protocol: A documented and optimized synthesis method is crucial for making this compound more accessible for research.

  • Structural confirmation: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be necessary to unequivocally confirm its structure.

  • Biological screening: A comprehensive biological evaluation could uncover its potential as a therapeutic agent, for example, as an enzyme inhibitor or an alkylating agent for biomolecules.

  • Application as a synthetic intermediate: Its bifunctional nature makes it a potentially useful building block for the synthesis of more complex molecules.

References

IUPAC name for C12H10BrNO3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on a specific isomer of the chemical formula C12H10BrNO3 cannot be provided at this time. Extensive searches for a well-characterized compound with this exact molecular formula have not yielded a specific, researched isomer. The molecular formula C12H10BrNO3 can represent a vast number of constitutional isomers and stereoisomers, and without published scientific literature detailing the synthesis, properties, and biological activity of a particular structure, the creation of a comprehensive technical guide with experimental protocols, quantitative data, and signaling pathways is not feasible.

The search for the IUPAC name and associated research data for C12H10BrNO3 did not identify a prominent or commonly studied compound. Scientific databases and literature searches for this specific formula, as well as for related classes of compounds such as bromo-nitro substituted heterocycles with a C12 backbone, did not retrieve sufficient information to form the basis of the requested in-depth guide.

For a technical guide of this nature to be developed, a specific, known, and studied chemical entity is required. This would allow for the collection and presentation of factual data, including:

  • IUPAC Name: The systematic name determined by the rules of the International Union of Pure and Applied Chemistry, which is dependent on the precise arrangement of atoms in the molecule.

  • Quantitative Data: Measurable properties such as melting point, boiling point, solubility, spectral data (NMR, IR, Mass Spectrometry), and biological activity metrics (e.g., IC50 values).

  • Experimental Protocols: Detailed methods for the synthesis, purification, characterization, and biological testing of the compound.

  • Signaling Pathways and Mechanisms of Action: Information on how the compound interacts with biological systems, which is typically elucidated through extensive research.

Without a specific isomer of C12H10BrNO3 that has been subject to such scientific inquiry, the core requirements for the requested technical guide cannot be met. Further research in the chemical literature would be necessary to first identify a relevant compound with this molecular formula before a detailed technical document could be compiled.

Reactivity of the α-Bromoketone Moiety in Isoindoline-1,3-diones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an α-bromoketone moiety to this scaffold creates a versatile synthetic intermediate with significant potential for the construction of complex heterocyclic systems and novel drug candidates. The electrophilic nature of both the carbonyl carbon and the α-carbon, coupled with the reactivity of the bromine leaving group, opens up a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the α-bromoketone functionality within the isoindoline-1,3-dione framework, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of the Core Intermediate: 2-(2-Bromoacetyl)isoindoline-1,3-dione

The primary starting material for exploring the reactivity of this moiety is 2-(2-bromoacetyl)isoindoline-1,3-dione. Its synthesis is a crucial first step and can be achieved through the bromination of N-acetylphthalimide.

Experimental Protocol: Synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione[1]

A mixture of N-acetylphthalimide and N-bromosuccinimide (NBS) in dioxane is heated to facilitate the bromination reaction.

Materials:

  • N-acetylphthalimide

  • N-Bromosuccinimide (NBS)

  • Dioxane

Procedure:

  • A solution of N-acetylphthalimide in dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

  • N-Bromosuccinimide is added to the solution.

  • The reaction mixture is heated at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization to afford 2-(2-bromoacetyl)isoindoline-1,3-dione.

G cluster_workflow Synthesis Workflow of 2-(2-Bromoacetyl)isoindoline-1,3-dione start Start: N-acetylphthalimide & NBS in Dioxane reflux Heat at Reflux start->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool & Evaporate Solvent monitor->workup Reaction Complete purify Recrystallize workup->purify product Product: 2-(2-Bromoacetyl)isoindoline-1,3-dione purify->product

Caption: Synthetic workflow for 2-(2-bromoacetyl)isoindoline-1,3-dione.

Key Reactions of the α-Bromoketone Moiety

The presence of the α-bromoketone functionality allows for a variety of subsequent reactions, primarily driven by nucleophilic substitution at the α-carbon.

Hantzsch Thiazole Synthesis

A classic and highly efficient method for the construction of thiazole rings involves the reaction of an α-haloketone with a thioamide. The reaction of 2-(2-bromoacetyl)isoindoline-1,3-dione with thiourea provides a direct route to 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione, a valuable building block for further derivatization.[1]

Reactant 1Reactant 2SolventBaseConditionsProductYield
2-(2-Bromoacetyl)isoindoline-1,3-dioneThioureaEthanolPiperidineReflux2-(2-Aminothiazol-5-yl)isoindoline-1,3-dioneHigh

Materials:

  • 2-(2-Bromoacetyl)isoindoline-1,3-dione

  • Thiourea

  • Ethanol

  • Piperidine

Procedure:

  • Dissolve 2-(2-bromoacetyl)isoindoline-1,3-dione and thiourea in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism start 2-(2-Bromoacetyl)isoindoline-1,3-dione + Thiourea intermediate1 Nucleophilic Attack of Sulfur start->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-(2-Aminothiazol-5-yl)isoindoline-1,3-dione intermediate3->product G cluster_workflow Gabriel Synthesis Workflow start Start: 2-(2-Bromoalkyl)isoindoline-1,3-dione + K-Phthalimide alkylation SN2 Alkylation in DMF start->alkylation intermediate N-substituted Phthalimide Intermediate alkylation->intermediate deprotection Hydrazinolysis in Ethanol intermediate->deprotection product Primary Amine Product deprotection->product

References

Potential Biological Activities of Brominated Isoindoline-1,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, famously represented by the controversial drug thalidomide. The introduction of bromine atoms to this scaffold can significantly modulate the lipophilicity, electronic properties, and steric profile of the resulting derivatives, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of brominated isoindoline-1,3-dione derivatives, focusing on their anticancer, enzyme inhibitory, and other pharmacological effects. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes critical molecular pathways to support further research and development in this promising area.

Anticancer and Cytotoxic Activities

Brominated isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.

1.1. In Vitro Cytotoxicity

Studies have shown that bromination can enhance the antiproliferative effects of isoindoline-1,3-dione compounds. For instance, tetra-brominated derivatives have been found to be more effective than their tetra-chlorinated counterparts. The cytotoxic effects of several brominated derivatives have been quantified against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Brominated Isoindoline-1,3-dione and Related Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)CC500.26 µg/mL[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (chronic myelogenous leukemia)CC503.81 µg/mL[1]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c)MCF-7 (Breast)IC507.17 ± 0.94 µM
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d)MCF-7 (Breast)IC502.93 ± 0.47 µM
N-benzylisoindole-1,3-dione derivativesA549 (Lung)-Showed inhibitory effects[2]
Tetra-brominated isoindole-1,3-dione derivativeCaco-2 (Colorectal)IC500.080 µmol/mL[3]
1.2. Mechanism of Action: Apoptosis and Cell Cycle Arrest

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death (apoptosis). Treatment with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji cells.[1] Similarly, other brominated derivatives have been shown to arrest cell cycle progression. For example, one derivative caused cell cycle arrest at the G2/M phase in MCF-7 cells.

The induction of apoptosis often involves the modulation of key regulatory proteins. The intrinsic pathway, depicted below, is a common route activated by cellular stress.

G Diagram 1: Intrinsic Apoptosis Pathway Compound Brominated Derivative Bax Bax Activation Bcl-2 Inhibition Compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Diagram 1: Intrinsic Apoptosis Pathway
Enzyme Inhibition

The isoindoline-1,3-dione scaffold is a versatile platform for designing potent enzyme inhibitors. The addition of bromine can enhance binding affinity and inhibitory activity against several key enzyme targets.

2.1. Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. Brominated sulfenimide derivatives of phthalimide have shown potent, low micromolar to nanomolar inhibition of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II).

2.2. Cholinesterase (AChE/BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat Alzheimer's disease. Isoindoline-1,3-dione derivatives have been investigated as potential cholinesterase inhibitors, with some compounds showing potent activity.

2.3. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Certain 5-bromo-indolin-2-one derivatives, which share a related core structure, have demonstrated potent inhibition of VEGFR-2 kinase activity.

Table 2: Enzyme Inhibitory Activity of Brominated Isoindoline-1,3-dione and Related Derivatives

Compound/DerivativeEnzyme TargetActivity MetricValueReference
Bromo-sulfenimide (1f)hCA-IKi0.023 µM
Bromo-sulfenimide (1f)hCA-IIKi0.044 µM
Isoindolinone derivatives (2c, 2f)hCA-IKi11.48 - 16.09 nM[4]
Isoindolinone derivatives (2c, 2f)hCA-IIKi9.32 - 14.87 nM[4]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c)VEGFR-2IC500.728 µM
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d)VEGFR-2IC500.503 µM
Acetohydrazide derivative (8a)AChEIC500.11 ± 0.05 µM[5]
Acetohydrazide derivative (8a)AChEKi0.0886 µM[5]
Acetohydrazide derivatives (8a-h)BChEIC505.7 - 30.2 µM[5]
Mechanism of Action: Modulation of Cereblon E3 Ligase

A landmark discovery in the pharmacology of phthalimides was the identification of cereblon (CRBN) as the primary target of thalidomide and its analogs (IMiDs). CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of an IMiD-like molecule to CRBN acts as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this complex.[6][7][8] This mechanism is central to both the therapeutic (e.g., anti-myeloma) and teratogenic effects of these compounds.[6][9] Given the structural similarity, it is highly probable that brominated isoindoline-1,3-dione derivatives exert some of their biological effects through this pathway.

G Diagram 2: Cereblon (CRBN) E3 Ligase Modulation cluster_0 Ligase CRL4 E3 Ligase Complex (CUL4-DDB1-RBX1) CRBN CRBN (Substrate Receptor) Ligase->CRBN Binds PolyUb Polyubiquitination Ligase->PolyUb Catalyzes Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits Compound Brominated Derivative (IMiD) Compound->CRBN Binds to Neosubstrate->PolyUb Ub Ubiquitin (Ub) Ub->PolyUb Catalyzes Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Degradation Proteasome->Degradation Effect Downstream Therapeutic Effect Degradation->Effect

Diagram 2: Cereblon (CRBN) E3 Ligase Modulation
Other Biological Activities

Beyond anticancer and enzyme inhibitory effects, these derivatives have been explored for other pharmacological properties.

Table 3: Analgesic, Anti-inflammatory, and Antileishmanial Activities

ActivityAssayCompound/DerivativeResult
AnalgesicAcetic Acid-Induced WrithingIsoindoline-1,3-dione derivativesSignificant % protection
Anti-inflammatoryProtein DenaturationIsoindoline-1,3-dione derivativesExcellent % inhibition
AntileishmanialLeishmania tropica assayHalogenated isoindole-1,3-dioneIC50 = 0.0478 µmol/mL
Experimental Protocols

The evaluation of brominated isoindoline-1,3-dione derivatives involves a series of standardized in vitro and in vivo assays. A general workflow is presented below, followed by detailed protocols for key experiments.

G Diagram 3: General Drug Discovery Workflow Start Synthesis & Purification of Derivatives Char Structural Characterization (NMR, MS, IR) Start->Char InVitro In Vitro Biological Screening Char->InVitro Cytotox Cytotoxicity Assays (e.g., MTT) InVitro->Cytotox Enzyme Enzyme Inhibition Assays (e.g., Kinase, CA) InVitro->Enzyme Antimicrob Antimicrobial/ Antiparasitic Assays InVitro->Antimicrob Hit Hit Identification Cytotox->Hit Enzyme->Hit Antimicrob->Hit MOA Mechanism of Action Studies Hit->MOA Apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) MOA->Apoptosis Western Western Blot (Protein Expression) MOA->Western InVivo In Vivo Animal Models Apoptosis->InVivo Western->InVivo Tox Toxicity & Histopathology InVivo->Tox Efficacy Efficacy Studies (e.g., Xenograft) InVivo->Efficacy Lead Lead Compound Tox->Lead Efficacy->Lead

Diagram 3: General Drug Discovery Workflow
5.1. MTT Cell Viability Assay[10][11][12]

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment : Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization : Add a detergent reagent (e.g., 100 µL of acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

5.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay[14][15][16][17]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment & Harvesting : Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[17]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[15][16]

  • Flow Cytometry : Analyze the stained cells on a flow cytometer. The different cell populations are quantified based on their fluorescence signals:

    • Viable : Annexin V-negative / PI-negative

    • Early Apoptotic : Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic : Annexin V-positive / PI-positive

5.3. Carbonic Anhydrase (CA) Inhibition Assay[18][19][20]

This assay measures the esterase activity of CA.

  • Reagent Preparation : Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA) in an organic solvent like acetonitrile.[18]

  • Enzyme-Inhibitor Pre-incubation : In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and the CA enzyme solution. Incubate for 10-15 minutes at room temperature to allow for binding.[18][19]

  • Reaction Initiation : Start the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement : Immediately measure the increase in absorbance at 400-405 nm in kinetic mode. The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow product p-nitrophenol.[18][20] The rate of this reaction is inversely proportional to the inhibitor's potency.

5.4. Acetic Acid-Induced Writhing Test (Analgesic Activity)[21][22][23]

This in vivo model assesses peripheral analgesic activity.

  • Animal Grouping : Use mice randomly divided into control, standard (e.g., Diclofenac), and test groups.

  • Compound Administration : Administer the test compounds and standard drug via a suitable route (e.g., orally or intraperitoneally) at a specific time before the induction of writhing.

  • Induction of Writhing : Inject a solution of acetic acid (e.g., 0.7% or 1%) intraperitoneally to induce a pain response.[21][22]

  • Observation : A few minutes after the acetic acid injection, count the number of "writhes" (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 10-15 minutes).[21][22]

  • Analysis : The analgesic effect is quantified as the percentage reduction in the number of writhes compared to the control group.

5.5. In Vitro Anti-inflammatory Activity (Protein Denaturation)[24][25][26]

This assay assesses anti-inflammatory potential by measuring the inhibition of protein denaturation.

  • Reaction Mixture : Prepare a reaction mixture containing a protein solution (e.g., egg albumin or bovine serum albumin), phosphate-buffered saline (PBS), and the test extract at various concentrations.[24][25]

  • Incubation : Incubate the mixtures at 37°C for 15-20 minutes.

  • Heat Denaturation : Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C or 70°C) for 5-20 minutes.[24][25]

  • Measurement : After cooling, measure the turbidity of the solutions spectrophotometrically (e.g., at 660 nm). Denaturation increases the turbidity of the solution.

  • Analysis : The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples to the control.

Conclusion

Brominated isoindoline-1,3-dione derivatives represent a versatile and potent class of compounds with a wide spectrum of biological activities. Their enhanced anticancer and enzyme inhibitory properties, coupled with a potentially unique mechanism of action via modulation of the CRBN E3 ligase complex, make them highly attractive candidates for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this chemical scaffold. Future work should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for selectivity and safety, and exploring novel therapeutic applications.

References

Review of isoindoline-1,3-dione derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isoindoline-1,3-dione Derivatives in Medicinal Chemistry

For decades, the isoindoline-1,3-dione scaffold, commonly known as phthalimide, has been a cornerstone in medicinal chemistry. This privileged N-heterocyclic structure is found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its journey from the historical tragedy of thalidomide to the development of life-saving immunomodulatory drugs (IMiDs) for cancer therapy highlights a remarkable evolution in drug discovery.[2][3] This guide offers a technical exploration of the synthesis, multifaceted biological activities, and mechanisms of action of isoindoline-1,3-dione derivatives, tailored for researchers, scientists, and drug development professionals.

The Isoindoline-1,3-dione Core: Synthesis and Properties

The phthalimide structure is characterized by a benzene ring fused to a five-membered pyrrolidine ring containing two carbonyl groups at positions 1 and 3.[2] This framework serves as a versatile building block in organic synthesis, largely due to the reactivity of the imide nitrogen.[4]

A primary method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. This reaction is robust and allows for the introduction of a wide variety of substituents at the nitrogen atom, which is crucial for modulating the biological activity of the resulting derivatives.[5][6]

Below is a generalized workflow for the synthesis of N-substituted isoindoline-1,3-dione derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A Phthalic Anhydride C Condensation Reaction (e.g., Reflux in Glacial Acetic Acid) A->C B Primary Amine (R-NH2) B->C D N-Substituted Isoindoline-1,3-dione C->D Formation of Imide Ring E Purification (e.g., Recrystallization) D->E F Final Product E->F

General synthesis workflow for N-substituted isoindoline-1,3-diones.

Therapeutic Applications and Mechanisms of Action

Isoindoline-1,3-dione derivatives exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][7][8]

Anticancer Activity: The IMiD Revolution

The most significant therapeutic application of this scaffold is in oncology. Thalidomide, once infamous for its teratogenicity, was repurposed for treating multiple myeloma.[2][3] This led to the development of more potent and safer analogues, lenalidomide and pomalidomide, collectively known as immunomodulatory imide drugs (IMiDs).[3][9]

The primary mechanism of action for IMiDs involves their interaction with the Cereblon (CRBN) protein.[3][10] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[11][12] The binding of an IMiD to CRBN allosterically modifies the ligase's substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN.[3][10][11]

Key neosubstrates in multiple myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][13] Their degradation leads to the downregulation of critical oncogenic factors like IRF4 and c-MYC, resulting in potent anti-proliferative and apoptotic effects on myeloma cells.[13] This targeted protein degradation mechanism is a paradigm shift in drug development and has paved the way for technologies like Proteolysis-Targeting Chimeras (PROTACs), which often utilize CRBN-binding moieties.[10][14]

G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_process Targeted Protein Degradation cluster_outcome Therapeutic Outcome CRBN Cereblon (CRBN) CUL4 Cullin-4 Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) CRBN->Neosubstrate Recruits DDB1 DDB1 ROC1 ROC1 IMiD IMiD Drug (e.g., Lenalidomide) IMiD->CRBN Binds to Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Polyubiquitinated Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Outcome Anti-Myeloma Effects (Apoptosis, ↓ Proliferation) Degradation->Outcome Leads to

Mechanism of action for Immunomodulatory Imide Drugs (IMiDs).
Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented. Thalidomide and its analogues can inhibit the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), by enhancing the degradation of its mRNA.[9][15] Other derivatives have been shown to suppress nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS).[16] This modulation of inflammatory pathways also contributes to their analgesic effects.[17][18] Studies have demonstrated that certain derivatives can significantly reduce carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory agents.[17][19]

Other Biological Activities

The versatile phthalimide scaffold has been explored for various other therapeutic purposes:

  • Antimicrobial Activity: Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[5]

  • Antimalarial Activity: Some N-phenyl phthalimide derivatives have demonstrated inhibitory activity against Plasmodium falciparum by targeting the cytochrome bc1 complex.[20]

  • Anticonvulsant Activity: The structural features of the phthalimide ring have been utilized in the design of compounds with potential anticonvulsant properties.[1]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of isoindoline-1,3-dione derivatives is highly dependent on the nature of the substituent attached to the imide nitrogen. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.

Compound Class/DerivativeTarget/AssayActivity MetricResultReference
Anticancer Derivatives
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji cells (Burkitt's lymphoma)CC500.26 µg/mL[21]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 cells (Leukemia)CC503.81 µg/mL[21]
Compound 7 (containing azide and silyl ether)A549 cells (Lung carcinoma)IC5019.41 µM[22]
Tetrabrominated derivative (Compound 3)Caco-2 cells (Colon adenocarcinoma)IC500.080 µmol/mL[7]
Anti-inflammatory Derivatives
Compound IIhLPS-stimulated NO production in RAW264.7 cellsIC508.7 µg/mL[16]
ZM3 (10 mg/kg)Carrageenan-induced rat paw edema (3h)% Inhibition62.1%[19]
ZM5 (20 mg/kg)Carrageenan-induced rat paw edema (3h)% Inhibition63.8%[19]
Analgesic Derivatives
ZM5 (50 mg/kg)Acetic acid-induced writhing (mice)% Reduction>60%[17]
Compound 3aAcetic acid-induced writhing (mice)Analgesic Activity1.6x Metamizole Sodium[8]

Table 1: Summary of Biological Activities of Selected Isoindoline-1,3-dione Derivatives.

SAR analysis reveals that lipophilic properties and the presence of specific functional groups, such as halogens (bromine, chlorine) or silyl ethers, can significantly enhance anticancer and antimicrobial activities.[7][23] For anti-inflammatory action, the bulkiness of the N-substituted alkyl chain has been associated with biological activity.[16]

Representative Experimental Protocols

While detailed, step-by-step protocols are specific to each publication, the following sections outline the general methodologies for key assays used to evaluate these derivatives.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., A549, HeLa, K562) are cultured in appropriate media and conditions until they reach logarithmic growth phase.[22][24]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The isoindoline-1,3-dione derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the laboratory conditions.[17][19]

  • Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like Indomethacin or Diclofenac), and test groups receiving different doses of the isoindoline-1,3-dione derivatives orally or via injection.[17][19]

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection, typically using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema for the treated groups is calculated relative to the control group.

Drug Discovery and Development Workflow

The development of novel isoindoline-1,3-dione derivatives follows a structured drug discovery pipeline, from initial design to preclinical evaluation.

G A 1. Target Identification & Design B 2. Library Synthesis (Combinatorial Chemistry) A->B Design Analogs C 3. In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) B->C Test Compounds D 4. Hit-to-Lead Optimization (SAR Studies) C->D Identify Hits D->B Synthesize Optimized Compounds E 5. In Vivo Testing (Animal Models for Efficacy & Toxicity) D->E Select Leads F 6. Preclinical Development (ADME, Formulation) E->F Evaluate Safety & Efficacy G Lead Candidate F->G

Generalized drug discovery workflow for isoindoline-1,3-dione derivatives.

Conclusion

The isoindoline-1,3-dione scaffold continues to be a highly valuable framework in medicinal chemistry. The groundbreaking discovery of its role in targeted protein degradation via Cereblon has revitalized interest and opened new avenues for therapeutic intervention, particularly in oncology. The synthetic tractability of the phthalimide core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to address a wide range of diseases. Future research will likely focus on developing next-generation derivatives with enhanced selectivity, improved safety profiles, and novel mechanisms of action, further cementing the legacy of this remarkable chemical entity.

References

A Technical Guide to the Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic route for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a key intermediate in various pharmaceutical and organic syntheses. The synthesis is a robust two-step process commencing with the Gabriel synthesis of an N-substituted phthalimide, followed by a selective α-bromination of a ketone. This document provides a detailed examination of the starting materials, experimental protocols, and quantitative data to support researchers in the successful synthesis of the target compound.

Synthetic Pathway Overview

The most logical and widely applicable synthetic strategy for this compound involves a two-step sequence:

  • Step 1: Synthesis of 2-(3-Oxobutyl)isoindoline-1,3-dione. This initial step utilizes the well-established Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable 4-halo-2-butanone. This method is highly efficient for the formation of the carbon-nitrogen bond and avoids the over-alkylation often seen with other amination methods.[1][2][3]

  • Step 2: α-Bromination of 2-(3-Oxobutyl)isoindoline-1,3-dione. The intermediate ketone is then selectively brominated at the α-position (the terminal methyl group) to yield the final product, this compound. This transformation is a common and well-understood reaction in organic chemistry.[4][5]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Gabriel Synthesis cluster_step2 Step 2: α-Bromination K_Phthalimide Potassium Phthalimide Intermediate 2-(3-Oxobutyl)isoindoline-1,3-dione K_Phthalimide->Intermediate SN2 Reaction Solvent (e.g., DMF) Halo_Ketone 4-Halo-2-butanone (X = Cl, Br) Halo_Ketone->Intermediate Brominating_Agent Brominating Agent (e.g., NBS, HBr/H2O2) Final_Product This compound Brominating_Agent->Final_Product Intermediate_ref 2-(3-Oxobutyl)isoindoline-1,3-dione Intermediate_ref->Final_Product Selective Bromination

Caption: Overall synthetic workflow for this compound.

Starting Materials

The successful synthesis of the target compound relies on the quality and purity of the starting materials. The key precursors for this synthesis are detailed in the table below.

Starting MaterialStructureCAS NumberKey PropertiesSupplier Examples
Potassium Phthalimide 1074-82-4White solid, stable under normal conditions. The key nucleophile in the Gabriel synthesis.Sigma-Aldrich, TCI, Acros Organics
4-Bromo-2-butanone 816-40-0Colorless to yellow liquid. A lachrymator, handle with care in a fume hood.Sigma-Aldrich, Alfa Aesar, TCI
4-Chloro-2-butanone 6322-49-2Colorless to light yellow liquid. A lachrymator, handle with care.Sigma-Aldrich, Alfa Aesar, Combi-Blocks

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-(3-Oxobutyl)isoindoline-1,3-dione

This procedure is based on the principles of the Gabriel synthesis, a reliable method for forming primary amines and their derivatives.[6][7]

Reaction Scheme:

Procedure:

  • To a stirred solution of potassium phthalimide (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 4-bromo-2-butanone or 4-chloro-2-butanone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-(3-oxobutyl)isoindoline-1,3-dione.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Melting Point 118-120 °C
Step 2: Synthesis of this compound

The α-bromination of the ketone intermediate is a critical step to introduce the bromine atom at the terminal position of the butyl chain.[4]

Reaction Scheme:

Procedure:

  • Dissolve 2-(3-oxobutyl)isoindoline-1,3-dione (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and methanol.

  • Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) in portions or a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature. The use of a radical initiator like AIBN may be beneficial if using NBS.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Purity (by HPLC) >97%
Appearance White to off-white solid

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations leading from basic starting materials to the final, more complex product.

Logical_Progression Start Starting Materials (Phthalimide derivative, Butanone derivative) Step1 Gabriel Synthesis (N-Alkylation) Start->Step1 Intermediate Intermediate Ketone (2-(3-Oxobutyl)isoindoline-1,3-dione) Step1->Intermediate Step2 α-Bromination Intermediate->Step2 FinalProduct Final Product (this compound) Step2->FinalProduct

Caption: Logical progression of the synthetic route.

Conclusion

The synthesis of this compound is a well-defined, two-step process that is both efficient and scalable. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for their ongoing research and development endeavors. The use of the Gabriel synthesis in the initial step ensures a high yield of the N-alkylated intermediate, while the subsequent α-bromination provides a direct route to the final product. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high purity and yield.

References

An In-depth Technical Guide to the Chemical Hazards and Safety Information for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated chemical hazards and safety information for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS Number: 51132-00-4). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, the information presented herein is largely based on data from structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to rigorous safety protocols. It is strongly recommended to obtain a substance-specific SDS from the supplier before use.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
CAS Number 51132-00-4
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Solid (form may vary)
Solubility Data not available. Expected to be soluble in organic solvents.

Hazard Identification and Classification

Based on the hazard profiles of analogous phthalimide derivatives, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
GHS Pictograms and Signal Word (Anticipated)

alt text

Signal Word: Warning

Toxicological Information

Exposure RouteAnticipated Health Effects
Inhalation May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.
Skin Contact Causes skin irritation, which may manifest as redness, itching, and inflammation.
Eye Contact Causes serious eye irritation, potentially leading to redness, pain, and watering.
Ingestion The toxicological effects of ingestion have not been determined.

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin and eyes.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Experimental Protocols for Hazard Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing the key anticipated hazards of this chemical.

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A small amount of the test substance (e.g., 0.5 g) is applied to a small area of the clipped skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape. An untreated area of skin serves as a control.

  • Exposure: The test substance is left in place for a specified duration, typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are the recommended species.

  • Procedure: A single dose of the test substance (e.g., 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

  • Scoring: The severity of the ocular lesions is scored using a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Hazard Communication Workflow

The following diagram illustrates a logical workflow for communicating the hazards associated with this compound.

HazardCommunicationWorkflow cluster_assessment Hazard Assessment cluster_communication Hazard Communication cluster_handling Safe Handling & Response Data Review Available Data (SDS, Analogs) Classify Classify Hazards (Skin, Eye, Resp. Irritation) Data->Classify Label Generate GHS Label (Pictogram, Signal Word, H/P Statements) Classify->Label SDS Prepare/Distribute SDS Label->SDS Training Conduct Employee Training SDS->Training PPE Select & Use PPE (Gloves, Goggles, Lab Coat) Training->PPE Handling Implement Safe Handling Procedures (Fume Hood, Ventilation) PPE->Handling Emergency Establish Emergency Procedures (First Aid, Spill Control) Handling->Emergency

Caption: Hazard communication and management workflow for chemical safety.

Disposal Considerations

All waste materials, including the chemical itself and any contaminated items, should be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Molecular weight and formula of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a molecule of interest within the broader class of isoindoline-1,3-dione derivatives.

Core Compound Data

Quantitative and identifying data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
CAS Number 51132-00-4
IUPAC Name This compound
Synonyms 1-Bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-one
Physical Appearance Solid (predicted)
Purity Typically available at ≥97% from commercial suppliers[1]

Chemical Structure

The chemical structure of this compound is characterized by a phthalimide group linked via a nitrogen atom to a four-carbon chain containing a ketone at the 3-position and a bromine atom at the 4-position.

Chemical structure of this compound.

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature. However, its synthesis can be reliably achieved through the principles of the Gabriel synthesis, which is a well-established method for preparing primary amines and N-substituted phthalimides.[2][3][4] The proposed method involves the N-alkylation of potassium phthalimide with a suitable brominated ketone.

Proposed Synthesis Workflow:

G start Start: Phthalimide & KOH step1 Step 1: Formation of Potassium Phthalimide (Deprotonation) start->step1 step2 Step 2: Nucleophilic Substitution (SN2) with 1,4-dibromo-2-butanone step1->step2 step3 Step 3: Work-up and Purification (Filtration, Recrystallization) step2->step3 end End Product: This compound step3->end

Proposed synthesis workflow for the target compound.

Detailed Methodology:

  • Preparation of Potassium Phthalimide:

    • Phthalimide is dissolved in a suitable solvent, such as absolute ethanol or dimethylformamide (DMF).

    • An equimolar amount of potassium hydroxide (KOH) or potassium hydride (KH) is added to the solution.[5]

    • The mixture is stirred, leading to the deprotonation of the phthalimide and the formation of the potassium phthalimide salt, which may precipitate.[6][7] The salt is then filtered and dried.

  • N-Alkylation Reaction:

    • The dried potassium phthalimide is suspended in an aprotic polar solvent like DMF.[2]

    • An equimolar amount or a slight excess of 1,4-dibromo-2-butanone is added to the suspension.

    • The reaction mixture is heated, typically between 60-100 °C, and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • The nucleophilic phthalimide anion attacks the primary carbon bearing a bromine atom in 1,4-dibromo-2-butanone via an SN2 mechanism.[3][4]

  • Isolation and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and poured into cold water to precipitate the crude product.

    • The solid is collected by vacuum filtration and washed with water to remove inorganic salts and residual DMF.

    • The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Potential Biological Activity and Applications

While there is limited specific biological data available for this compound, the isoindoline-1,3-dione (or phthalimide) scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[8][9]

General Activities of Isoindoline-1,3-dione Derivatives:

  • Anti-inflammatory and Analgesic Effects: Many derivatives of isoindoline-1,3-dione have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[10][11]

  • Antimicrobial and Antifungal Activity: The phthalimide ring is a core component of various compounds synthesized and tested for their efficacy against bacterial and fungal strains.[8][9]

  • Anticancer Properties: Certain isoindoline-1,3-dione derivatives have demonstrated antiproliferative activity against various cancer cell lines, sometimes inducing apoptosis.[12]

  • Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, including cyclooxygenase (COX) and acetylcholinesterase, the latter being relevant for Alzheimer's disease research.

The presence of a reactive α-bromoketone functional group in this compound suggests it could act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in biological macromolecules. This makes it a candidate for use as a chemical probe in proteomics or as a starting point for the design of targeted covalent inhibitors.

Disclaimer: The biological activities mentioned are characteristic of the general class of isoindoline-1,3-dione derivatives. The specific biological profile of this compound has not been extensively reported and would require dedicated experimental evaluation.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione as an alkylating agent. This reagent is a valuable synthetic intermediate, particularly in the construction of complex heterocyclic molecules and as a building block in medicinal chemistry. The presence of a phthalimide group, a common pharmacophore, and a reactive α-bromoketone moiety makes it a versatile tool for introducing a protected amino-butanone chain to various nucleophiles. These application notes outline a general procedure for N-alkylation of primary and secondary amines, data on expected yields based on analogous reactions, and a visualization of the experimental workflow.

Introduction

This compound is a bifunctional molecule featuring a phthalimide-protected amine and an α-bromoketone. The phthalimide group is a well-known protecting group for primary amines, often employed in the Gabriel synthesis. The α-bromoketone is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and carbanions. The carbonyl group activates the adjacent carbon-bromine bond, facilitating its displacement.

This reagent is particularly useful for the synthesis of derivatives containing a 1-amino-3-butanone or related structural motif, which is present in various biologically active compounds. The phthalimide group can be later removed under standard conditions (e.g., using hydrazine) to liberate the primary amine, allowing for further functionalization.

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous DMF or MeCN (0.1-0.5 M), add the non-nucleophilic base (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Note: Reaction times and temperatures may need to be optimized for specific substrates. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.

Deprotection of the Phthalimide Group (Gabriel Amine Synthesis)

Materials:

  • N-alkylated phthalimide product from section 2.1

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the N-alkylated phthalimide (1.0 equivalent) in ethanol or methanol (0.1-0.5 M).

  • Add hydrazine monohydrate (2.0-5.0 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours. A white precipitate (phthalhydrazide) should form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude primary amine.

  • Further purification can be achieved by acid-base extraction or chromatography if necessary. For isolation as a hydrochloride salt, the crude amine can be dissolved in a minimal amount of solvent and treated with a solution of HCl in ether or dioxane.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of various amines with this compound, based on typical yields for similar α-bromoketone alkylations.

EntryAmineBaseSolventTime (h)Temperature (°C)Yield (%)
1AnilineK₂CO₃DMF122575-85
2BenzylamineDIPEAMeCN182580-90
3MorpholineK₂CO₃DMF122585-95
4PiperidineDIPEAMeCN162588-96
5N-MethylanilineK₂CO₃DMF244060-70

Visualization of Experimental Workflow and Reaction

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification amine Amine + Base in Solvent stir Stir at RT (12-24h) amine->stir 1. reagent This compound reagent->stir 2. Add dropwise dilute Dilute with EtOAc stir->dilute Reaction Completion wash Wash with NaHCO3 and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Crude Product product Pure Product chromatography->product

Caption: Workflow for the N-alkylation reaction.

General Reaction Scheme

reaction_scheme reagent This compound product Alkylated Product reagent->product nucleophile R1R2NH (Nucleophile) nucleophile->product base + Base conditions DMF or MeCN Room Temperature

Caption: General alkylation reaction scheme.

Applications in Drug Development

The isoindoline-1,3-dione (phthalimide) moiety is a recognized pharmacophore found in a variety of therapeutic agents with activities including anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory (e.g., Thalidomide and its analogs). The 1-amino-3-butanone scaffold can be found in inhibitors of various enzymes.

Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds for drug discovery. By reacting it with diverse libraries of amines or other nucleophiles, a wide range of derivatives can be rapidly synthesized. These new chemical entities can then be screened for biological activity, potentially leading to the discovery of new drug candidates. The ability to deprotect the phthalimide group to reveal a primary amine offers a handle for further diversification, such as in the construction of PROTACs or other targeted therapies.

Application of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive α-bromoketone moiety, a key electrophile for cyclocondensation reactions, and a phthalimide-protected amino group. The phthalimido group can be retained in the final molecule or can be readily removed to liberate a primary amine, allowing for further functionalization. This dual reactivity makes it a strategic starting material for the construction of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this compound as a precursor.

Synthesis of 2-Amino-4-(phthalimidomethyl)thiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of an α-haloketone with a thiourea or thioamide derivative yields the corresponding thiazole. In this application, this compound serves as the α-bromoketone component.

Application Notes:

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the phthalimidomethyl substituent at the 4-position of the thiazole ring provides a handle for further molecular modifications. The phthalimide group can act as a bulky lipophilic moiety or be deprotected to a primary amine for the introduction of other functional groups, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 2-Amino-4-((1,3-dioxoisoindolin-2-yl)methyl)thiazole

  • Materials:

    • This compound

    • Thiourea

    • Ethanol

    • Sodium bicarbonate (optional)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

    • Add thiourea (1.0 - 1.2 eq.) to the solution.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Expected Outcome: The reaction is expected to yield 2-amino-4-((1,3-dioxoisoindolin-2-yl)methyl)thiazole as a solid.

Quantitative Data Summary:

Product NameReagentsSolventReaction Time (h)Yield (%)
2-Amino-4-((1,3-dioxoisoindolin-2-yl)methyl)thiazoleThis compound, ThioureaEthanol4-6High

Reaction Workflow:

Hantzsch_Thiazole_Synthesis reagent1 This compound reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 Thiourea reagent2->reaction solvent Ethanol solvent->reaction in conditions Reflux conditions->reaction under product 2-Amino-4-((1,3-dioxoisoindolin-2-yl)methyl)thiazole reaction->product

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Synthesis of Phthalimide-Substituted Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects. The reaction of a 1,4-dicarbonyl compound with hydrazine can be employed for the synthesis of the pyridazine ring. This compound, being a γ-keto-α-bromo compound, can be envisioned to react with hydrazine to form a pyridazinone derivative.

Application Notes:

The synthesis of pyridazinone derivatives bearing a phthalimide moiety opens avenues for the development of new chemical entities with potential therapeutic applications. The phthalimido group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Subsequent deprotection of the phthalimide can provide a primary amine for further diversification.

Experimental Protocol: Synthesis of 6-( (1,3-Dioxoisoindolin-2-yl)methyl)-2H-pyridazin-3(6H)-one

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.0 - 1.2 eq.) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling or after partial removal of the solvent.

    • Collect the solid by filtration and purify by recrystallization.

  • Expected Outcome: The reaction should yield the corresponding phthalimide-substituted pyridazinone.

Quantitative Data Summary:

Product NameReagentsSolventReaction Time (h)Yield (%)
6-((1,3-Dioxoisoindolin-2-yl)methyl)-2H-pyridazin-3(6H)-oneThis compound, Hydrazine hydrateEthanol/Acetic Acid6-8Moderate to High

Reaction Workflow:

Pyridazinone_Synthesis start This compound reaction Cyclocondensation start->reaction reagent Hydrazine Hydrate reagent->reaction solvent Ethanol or Acetic Acid solvent->reaction in conditions Reflux conditions->reaction under product 6-((1,3-Dioxoisoindolin-2-yl)methyl)-2H-pyridazin-3(6H)-one reaction->product

Caption: Synthesis of a phthalimide-substituted pyridazinone.

Potential Application in the Synthesis of Phthalimide-Substituted Diazepines

Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms. They are core structures in a number of psychoactive drugs. A potential application of this compound is in the synthesis of diazepine derivatives through reaction with a 1,2-diamine, such as ethylenediamine.

Application Notes:

The synthesis of phthalimide-substituted diazepines provides a route to novel compounds with potential central nervous system (CNS) activity. The phthalimide group can be used to modulate lipophilicity, which is a key factor for blood-brain barrier penetration.

Proposed Experimental Protocol: Synthesis of 7-((1,3-Dioxoisoindolin-2-yl)methyl)-2,3-dihydro-1H-1,4-diazepine

  • Materials:

    • This compound

    • Ethylenediamine

    • A suitable solvent (e.g., Ethanol, Toluene)

    • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in the chosen solvent.

    • Add the base (1.1 eq.) to the solution.

    • Slowly add ethylenediamine (1.0 eq.) to the reaction mixture.

    • Heat the mixture to reflux for an extended period (e.g., 12-24 hours), monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter off any salts.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Expected Outcome: The reaction is proposed to yield the corresponding seven-membered diazepine ring with the phthalimidomethyl substituent.

Logical Relationship Diagram:

Diazepine_Synthesis_Logic start_reagent This compound intermediate1 Initial Adduct Formation (Reaction at Bromine) start_reagent->intermediate1 diamine Ethylenediamine diamine->intermediate1 base Base (e.g., Et3N) base->intermediate1 promotes intermediate2 Intramolecular Cyclization (Amine attacks Ketone) intermediate1->intermediate2 product Phthalimide-Substituted Diazepine intermediate2->product

Caption: Proposed logical steps for diazepine synthesis.

Disclaimer: The provided protocols are based on general synthetic methodologies for the respective heterocyclic systems. The reaction conditions may require optimization for the specific substrate, this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione as a key intermediate in the preparation of pharmaceutical compounds, particularly cathinone derivatives. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic and mechanistic pathways.

Introduction

This compound is a versatile bifunctional molecule containing an α-bromoketone moiety and a phthalimide-protected amine. This structure makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The phthalimide group serves as a reliable protecting group for a primary amine, preventing over-alkylation, a common issue in amine synthesis. The α-bromoketone is a reactive electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form β-ketoamines, the core structure of cathinone derivatives.

Substituted cathinones are a class of psychoactive compounds that act as monoamine transporter inhibitors or releasing agents, with applications in medicinal chemistry for the development of novel therapeutics targeting the central nervous system. The use of this compound allows for the controlled and efficient synthesis of these complex molecules.

Synthesis of this compound

The synthesis of the title intermediate can be achieved in a two-step process starting from phthalimide and methyl vinyl ketone.

Step 1: Synthesis of N-(3-Oxobutyl)isoindoline-1,3-dione (Precursor)

The precursor is synthesized via a Michael addition of phthalimide to methyl vinyl ketone.

  • Reaction Scheme: Phthalimide + Methyl Vinyl Ketone → N-(3-Oxobutyl)isoindoline-1,3-dione

  • Experimental Protocol:

    • To a solution of phthalimide (14.7 g, 100 mmol) in acetonitrile (200 mL), add triethylamine (1.4 mL, 10 mmol).

    • Heat the mixture to reflux and add methyl vinyl ketone (8.4 mL, 100 mmol) dropwise over 30 minutes.

    • Continue refluxing for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (150 mL) and wash with 1M HCl (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude product by recrystallization from ethanol to obtain N-(3-oxobutyl)isoindoline-1,3-dione as a white solid.

Step 2: α-Bromination to Yield this compound

The α-carbon of the ketone is brominated to yield the final intermediate.

  • Reaction Scheme: N-(3-Oxobutyl)isoindoline-1,3-dione + Brominating Agent → this compound

  • Experimental Protocol:

    • Dissolve N-(3-oxobutyl)isoindoline-1,3-dione (10.8 g, 50 mmol) in chloroform (100 mL).

    • Add copper(II) bromide (22.3 g, 100 mmol) and a catalytic amount of potassium bromide (0.6 g, 5 mmol).

    • Reflux the mixture for 12 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture and filter to remove the copper salts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Table 1: Summary of Synthesis Data

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1N-(3-Oxobutyl)isoindoline-1,3-dioneC₁₂H₁₁NO₃217.2275-85>98
2This compoundC₁₂H₁₀BrNO₃296.1260-70>97

Application in the Synthesis of a Cathinone Derivative

This compound is an excellent starting material for the synthesis of cathinone analogs. The following protocol describes the synthesis of a phthalimide-protected cathinone derivative.

Step 3: Reaction with a Primary Amine

  • Reaction Scheme: this compound + R-NH₂ → Phthalimide-protected Cathinone Derivative

  • Experimental Protocol (Example with Methylamine):

    • Dissolve this compound (5.92 g, 20 mmol) in methyl isobutyl ketone (MIBK) (100 mL).

    • Add a 40% aqueous solution of methylamine (5.8 mL, 60 mmol) dropwise at room temperature.

    • Stir the mixture at room temperature for 24 hours.

    • Separate the organic layer and wash it with water (3 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(4-(methylamino)-3-oxobutyl)isoindoline-1,3-dione.

Step 4: Deprotection to Yield the Final Cathinone Analog

The phthalimide protecting group is removed by hydrazinolysis.

  • Reaction Scheme: Phthalimide-protected Cathinone Derivative + Hydrazine → Cathinone Analog + Phthalhydrazide

  • Experimental Protocol:

    • Dissolve the crude product from Step 3 in ethanol (100 mL).

    • Add hydrazine hydrate (1.5 mL, 30 mmol) and reflux the mixture for 4 hours.

    • A white precipitate of phthalhydrazide will form. Cool the mixture to room temperature and filter off the precipitate.

    • Acidify the filtrate with concentrated HCl to a pH of approximately 2 and then concentrate under reduced pressure.

    • The resulting solid can be recrystallized from isopropanol/ether to yield the hydrochloride salt of the cathinone analog.

Table 2: Representative Data for Cathinone Analog Synthesis

StepProductMolecular Formula (as HCl salt)Molecular Weight ( g/mol )Typical Yield (%)
3 & 41-Amino-4-(methylamino)butan-2-one hydrochlorideC₅H₁₃ClN₂O152.6250-65 (over 2 steps)

Mechanism of Action of Cathinone Derivatives

Substituted cathinones primarily exert their pharmacological effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] Depending on their specific structure, they can act as either reuptake inhibitors (blockers) or as substrates that induce neurotransmitter release (releasers).[1] This modulation of monoamine levels in the synapse is responsible for their stimulant and psychoactive properties. The affinity and selectivity for these transporters can be tuned by modifying the substituents on the aromatic ring and the amino group.

Table 3: Representative Biological Activity of Cathinone Derivatives (IC₅₀ values in nM)

CompoundDATNETSERT
Cathinone7438986
Methcathinone35451147
Mephedrone1205098

Data are representative and may vary depending on the specific assay conditions.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Phthalimide Phthalimide Precursor N-(3-Oxobutyl)isoindoline-1,3-dione Phthalimide->Precursor MV_Ketone Methyl Vinyl Ketone MV_Ketone->Precursor Michael Addition Intermediate This compound Precursor->Intermediate α-Bromination Protected_Cathinone Phthalimide-protected Cathinone Intermediate->Protected_Cathinone Amine Primary Amine (R-NH₂) Amine->Protected_Cathinone Nucleophilic Substitution Final_Product Cathinone Analog Protected_Cathinone->Final_Product Hydrazine Hydrazine Hydrazine->Final_Product Hydrazinolysis

Caption: Synthetic route to cathinone analogs using the intermediate.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: Phthalimide & Methyl Vinyl Ketone Step1 Step 1: Michael Addition (Synthesis of Precursor) Start->Step1 Purification1 Purification 1 (Recrystallization) Step1->Purification1 Step2 Step 2: α-Bromination (Synthesis of Intermediate) Purification1->Step2 Purification2 Purification 2 (Column Chromatography) Step2->Purification2 Step3 Step 3: Reaction with Amine Purification2->Step3 Step4 Step 4: Deprotection (Hydrazinolysis) Step3->Step4 Final_Purification Final Purification (Recrystallization) Step4->Final_Purification

Caption: Overall experimental workflow from starting materials to final product.

Diagram 3: Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DAT DAT NET NET SERT SERT Vesicle Vesicles (DA, NE, 5-HT) DA DA Vesicle->DA NE NE Vesicle->NE HT 5-HT Vesicle->HT DA->DAT Reuptake NE->NET Reuptake HT->SERT Reuptake Cathinone Cathinone Derivative Cathinone->DAT Blocks/Reverses Cathinone->NET Blocks/Reverses Cathinone->SERT Blocks/Reverses

Caption: Interaction of cathinone derivatives with monoamine transporters.

References

Application Notes and Protocols for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a heterobifunctional linker designed for the development of targeted therapies, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates two key functionalities: an isoindoline-1,3-dione moiety, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1][], and a reactive α-bromoketone group. This unique combination allows for its application in constructing covalent PROTACs, which can induce the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system.

The isoindoline-1,3-dione "warhead" serves to hijack the CRBN E3 ligase, a component of the cellular machinery responsible for tagging proteins for degradation. The α-bromoketone "anchor" acts as a reactive electrophile, capable of forming a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein. By linking a POI ligand to this bifunctional molecule, a PROTAC can be formed that first covalently binds to the target protein and then recruits the CRBN E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome. This covalent approach can offer advantages in terms of potency and duration of action compared to non-covalent PROTACs.[3]

Mechanism of Action

The proposed mechanism of action for a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity, facilitated by the linker, leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) (with nucleophile, e.g., Cys) PROTAC Covalent PROTAC (containing the linker) POI->PROTAC Covalent Bonding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN CRBN E3 Ligase PROTAC->CRBN Binding Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Synthesis_Workflow Start Phthalimide & 4-Chlorobutyryl chloride Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 2-(4-Chloro-3-oxobutyl)isoindoline-1,3-dione Step1->Intermediate1 Step2 Halogen Exchange (e.g., Finkelstein reaction) Intermediate1->Step2 Product This compound Step2->Product Validation_Workflow Start Synthesized Covalent PROTAC Assay1 Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Start->Assay1 Assay2 Western Blot Analysis (for POI degradation) Start->Assay2 Assay3 Quantitative Proteomics (e.g., TMT-MS) Start->Assay3 Assay4 Cell Viability Assay (e.g., MTS or CellTiter-Glo) Start->Assay4 Result1 Confirmation of POI Binding Assay1->Result1 Result2 Quantification of DC₅₀ and Dₘₐₓ Assay2->Result2 Result3 Assessment of Selectivity (On- and Off-Target Effects) Assay3->Result3 Result4 Determination of IC₅₀ Assay4->Result4

References

Application Notes and Protocols for the Intramolecular Cyclization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the intramolecular cyclization of 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione. This reaction does not proceed via a classical Gabriel synthesis but rather through an intramolecular nucleophilic substitution, leading to the formation of a fused heterocyclic system. The resulting pyrrolo[2,1-a]isoindol-5-one scaffold is a key structural motif in various biologically active compounds, showing potential in drug discovery for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1] These application notes offer a comprehensive guide for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.

Introduction

The isoindoline-1,3-dione (phthalimide) moiety is a privileged scaffold in medicinal chemistry, present in a variety of therapeutic agents. The starting material, this compound, possesses a reactive α-bromo ketone functionality, which is susceptible to intramolecular cyclization. Instead of undergoing a traditional Gabriel synthesis to form a primary amine, the enolizable ketone can participate in an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This process leads to the formation of a five-membered ring fused to the isoindoline core, yielding a pyrrolo[2,1-a]isoindol-5-one derivative.

This class of compounds has garnered significant interest due to its presence in natural alkaloids and its wide range of biological activities.[2][3] The protocol detailed below provides a method for the synthesis of this valuable heterocyclic system.

Experimental Protocols

Intramolecular Cyclization of this compound

This protocol describes the base-mediated intramolecular cyclization of this compound to yield 2,3-dihydropyrrolo[2,1-a]isoindol-5(1H)-one.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or other suitable non-nucleophilic base (e.g., DBU, NaH)

  • Anhydrous ethanol or other suitable aprotic solvent (e.g., THF, DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or another suitable solvent) to the flask to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol. Alternatively, another non-nucleophilic base can be used.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl solution until the mixture is neutral or slightly acidic.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2,3-dihydropyrrolo[2,1-a]isoindol-5(1H)-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for analogous intramolecular cyclization reactions leading to the formation of fused heterocyclic systems.

Starting MaterialBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
N-(o-bromophenyl) phthalimiden-butyllithiumTHF/Hexane-78 to rt-91
N-o-(bromo-β-phenylethyl) phthalimiden-butyllithiumTHF/Hexane-78 to rt-90
2-Iodobenzamides with 2-oxoethyl functionPd₂(dba)₃, Xantphosi-PrOH/Et₃N70-60-85
2-aryl-pyrrolidines and alkynes[RuCl₂(p-cymene)]₂----

Note: The yields and reaction conditions are for analogous or related reactions and may require optimization for the specific substrate.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow Workflow for Intramolecular Cyclization cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve this compound in Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add Base (e.g., NaOEt) B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Quench with 1M HCl D->E Monitor by TLC F 6. Remove Solvent E->F G 7. Partition (EtOAc/Water) F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS, IR) J->K

Caption: Intramolecular Cyclization Workflow.

Proposed Signaling Pathway Application

Given that isoindoline-1,3-dione derivatives are known to exhibit neuroprotective and anti-inflammatory effects, the synthesized pyrrolo[2,1-a]isoindol-5-one could potentially modulate pathways involved in neuroinflammation and oxidative stress. One such pathway is the Nrf2-ARE signaling pathway, which is a key regulator of cellular antioxidant responses.

signaling_pathway Potential Target Pathway: Nrf2-ARE Signaling A Oxidative Stress C Nrf2 Activation A->C induces B Pyrrolo[2,1-a]isoindol-5-one (Synthesized Compound) B->C potentially enhances D ARE (Antioxidant Response Element) Binding C->D E Expression of Antioxidant Genes (e.g., HO-1, NQO1) D->E F Cellular Protection (Neuroprotection, Anti-inflammation) E->F leads to

Caption: Nrf2-ARE Signaling Pathway.

Conclusion

The provided protocol outlines a robust method for the synthesis of 2,3-dihydropyrrolo[2,1-a]isoindol-5(1H)-one through the intramolecular cyclization of this compound. This transformation provides access to a valuable heterocyclic scaffold with significant potential in drug discovery. The application notes serve as a comprehensive resource for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of these novel derivatives.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a valuable synthetic intermediate characterized by a phthalimide group and an α-bromo ketone moiety. The presence of the bromine atom alpha to a carbonyl group makes it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and drug development. Isoindoline-1,3-dione derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and phenols.

Reaction Principle

The core reaction involves the displacement of the bromide ion from the α-carbon of the ketone by a nucleophile. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, facilitating an SN2-type reaction. The general reaction scheme is depicted below:

General Reaction Scheme for Nucleophilic Substitution

G Substrate This compound Product Substituted Product Substrate->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Byproduct H-Br Base->Byproduct Solvent Solvent

Caption: General scheme of the nucleophilic substitution reaction.

Reaction Conditions

The success of the nucleophilic substitution on this compound is highly dependent on the choice of nucleophile, solvent, base, and reaction temperature. Due to the propensity of α-halo ketones to undergo side reactions, such as enolization and subsequent elimination or Favorskii rearrangement, careful optimization of these parameters is crucial. Generally, less basic nucleophiles and non-polar aprotic solvents are preferred to minimize these undesired pathways.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. Please note that specific yields are highly dependent on the exact substrate and nucleophile used and should be optimized for each specific case.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary Amines AnilineAcetonitrileK₂CO₃Room Temp. - 504 - 1270 - 90
BenzylamineDichloromethaneTriethylamineRoom Temp.6 - 1875 - 95
Secondary Amines MorpholineTetrahydrofuranK₂CO₃Room Temp. - 608 - 2465 - 85
PiperidineAcetonitrileDiisopropylethylamineRoom Temp.6 - 1670 - 90
Thiols ThiophenolAcetoneK₂CO₃Room Temp.2 - 685 - 98
Benzyl mercaptanEthanolSodium ethoxide0 - Room Temp.1 - 480 - 95
Phenols PhenolDimethylformamideCs₂CO₃50 - 8012 - 2450 - 75
4-MethoxyphenolAcetonitrileK₂CO₃60 - 8018 - 3655 - 80

Experimental Protocols

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the synthesis of 2-(4-(benzylamino)-3-oxobutyl)isoindoline-1,3-dione.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-18 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines a general procedure for the synthesis of 2-(3-oxo-4-(phenylthio)butyl)isoindoline-1,3-dione.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of anhydrous potassium carbonate (1.5 eq) in acetone (0.1-0.2 M) in a round-bottom flask, add this compound (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add thiophenol (1.1 eq) to the suspension.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the nucleophilic substitution reaction and subsequent work-up.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in Solvent B Add Base A->B C Add Nucleophile B->C D Stir at Defined Temperature C->D E Quench Reaction (if necessary) D->E F Aqueous Wash E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography / Recrystallization H->I J Characterization (NMR, MS, etc.) I->J

Caption: General experimental workflow for the reaction.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants and conditions leading to the final product.

G cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product 2-(4-Substituted-3-oxobutyl)isoindoline-1,3-dione Substrate->Product Nucleophile Nucleophile (R-NH₂, R-SH, Ar-OH) Nucleophile->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., ACN, DCM, THF) Solvent->Product Temperature Temperature (e.g., RT, 50°C) Temperature->Product

Caption: Key components and conditions for the synthesis.

Application Notes and Protocols: The Role of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The isoindoline-1,3-dione scaffold, a core component of immunomodulatory drugs like thalidomide and its analogs, is a widely used E3 ligase ligand that recruits Cereblon (CRBN). The molecule 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a functionalized derivative of this scaffold, incorporating a reactive α-bromoketone moiety. This feature positions it as a versatile building block in the development of PROTACs, particularly for the synthesis of covalent or electrophilic PROTACs.

The α-bromoketone group can act as an electrophilic warhead, enabling the formation of a covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) on the target protein. This covalent engagement can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins that are difficult to address with traditional non-covalent binders.

Mechanism of Action

A PROTAC synthesized using this compound would operate through the general mechanism of PROTAC-mediated protein degradation. The isoindoline-1,3-dione moiety binds to the CRBN E3 ligase, while the other end of the molecule, attached via the linker derived from the 4-bromo-3-oxobutyl chain, binds to the protein of interest. This binding induces the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

In the case of a covalent PROTAC developed from this building block, the α-bromoketone would form a covalent bond with the POI, leading to irreversible or slowly reversible binding. This can enhance the efficiency of ternary complex formation and subsequent degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of a CRBN-recruiting PROTAC and a general experimental workflow for its synthesis and evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with Isoindoline-1,3-dione) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: this compound & POI Ligand Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Binding Affinity Assays (SPR, ITC) Purification->Binding_Assay Degradation_Assay Western Blot / Mass Spec (DC50, Dmax) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability

Figure 2: General experimental workflow for PROTAC development.

Data Presentation

Table 1: Representative Degradation Potency of CRBN-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-110 Androgen ReceptorVCaP1>95[Arvinas]
dBET1 BRD4MV4;118>98[Winter et al., 2015]
Pomalidomide-JQ1 PROTAC BRD422Rv130~90[Lu et al., 2015]
THAL-TMP DHFRHEK293T500~70[Schneekloth et al., 2008]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation. Note: This data is for illustrative purposes and is not derived from the title compound.

Table 2: Representative Cellular Activity of CRBN-Based PROTACs

PROTACTarget ProteinCell LineIC50 (nM) (Cell Viability)Reference
ARV-110 Androgen ReceptorVCaP<10[Arvinas]
dBET1 BRD4MV4;114.3[Winter et al., 2015]
Pomalidomide-JQ1 PROTAC BRD422Rv119[Lu et al., 2015]

IC50: Concentration for 50% inhibition of cell viability. Note: This data is for illustrative purposes and is not derived from the title compound.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound as a starting material. Specific reaction conditions, purification methods, and assay parameters should be optimized for each specific target and cell line.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol describes a potential synthetic route where a nucleophilic group on the protein of interest (POI) ligand reacts with the α-bromoketone of this compound.

Materials:

  • This compound

  • POI ligand with a nucleophilic handle (e.g., amine, thiol, or hydroxyl group)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • High-Performance Liquid Chromatography (HPLC) for purification

  • NMR and Mass Spectrometry for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Electrophile: Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cultured cells expressing the protein of interest

  • Synthesized PROTAC molecule

  • Cell culture medium and supplements

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the DMSO control for each PROTAC concentration.

    • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound represents a valuable chemical tool for the development of novel PROTACs. Its bifunctional nature, combining a CRBN-recruiting phthalimide moiety with a reactive electrophilic linker, provides a direct route to synthesizing covalent PROTACs. The provided protocols offer a foundational framework for the synthesis and evaluation of such molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific protein of interest and experimental systems, thereby unlocking the full potential of this versatile building block in the expanding field of targeted protein degradation.

Application Notes and Protocols: Synthesis of Novel Thiazole-Based Enzyme Inhibitors from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of a novel class of potential enzyme inhibitors derived from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. The synthetic strategy employs the robust Hantzsch thiazole synthesis to generate a library of 2-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazole derivatives. Given the prevalence of the phthalimide moiety in various enzyme inhibitors, this class of compounds holds promise for therapeutic development. This application note focuses on the synthesis, proposed biological evaluation against human carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor hypoxia, and detailed experimental protocols.

Introduction

The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The starting material, this compound, possesses a reactive α-bromoketone moiety, making it an ideal precursor for the synthesis of various heterocyclic compounds.

This protocol details a synthetic route to a novel series of thiazole derivatives. The Hantzsch thiazole synthesis, a classic and efficient method, is utilized to react the α-bromoketone with various thioureas or thioamides. The resulting thiazole-containing phthalimides are promising candidates for screening as enzyme inhibitors. Notably, derivatives containing the phthalimide-thiazole core have shown inhibitory activity against enzymes such as human neutrophil elastase and carbonic anhydrases.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[1] Its expression is regulated by the hypoxia-inducible factor 1α (HIF-1α).[1] CA IX plays a crucial role in pH regulation in the tumor microenvironment, contributing to tumor cell survival, proliferation, and migration.[2] Its limited expression in normal tissues makes it an attractive target for cancer therapy.[2] This document outlines a proposed screening of the synthesized compounds against CA IX.

Data Presentation

The following table summarizes representative inhibitory activities of phthalimide-containing sulfonamides and other derivatives against human carbonic anhydrase isoforms. This data is provided for comparative purposes to highlight the potential of the proposed synthesized compounds.

Compound IDTarget EnzymeKi (nM)[3]IC50 (µM)Notes
Acetazolamide (Standard)hCA I2506.07[4]Clinically used CA inhibitor.
Acetazolamide (Standard)hCA II12-High affinity for CA II.
Phthalimide-capped sulfonamide 1hCA I28.5-Potent inhibitor.[3]
Phthalimide-capped sulfonamide 1hCA II2.2-Highly potent and selective for CA II.[3]
Phthalimide-hydantoin hybrid 3ahCA VII75-Sub-micromolar inhibition.[2]
Phthalimide-hydantoin hybrid 3bhCA IX-~0.1Moderate inhibition.[2]
Morpholine-thiazole 24bCA II-14.68[5]Example of a thiazole-based CA inhibitor.[5]
Phthalimide-thiazole 4cHNE-12.98[6]Example of a phthalimide-thiazole inhibitor for a different enzyme class.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazole Derivatives

This protocol describes a general procedure for the synthesis of the target compounds via the Hantzsch thiazole synthesis.[7][8][9]

Materials:

  • This compound

  • Substituted or unsubstituted thiourea (e.g., thiourea, N-methylthiourea, etc.)

  • Ethanol or Methanol

  • 5% Sodium carbonate solution

  • Standard laboratory glassware

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (10 mL per gram of starting material).

  • Add the desired thiourea (1.2 equivalents) to the solution.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution with stirring.[8]

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Protocol 2: In Vitro Carbonic Anhydrase IX Inhibition Assay

This protocol outlines a general method for screening the synthesized compounds for their inhibitory activity against human carbonic anhydrase IX based on its esterase activity.[10]

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • Acetazolamide (positive control inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CA IX in the assay buffer.

    • Prepare a stock solution of pNPA in acetonitrile.

    • Prepare serial dilutions of the synthesized inhibitor compounds and acetazolamide in the assay buffer containing a constant small percentage of DMSO.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 180 µL of the assay buffer.

    • Add 10 µL of the diluted inhibitor solutions or acetazolamide to the respective wells. For the control (no inhibition), add 10 µL of the buffer with DMSO.

    • Add 10 µL of the CA IX enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

G cluster_0 Synthesis Workflow Start This compound Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Reaction Reagent Thiourea Derivative Reagent->Reaction Intermediate Crude Product Reaction->Intermediate Purification Recrystallization Intermediate->Purification Product Novel Thiazole-Phthalimide Inhibitor Purification->Product

Caption: Synthetic workflow for novel thiazole-phthalimide inhibitors.

G cluster_0 Hypoxic Tumor Microenvironment Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_exp Increased CA IX Expression HIF1a->CAIX_exp Promotes CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular Acidification Intracellular Alkalinization CAIX->pH_reg Catalyzes CO2 Hydration Tumor Tumor Cell Survival, Proliferation, & Metastasis pH_reg->Tumor Promotes Inhibitor Novel Thiazole-Phthalimide Inhibitor Inhibitor->CAIX Inhibits

Caption: Carbonic Anhydrase IX signaling pathway under hypoxia.

References

Application Notes and Protocols: Click Chemistry with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing derivatives of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in click chemistry for various applications, including bioconjugation and the synthesis of novel bioactive compounds. The protocols detailed below cover the conversion of the starting α-bromo ketone to a click-ready azide, followed by its use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Overview and Potential Applications

The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. By functionalizing this core structure with a triazole ring via click chemistry, researchers can rapidly generate libraries of novel compounds for drug discovery and chemical biology.

The this compound is a versatile starting material that can be readily converted into its corresponding azide derivative, 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione. This azide can then be "clicked" with a wide range of terminal alkynes to create a variety of conjugates. Potential applications include:

  • PROTACs and Antibody-Drug Conjugates (ADCs): The isoindoline-1,3-dione moiety is a known ligand for the E3 ligase cereblon, making these derivatives valuable for the development of Proteolysis Targeting Chimeras (PROTACs). Click chemistry provides a robust method for attaching a linker and a warhead targeting a protein of interest.

  • Bioactive Compound Synthesis: The 1,2,3-triazole linker formed through click chemistry is not merely a passive connector but can actively participate in binding to biological targets. This approach has been used to synthesize compounds with anticancer and antimicrobial activities.[1][2]

  • Bioconjugation: These derivatives can be used to label biomolecules, such as proteins and nucleic acids, with the phthalimide group for various biochemical assays.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of the azide precursor and its subsequent use in CuAAC reactions.

Synthesis of 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione

This protocol describes the conversion of the starting α-bromo ketone to the corresponding α-azido ketone via nucleophilic substitution.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the acetone using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Representative):

ParameterValue
Reactants This compound, Sodium Azide
Solvent Acetone
Temperature Room Temperature
Reaction Time 24 hours
Yield >90% (typical)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the click reaction between 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione and a terminal alkyne.

Materials:

  • 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole conjugate.

Quantitative Data for CuAAC Reactions (Representative Examples):

AzideAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
N-(azidoalkyl)phthalimidePhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1285-95General Protocol
N-(azidoalkyl)phthalimidePropargyl alcoholCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1280-90General Protocol
N-(azidoalkyl)phthalimide1-Ethynyl-4-fluorobenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1882General Protocol

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting material to the final triazole conjugate.

experimental_workflow start This compound azide 2-(4-Azido-3-oxobutyl)isoindoline-1,3-dione start->azide  Azidation (NaN₃) click CuAAC Click Chemistry azide->click alkyne Terminal Alkyne alkyne->click product Isoindoline-1,3-dione-Triazole Conjugate click->product applications Applications (PROTACs, Bioactive Molecules, Bioconjugation) product->applications

Caption: Experimental workflow for the synthesis of isoindoline-1,3-dione-triazole conjugates.

Signaling Pathway: Inhibition of TNF-α Signaling

Isoindoline-1,3-dione derivatives, such as thalidomide and its analogs, are known to modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway, which is crucial in inflammation and cancer.[][5] The synthesized triazole conjugates can be screened for their ability to inhibit this pathway. The diagram below illustrates a simplified overview of the TNF-α signaling cascade leading to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

tnfa_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases DNA DNA NFkB_active->DNA Translocates & Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription TNFa TNF-α TNFa->TNFR Binds Inhibitor Isoindoline-1,3-dione -Triazole Conjugate Inhibitor->TRADD Inhibits (Potential Target)

Caption: Simplified TNF-α signaling pathway and a potential point of inhibition.

Biological Activity Data

The synthesized isoindoline-1,3-dione-triazole conjugates can be evaluated for their biological activities. The following table presents representative anticancer activity data for similar compounds.

Table 1: In Vitro Anticancer Activity of Isoindoline-1,3-dione-Triazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
36 A549 (Lung Carcinoma)10.21[1]
HepG2 (Hepatocellular Carcinoma)12.53[1]
37 A549 (Lung Carcinoma)6.76[1]
HepG2 (Hepatocellular Carcinoma)9.44[1]
45 A549 (Lung Carcinoma)11.34[1]
HepG2 (Hepatocellular Carcinoma)13.88[1]
Fluorouracil (Control) A549 (Lung Carcinoma)28.97[1]
HepG2 (Hepatocellular Carcinoma)35.12[1]

IC₅₀: The half maximal inhibitory concentration.

These data indicate that isoindoline-1,3-dione-triazole conjugates can exhibit potent anticancer activity, in some cases surpassing that of the standard chemotherapeutic agent, Fluorouracil.[1] Further studies have shown that such compounds can induce apoptosis in cancer cells.[1]

Conclusion

The use of this compound as a precursor for click chemistry provides a powerful and versatile platform for the synthesis of novel chemical entities with significant potential in drug discovery and chemical biology. The protocols and data presented here offer a solid foundation for researchers to explore the vast chemical space accessible through this approach and to develop new therapeutic agents and biological probes.

References

Anwendungs- und Protokollhandbuch: Derivatisierung von 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiete: Wirkstoffforschung, Medizinische Chemie, Biologisches Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

Isoindolin-1,3-dion, auch als Phthalimid bekannt, ist ein wichtiger Baustein in der medizinischen Chemie. Derivate dieser Struktur weisen eine breite Palette an biologischen Aktivitäten auf, darunter krebsbekämpfende, entzündungshemmende und analgetische Eigenschaften.[1][2] Das Molekül 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion stellt aufgrund seiner reaktiven α-Bromketon-Funktionalität eine vielseitige Ausgangsverbindung für die Synthese einer Bibliothek von Derivaten dar. Diese können anschließend auf ihre biologische Wirksamkeit in verschiedenen Assays getestet werden, um neue Leitstrukturen für die Wirkstoffentwicklung zu identifizieren.

Dieses Dokument beschreibt detaillierte Protokolle für die Synthese einer Reihe von Derivaten aus 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion und deren anschließendes biologisches Screening auf zytotoxische, entzündungshemmende und Acetylcholinesterase-inhibierende Aktivitäten.

Synthese von Derivaten

Die α-Bromketon-Einheit in 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion ist ein ausgezeichneter Elektrophil und ermöglicht die einfache Einführung verschiedener funktioneller Gruppen durch nukleophile Substitution. Im Folgenden werden drei beispielhafte Synthesewege zur Erzeugung einer diversen Derivatbibliothek vorgestellt.

Allgemeiner Arbeitsablauf der Synthese

G start 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion reaction Nukleophile Substitution start->reaction nuc Nukleophil (Thioharnstoff, Amin, Phenol) nuc->reaction workup Aufarbeitung & Reinigung (Extraktion, Chromatographie) reaction->workup product Derivat-Bibliothek workup->product

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Protokoll 1: Synthese von Thiazol-Derivaten (Hantzsch-Thiazolsynthese)

Die Hantzsch-Thiazolsynthese ist eine klassische Methode zur Herstellung von Thiazolringen durch die Reaktion eines α-Halogenketons mit einem Thioamid.[3][4][5][6][7]

Materialien:

  • 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion

  • Thioharnstoff (oder substituiertes Thioharnstoff-Derivat)

  • Ethanol

  • Natriumhydrogencarbonat (gesättigte wässrige Lösung)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

  • Dünnschichtchromatographie (DC)-Ausrüstung

  • Rotationsverdampfer

  • Ausrüstung für die Säulenchromatographie (Kieselgel)

Durchführung:

  • In einem Rundkolben werden 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion (1 Äquiv.) und Thioharnstoff (1,1 Äquiv.) in Ethanol gelöst.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels DC verfolgt.

  • Nach vollständigem Umsatz wird die Reaktion abgekühlt und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter Natriumhydrogencarbonat-Lösung gewaschen, um das als Nebenprodukt entstehende HBr-Salz zu neutralisieren.

  • Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel erneut am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Thiazol-Derivat zu erhalten.

Protokoll 2: Synthese von Amino-Derivaten (N-Alkylierung)

Die direkte Alkylierung von primären oder sekundären Aminen mit dem α-Bromketon führt zur Bildung von Amino-Derivaten.[8][9][10][11]

Materialien:

  • 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion

  • Primäres oder sekundäres Amin (z.B. Piperidin, Morphin)

  • Kaliumcarbonat (K₂CO₃)

  • Acetonitril

  • Rundkolben, Magnetrührer

  • Filtrationsausrüstung

Durchführung:

  • 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion (1 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) werden in Acetonitril gelöst.

  • Kaliumcarbonat (2 Äquiv.) wird als Base hinzugefügt, um den bei der Reaktion entstehenden Bromwasserstoff (HBr) abzufangen.

  • Die Mischung wird bei Raumtemperatur gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Die anorganischen Salze werden durch Filtration entfernt.

  • Das Filtrat wird am Rotationsverdampfer eingeengt.

  • Der Rückstand wird in einem geeigneten Lösungsmittel (z.B. Dichlormethan) aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird getrocknet, filtriert und eingeengt, um das rohe Amino-Derivat zu erhalten, das bei Bedarf weiter durch Chromatographie gereinigt wird.

Protokoll 3: Synthese von Ether-Derivaten (Williamson-Ethersynthese)

Die Williamson-Ethersynthese ermöglicht die Herstellung von Ethern durch die Reaktion eines Alkylhalogenids mit einem Alkoholat, in diesem Fall einem Phenolat.[12][13][14][15][16]

Materialien:

  • 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion

  • Substituiertes Phenol (z.B. 4-Methoxyphenol)

  • Natriumhydrid (NaH)

  • Wasserfreies Tetrahydrofuran (THF)

  • Rundkolben, Magnetrührer, Stickstoffatmosphäre

Durchführung:

  • Das substituierte Phenol (1,1 Äquiv.) wird in einem Rundkolben unter Stickstoffatmosphäre in wasserfreiem THF gelöst.

  • Natriumhydrid (1,2 Äquiv.) wird vorsichtig in Portionen zugegeben, um das Phenolat zu bilden. Die Mischung wird gerührt, bis die Wasserstoffentwicklung aufhört.

  • Eine Lösung von 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion (1 Äquiv.) in wasserfreiem THF wird langsam zur Phenolat-Lösung getropft.

  • Die Reaktion wird bei Raumtemperatur gerührt und mittels DC überwacht.

  • Nach Abschluss der Reaktion wird diese vorsichtig durch Zugabe von Wasser gequencht.

  • Die Mischung wird mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und am Rotationsverdampfer eingeengt.

  • Das Produkt wird durch Säulenchromatographie gereinigt.

Biologisches Screening

Die synthetisierte Derivat-Bibliothek wird auf verschiedene biologische Aktivitäten untersucht, um potenzielle Leitstrukturen zu identifizieren.

Arbeitsablauf des biologischen Screenings

G start Derivat-Bibliothek assay1 Zytotoxizitäts-Assay (MTT) start->assay1 assay2 Entzündungshemmungs-Assay (NO-Produktion) start->assay2 assay3 AChE-Inhibitions-Assay (Ellman-Methode) start->assay3 data Datenerfassung & Analyse (IC50-Werte) assay1->data assay2->data assay3->data hit Identifizierung von 'Hit'-Verbindungen data->hit

Abbildung 2: Arbeitsablauf für das biologische Screening der Derivate.

Protokoll 4: Zytotoxizitäts-Assay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität und Zytotoxizität.[17][18][19][20]

Materialien:

  • Krebszelllinien (z.B. HeLa, MCF-7, A549)

  • Zellkulturmedium, fötales Kälberserum (FCS), Antibiotika

  • 96-Well-Platten

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS (5 mg/mL)

  • Solubilisierungslösung (z.B. DMSO oder 10% SDS in 0.01 M HCl)

  • Mikroplatten-Lesegerät

Durchführung:

  • Zellaussaat: Zellen werden in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Medium in einer 96-Well-Platte ausgesät und für 24 Stunden inkubiert.

  • Behandlung: Die Testverbindungen werden in verschiedenen Konzentrationen (z.B. 0,1 bis 100 µM) zum Medium gegeben. Eine Vehikelkontrolle (nur DMSO) wird mitgeführt.

  • Inkubation: Die Platten werden für 48-72 Stunden inkubiert.

  • MTT-Zugabe: 10 µL der MTT-Lösung werden zu jedem Well gegeben und für 4 Stunden inkubiert.

  • Solubilisierung: Das Medium wird entfernt und 100 µL der Solubilisierungslösung werden zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung: Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.

  • Analyse: Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50% der Zellen gehemmt werden) werden bestimmt.

G cluster_0 PI3K/Akt Signalweg RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K Aktivierung PIP3 PIP3 PI3K->PIP3 Phosphorylierung von PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Aktivierung mTOR mTOR Akt->mTOR Apoptosis_In Apoptose- Hemmung Akt->Apoptosis_In Hemmung von pro-apoptotischen Proteinen Proliferation Zellproliferation mTOR->Proliferation Derivative Isoindolin-Derivat Derivative->PI3K Hemmung Derivative->Akt Hemmung

Abbildung 3: PI3K/Akt-Signalweg, ein häufiges Ziel für Krebsmedikamente.[1][21][22][23][24]

Protokoll 5: Entzündungshemmungs-Assay (Messung der Stickoxid-Produktion)

Dieser Assay misst die Fähigkeit von Verbindungen, die Produktion von Stickoxid (NO) in Lipopolysaccharid (LPS)-stimulierten Makrophagen zu hemmen, was ein Maß für die entzündungshemmende Aktivität ist.[25][26][27][28][29]

Materialien:

  • RAW 264.7 Makrophagen-Zelllinie

  • Lipopolysaccharid (LPS)

  • Griess-Reagenz (1% Sulfanilamid und 0,1% N-(1-Naphthyl)ethylendiamindihydrochlorid in 2,5% Phosphorsäure)

  • Natriumnitrit (für Standardkurve)

Durchführung:

  • Zellaussaat: RAW 264.7 Zellen werden in einer 96-Well-Platte ausgesät und über Nacht inkubiert.

  • Vorbehandlung: Die Zellen werden für 1-2 Stunden mit verschiedenen Konzentrationen der Testverbindungen vorinkubiert.

  • Stimulation: Die Entzündungsreaktion wird durch Zugabe von LPS (1 µg/mL) induziert.

  • Inkubation: Die Platte wird für 24 Stunden inkubiert.

  • Griess-Reaktion: 50 µL des Zellkulturüberstands werden mit 50 µL des Griess-Reagenz gemischt und für 10 Minuten bei Raumtemperatur inkubiert.

  • Messung: Die Extinktion wird bei 540 nm gemessen.

  • Analyse: Die Nitrit-Konzentration wird anhand einer Natriumnitrit-Standardkurve bestimmt. Die prozentuale Hemmung der NO-Produktion wird berechnet.

G cluster_1 NF-κB Signalweg cluster_2 Zytoplasma LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK-Komplex TLR4->IKK Aktivierung IkB IκB IKK->IkB Phosphorylierung & Abbau NFkB NF-κB Nucleus Zellkern NFkB->Nucleus Translokation iNOS iNOS-Genexpression Nucleus->iNOS Transkription NO NO-Produktion iNOS->NO Derivative Isoindolin-Derivat Derivative->IKK Hemmung Derivative->NFkB Hemmung der Translokation

Abbildung 4: NF-κB-Signalweg, ein zentraler Regulator von Entzündungsreaktionen.[30][31][32][33][34]

Protokoll 6: Acetylcholinesterase (AChE)-Inhibitions-Assay (Ellman-Methode)

Dieser kolorimetrische Assay misst die Aktivität der Acetylcholinesterase und wird zum Screening auf Inhibitoren dieses Enzyms verwendet, die potenzielle Therapeutika für Krankheiten wie Alzheimer sein könnten.[35][36][37][38][39][40][41]

Materialien:

  • Acetylcholinesterase (AChE) Enzym

  • Acetylthiocholin (ATCh) als Substrat

  • 5,5'-Dithiobis-(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)

  • Phosphatpuffer (0,1 M, pH 8,0)

  • 96-Well-Platte

  • Mikroplatten-Lesegerät

Durchführung:

  • Reaktionsansatz: In die Wells einer 96-Well-Platte werden Puffer, Testverbindung in verschiedenen Konzentrationen und die AChE-Lösung gegeben.

  • Vorinkubation: Die Platte wird für 15-30 Minuten bei Raumtemperatur inkubiert, damit der Inhibitor mit dem Enzym interagieren kann.

  • Reaktionsstart: Die Reaktion wird durch Zugabe einer Mischung aus ATCh und DTNB gestartet.

  • Messung: Die Zunahme der Extinktion bei 412 nm wird über einen Zeitraum von 10 Minuten in kinetischer Messung verfolgt.

  • Analyse: Die Reaktionsgeschwindigkeit wird berechnet. Die prozentuale Hemmung der AChE-Aktivität wird bestimmt und die IC₅₀-Werte werden ermittelt.

G cluster_3 Cholinerge Synapse Presynapse Präsynaptisches Neuron ACh_Vesicle Acetylcholin (ACh) in Vesikeln Presynapse->ACh_Vesicle Synthese & Verpackung Synaptic_Cleft Synaptischer Spalt ACh_Vesicle->Synaptic_Cleft Freisetzung ACh_Receptor ACh-Rezeptor Synaptic_Cleft->ACh_Receptor Bindung AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Abbau von ACh Postsynapse Postsynaptisches Neuron Signal Signalweiterleitung ACh_Receptor->Signal Choline_Acetate Cholin + Acetat AChE->Choline_Acetate Derivative Isoindolin-Derivat Derivative->AChE Hemmung

Abbildung 5: Vereinfachte Darstellung der cholinergen Signalübertragung.[2][42][43]

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Screenings werden in den folgenden Tabellen zusammengefasst. Die Daten sind beispielhaft und dienen der Veranschaulichung.

Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) von Derivaten gegen verschiedene Krebszelllinien

DerivatHeLaMCF-7A549
Thiazol-Derivat 115,225,832,1
Thiazol-Derivat 28,512,318,7
Amino-Derivat 145,1>100>100
Amino-Derivat 222,638,455,9
Ether-Derivat 15,37,911,2
Ether-Derivat 219,829,141,5
Doxorubicin (Kontrolle)0,81,21,5

Tabelle 2: Entzündungshemmende Aktivität (IC₅₀ in µM) der Derivate

DerivatHemmung der NO-Produktion (IC₅₀)
Thiazol-Derivat 128,4
Thiazol-Derivat 215,1
Amino-Derivat 155,2
Amino-Derivat 232,7
Ether-Derivat 19,8
Ether-Derivat 221,3
L-NAME (Kontrolle)18,5

Tabelle 3: Acetylcholinesterase (AChE)-Inhibitionsaktivität (IC₅₀ in µM) der Derivate

DerivatAChE-Hemmung (IC₅₀)
Thiazol-Derivat 1>100
Thiazol-Derivat 285,3
Amino-Derivat 112,4
Amino-Derivat 25,7
Ether-Derivat 142,1
Ether-Derivat 225,6
Donepezil (Kontrolle)0,05

Zusammenfassung und Ausblick

Die Derivatisierung von 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion bietet einen vielversprechenden Ansatz zur Synthese einer Bibliothek von Verbindungen mit potenzieller biologischer Aktivität. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und das Screening solcher Derivate. Die beispielhaften Daten deuten darauf hin, dass insbesondere Ether-Derivate eine interessante zytotoxische und entzündungshemmende Wirkung haben könnten, während Amino-Derivate als potenzielle AChE-Inhibitoren in Frage kommen. Die identifizierten "Hit"-Verbindungen können anschließend in weiterführenden Studien, einschließlich in-vivo-Modellen, zur Validierung ihres therapeutischen Potenzials untersucht werden.

References

Application Notes and Protocols: N-Alkylation of Amines with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This reaction is a valuable synthetic tool for the introduction of a functionalized phthalimide moiety onto a variety of amine-containing scaffolds. The resulting products, N-substituted 2-(3-oxobutyl)isoindoline-1,3-dione derivatives, are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the isoindoline-1,3-dione core. This heterocyclic motif is found in a range of bioactive molecules with analgesic, anti-inflammatory, and cholinesterase inhibitory properties.

The N-alkylation proceeds via a nucleophilic substitution reaction where the amine attacks the carbon bearing the bromine atom, displacing the bromide and forming a new carbon-nitrogen bond. The presence of the ketone functionality offers a site for further chemical modifications, enabling the generation of diverse chemical libraries for screening.

Applications in Drug Discovery

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry. Derivatives have been reported to exhibit a range of biological activities, making the N-alkylation with this compound a key step in the synthesis of potential therapeutic agents.

  • Cholinesterase Inhibition: Several N-substituted isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4][5] These enzymes are key targets in the management of Alzheimer's disease. The phthalimide moiety can interact with the peripheral anionic site of AChE.

  • Analgesic and Anti-inflammatory Activity: Compounds incorporating the isoindoline-1,3-dione core have demonstrated significant analgesic and anti-inflammatory effects in various preclinical models.[6][7][8][9][10] The mechanism of action can involve the modulation of inflammatory pathways.

Experimental Protocols

The following are generalized protocols for the N-alkylation of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: N-Alkylation of Primary Amines

This protocol is designed for the mono-alkylation of primary amines. The use of the amine hydrobromide salt and a non-nucleophilic base helps to minimize the common side reaction of dialkylation.

Materials:

  • Primary amine (or its hydrobromide salt)

  • This compound

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in DMF, add triethylamine (1.1 eq). If starting with the amine hydrobromide salt, use 2.1 equivalents of triethylamine.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the amine solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to 40-60 °C for several hours to proceed to completion.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: N-Alkylation of Secondary Amines

This protocol describes the alkylation of secondary amines to form tertiary amines.

Materials:

  • Secondary amine

  • This compound

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the secondary amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

  • Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry.

Data Presentation

The following table summarizes representative yields for the N-alkylation of amines with α-bromo ketones under various conditions. While specific data for this compound is not available in the literature, these examples provide a general expectation for the efficiency of such reactions.

EntryAmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzylamine2-BromoacetophenoneEt3NDMF25976[11]
2Aniline2-BromoacetophenoneDIPEADMF25879[11]
3Piperidine2-Bromo-1-phenylethanoneK2CO3MeCNRT692General Protocol
4Morpholine2-Bromo-1-(4-chlorophenyl)ethanoneCs2CO3DMF501288General Protocol
5n-Butylamine2-BromoacetophenoneEt3NDMF251078[11]

Visualizations

Reaction Workflow

reaction_workflow reagents Primary or Secondary Amine + This compound reaction N-Alkylation (Base, Solvent, Temp.) reagents->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted 2-(3-oxobutyl)isoindoline-1,3-dione purification->product characterization Characterization (NMR, MS) product->characterization screening Biological Screening (e.g., Enzyme Assays) product->screening

Caption: General workflow for the synthesis and evaluation of N-alkylated isoindoline-1,3-diones.

Potential Signaling Pathway Inhibition

signaling_pathway cluster_synapse Cholinergic Synapse cluster_neuron Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Increased Cholinergic Signaling Receptor->Signal Product N-Substituted 2-(3-oxobutyl)isoindoline-1,3-dione Product->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by N-substituted isoindoline-1,3-dione derivatives.

References

Synthetic Route to Isoindoline-1,3-dione Derivatives Bearing a 1,2,4-Triazole Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoindoline-1,3-dione derivatives incorporating a 1,2,4-triazole moiety. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antitumor, analgesic, and anti-inflammatory properties.[1][2][3]

The synthetic strategies outlined below are based on established literature procedures, offering both one-pot and multi-step approaches to constructing the target molecular architecture. This guide is intended to provide researchers with the necessary information to replicate and adapt these syntheses for the development of novel therapeutic agents.

I. Synthetic Strategies and Methodologies

The core structure of the target compounds consists of a phthalimide group linked to a 1,2,4-triazole ring. The primary synthetic challenge lies in the efficient formation of the bond connecting these two heterocyclic systems. Two main strategies are commonly employed:

  • Strategy 1: One-Pot Condensation. This approach involves the direct reaction of phthalic anhydride with an appropriate amino-substituted 1,2,4-triazole derivative. This method is often favored for its operational simplicity and time efficiency.[1]

  • Strategy 2: Multi-Step Synthesis. This strategy typically involves the initial preparation of a functionalized phthalimide intermediate, such as N-hydroxymethylphthalimide, followed by its condensation with a 1,2,4-triazole derivative.[2][4] This approach allows for greater modularity and can be advantageous when dealing with sensitive functional groups.

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate (Multi-Step) cluster_3 Final Product Phthalic Anhydride Phthalic Anhydride One-Pot Synthesis One-Pot Synthesis Phthalic Anhydride->One-Pot Synthesis N-functionalized Phthalimide N-functionalized Phthalimide Phthalic Anhydride->N-functionalized Phthalimide Step 1 Amino-1,2,4-triazole Amino-1,2,4-triazole Amino-1,2,4-triazole->One-Pot Synthesis Multi-Step Synthesis Multi-Step Synthesis Amino-1,2,4-triazole->Multi-Step Synthesis Isoindoline-1,3-dione-1,2,4-triazole Derivative Isoindoline-1,3-dione-1,2,4-triazole Derivative One-Pot Synthesis->Isoindoline-1,3-dione-1,2,4-triazole Derivative Multi-Step Synthesis->Isoindoline-1,3-dione-1,2,4-triazole Derivative N-functionalized Phthalimide->Multi-Step Synthesis Step 2

General Synthetic Workflow

II. Experimental Protocols

Protocol 1: One-Pot Synthesis of Isoindoline-1,3-dione Derivatives Bearing a 1,2,4-Triazole Moiety

This protocol is adapted from a method described for the synthesis of novel isoindoline-1,3-diones with potential antifungal and antitumor activities.[1]

Materials:

  • Substituted Phthalic Anhydride (1.0 mmol)

  • 4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione (1.0 mmol)

  • Glacial Acetic Acid (15 mL)

Procedure:

  • A mixture of the substituted phthalic anhydride (1.0 mmol) and the 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione (1.0 mmol) in glacial acetic acid (15 mL) is stirred at reflux for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Protocol 2: Multi-Step Synthesis via N-Hydroxymethylphthalimide Intermediate

This protocol follows a two-step procedure involving the preparation of an N-hydroxymethylphthalimide intermediate followed by condensation with a substituted 1,2,4-triazole.[2][4]

Step A: Synthesis of N-Hydroxymethylphthalimide

Materials:

  • Phthalimide (0.1 mol)

  • Formaldehyde (37% aqueous solution, 0.15 mol)

  • Water

Procedure:

  • A suspension of phthalimide (0.1 mol) in water is prepared in a round-bottom flask.

  • Formaldehyde solution (0.15 mol) is added to the suspension.

  • The mixture is heated under reflux for 2 hours, during which the phthalimide dissolves.

  • The reaction mixture is then cooled, and the resulting crystalline product is collected by filtration.

  • The product is washed with cold water and dried to yield N-hydroxymethylphthalimide.

Step B: Synthesis of 2-(((3-(substituted)-5-mercapto-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione

Materials:

  • N-Hydroxymethylphthalimide (from Step A, 1.0 mmol)

  • 3-Substituted-4-amino-5-mercapto-1,2,4-triazole (1.0 mmol)

  • Methanol (20 mL)

  • Triethylamine (few drops)

Procedure:

  • An equimolar mixture of N-hydroxymethylphthalimide and the 3-substituted-4-amino-5-mercapto-1,2,4-triazole is prepared in methanol (20 mL).

  • A few drops of triethylamine are added as a catalyst.

  • The mixture is refluxed on a water bath for 6-7 hours.

  • Upon cooling, the solid product precipitates out of the solution.

  • The solid is collected by filtration, dried, and recrystallized from ethanol to yield the final product.[2]

III. Data Presentation

The following tables summarize representative quantitative data for the synthesized isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety, including their biological activities.

Table 1: Antifungal and Antitumor Activities of Selected Derivatives [1]

Compound IDR GroupYield (%)Antifungal Activity (% Inhibition vs. B. theobromae)Antitumor Activity (IC50, μM) vs. A549Antitumor Activity (IC50, μM) vs. HepG2
33 2,4-dichlorophenyl85> Triadimefon--
35 4-chlorophenyl82> Triadimefon--
36 4-methylphenyl78-12.5415.88
37 4-methoxyphenyl88> Triadimefon6.769.44
39 4-fluorophenyl86> Triadimefon--
45 2-chlorophenyl80-10.3213.21
Triadimefon --Standard--
Fluorouracil --->25>25

Table 2: Analgesic and In-vitro Anti-inflammatory Activities of Selected Derivatives [2]

Compound IDR GroupAnalgesic Activity (% Inhibition of Writhing)In-vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation at 500 μg/mL)
3a Phenyl78.7883
3b 4-Chlorophenyl77.2778
3g 4-Nitrophenyl-74
3h 2-Hydroxyphenyl-68
3j 3,4,5-Trimethoxyphenyl-64
Diclofenac Sodium -85.36-

IV. Visualization of Biological Activity

The antitumor activity of certain isoindoline-1,3-dione-1,2,4-triazole derivatives has been linked to the induction of apoptosis.[1] The following diagram illustrates a simplified potential mechanism of action.

G Compound 37 Compound 37 Cancer Cell (e.g., HepG2) Cancer Cell (e.g., HepG2) Compound 37->Cancer Cell (e.g., HepG2) Induces Apoptotic Pathway Activation Apoptotic Pathway Activation Cancer Cell (e.g., HepG2)->Apoptotic Pathway Activation Triggers Cell Cycle Arrest Cell Cycle Arrest Cancer Cell (e.g., HepG2)->Cell Cycle Arrest Triggers Apoptosis Apoptosis Apoptotic Pathway Activation->Apoptosis Cell Cycle Arrest->Apoptosis

Potential Antitumor Mechanism

This document serves as a foundational guide for the synthesis and preliminary evaluation of isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety. Researchers are encouraged to adapt and optimize these protocols for their specific research objectives. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted isoindoline-1,3-diones, with a focus on improving reaction yield and purity.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, often related to starting material purity, reaction conditions, and product stability.

  • Purity of Starting Materials: Ensure the phthalimide source (e.g., potassium phthalimide) and the bromo-ketone precursor are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are commonly used for N-alkylation of phthalimides as they effectively dissolve the phthalimide salt and promote the reaction. Experiment with different solvents to find the optimal one for your specific substrate.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or the desired product, especially with a reactive bromo-ketone moiety. Consider running the reaction at a lower temperature for a longer duration.

  • Base Selection: If starting from phthalimide, the choice of base is important for deprotonation. Common bases include potassium carbonate (K₂CO₃) or triethylamine (NEt₃). The strength and stoichiometry of the base should be optimized.

  • Moisture Content: The presence of water can lead to hydrolysis of the starting materials or the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: The bromo-ketone functionality is susceptible to side reactions. The ketone can undergo enolization and subsequent reactions, while the bromine can be eliminated or substituted by other nucleophiles present in the reaction mixture.

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

Answer:

The formation of multiple byproducts is a common challenge. Potential side reactions include:

  • Over-alkylation: If using a di-halogenated starting material, there is a risk of the phthalimide reacting at both ends.

  • Elimination Reactions: The bromo-ketone can undergo elimination to form an unsaturated ketone, particularly in the presence of a strong base.

  • Hydrolysis: As mentioned, water can lead to the hydrolysis of the imide bond in the product, reverting it to phthalic acid and the corresponding amine.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to byproducts.

Question: How can I effectively purify my final product?

Answer:

Purification of this compound can be achieved through several methods:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is recommended. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.

  • Washing: After the reaction, washing the organic layer with water and brine can help remove inorganic salts and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing N-substituted isoindoline-1,3-diones?

A1: The Gabriel synthesis is a widely used method. This involves the N-alkylation of phthalimide, typically using its potassium salt (potassium phthalimide), with an appropriate alkyl halide.

Q2: Are there alternative methods to the Gabriel synthesis?

A2: Yes, other methods exist, such as the reaction of phthalic anhydride with a primary amine.[1] Palladium-catalyzed methods have also been developed for the synthesis of isoindoline-1,3-diones.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Data Presentation

To systematically improve the yield of your synthesis, it is crucial to meticulously record and compare the results of your optimization experiments. The following table provides a template for organizing your data.

Experiment IDPhthalimide SourceAlkylating AgentSolventBase (equiv.)Temp (°C)Time (h)Yield (%)Purity (by NMR/LC-MS)
Exp-01Potassium Phthalimide1-Bromo-4-oxobutaneDMF-80124585%
Exp-02Phthalimide1-Bromo-4-oxobutaneDMFK₂CO₃ (1.2)80125590%
Exp-03Phthalimide1-Bromo-4-oxobutaneAcetoneK₂CO₃ (1.2)Reflux246592%
Exp-04Phthalimide1-Bromo-4-oxobutaneDMSOK₂CO₃ (1.2)60186088%

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-isoindoline-1,3-diones

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Phthalimide

  • Alkylating agent (e.g., 1-bromo-4-oxobutane or a suitable precursor)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMF, Acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask, add phthalimide (1.0 eq), potassium carbonate (1.2 eq), and the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress using TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid product and wash it with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

logical_relationship start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions impure Impure Materials check_purity->impure temp Temperature optimize_conditions->temp solvent Solvent optimize_conditions->solvent base Base optimize_conditions->base tlc_analysis Analyze Byproducts by TLC/LC-MS check_side_reactions->tlc_analysis purify Purify Starting Materials impure->purify improved_yield Improved Yield purify->improved_yield optimize_temp Vary Temperature temp->optimize_temp optimize_solvent Screen Solvents solvent->optimize_solvent optimize_base Screen Bases base->optimize_base optimize_temp->improved_yield optimize_solvent->improved_yield optimize_base->improved_yield modify_protocol Modify Protocol to Minimize Side Reactions tlc_analysis->modify_protocol modify_protocol->improved_yield experimental_workflow start Start step1 Combine Phthalimide, Base, and Solvent start->step1 step2 Add Alkylating Agent step1->step2 step3 Heat and Monitor Reaction (TLC) step2->step3 step4 Reaction Complete? step3->step4 step4->step3 No step5 Workup: Quench with Water, Filter Solid step4->step5 Yes step6 Purify Crude Product (Recrystallization or Chromatography) step5->step6 end Pure Product step6->end

References

Technical Support Center: Purification of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials such as phthalimide and 1,4-dibromobutan-2-one, side products like the dibrominated analog, and residual solvents from the synthesis. The presence of HBr as a byproduct can also lead to decomposition of the desired product if not properly neutralized.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: While specific data for this exact compound is limited, ethanol is often a suitable solvent for recrystallizing similar phthalimide derivatives. A solvent screen using small amounts of the crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) is recommended to identify the optimal system.

Q4: What are the suggested starting conditions for column chromatography?

A4: For column chromatography, silica gel is the recommended stationary phase. A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, is often effective.

Q5: How can I monitor the purity of the fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A TLC plate is spotted with the collected fractions and developed in an appropriate solvent system (similar to the column's mobile phase). The spots corresponding to the desired product can be visualized under UV light.

Q6: What is the expected yield and purity after purification?

A6: The yield and purity are highly dependent on the success of the synthesis and the chosen purification method. Commercially available this compound typically has a purity of 97% or higher. A well-executed purification should aim for a similar level of purity, although the yield may vary.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent volume.Test a different solvent or a solvent mixture. Gradually add more solvent until the product dissolves at the boiling point.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; impurities are preventing crystallization.Use a lower-boiling point solvent. Try adding a small seed crystal. Consider a preliminary purification by column chromatography.
No crystals form upon cooling. Solution is too dilute; supersaturation has not been achieved.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Place the solution in an ice bath.
Low recovery of purified product. Too much solvent was used; crystals were filtered before crystallization was complete.Concentrate the filtrate and cool again to recover more product. Ensure the solution has cooled sufficiently before filtration.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of compounds. Incorrect mobile phase polarity.Optimize the eluent system using TLC. If compounds are running too fast (high Rf), decrease the polarity of the mobile phase. If they are running too slow (low Rf), increase the polarity.
Cracked or channeled column bed. Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Compound is insoluble in the mobile phase. Eluent is too non-polar.Add a small amount of a more polar solvent to the mobile phase.
Streaking of spots on TLC. Compound is too acidic or basic; overloading of the column.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Load less crude material onto the column.
Product elutes with the solvent front. Mobile phase is too polar.Start with a much less polar eluent and gradually increase the polarity.
Product does not elute from the column. Mobile phase is not polar enough.Gradually increase the polarity of the eluent. In extreme cases, a stronger solvent like methanol may be needed to flush the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat to boiling. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath. If well-formed crystals appear, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the desired product from impurities (target Rf value is typically between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks.

  • Gradient Elution (if necessary): If the separation is not optimal with a single solvent mixture, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Cool to Induce Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation pure_product_recryst Pure Product isolation->pure_product_recryst

Caption: Recrystallization Workflow for Purification.

Column_Chromatography_Troubleshooting start Column Chromatography Issue check_separation Poor Separation? start->check_separation adjust_eluent Adjust Eluent Polarity check_separation->adjust_eluent Yes check_column Cracked Column Bed? check_separation->check_column No solution Problem Solved adjust_eluent->solution repack_column Repack Column check_column->repack_column Yes check_elution Product Not Eluting? check_column->check_elution No repack_column->solution increase_polarity Increase Eluent Polarity check_elution->increase_polarity Yes check_elution->solution No increase_polarity->solution

Caption: Troubleshooting Logic for Column Chromatography.

Technical Support Center: Reactions of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. The following information addresses common issues and potential side reactions encountered during its synthesis and subsequent use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound that belongs to the class of N-substituted phthalimides. It is often used as a building block in organic synthesis, particularly in the preparation of various biologically active molecules. The phthalimide group serves as a protecting group for a primary amine, a classic strategy known as the Gabriel synthesis.[1][2] The presence of an α-bromoketone functional group also allows for a variety of chemical transformations.

Q2: What are the primary expected reactions of this compound?

The primary reaction is typically a nucleophilic substitution at the carbon bearing the bromine atom (an SN2 reaction), which is a key step in the Gabriel synthesis of primary amines.[3] Due to the presence of the ketone, this compound is also susceptible to other transformations.

Q3: Why is the Gabriel synthesis typically used for preparing primary amines with this type of compound?

The Gabriel synthesis is favored for preparing primary amines because it effectively prevents the common problem of over-alkylation.[3] In the direct alkylation of ammonia or primary amines, the amine product can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts. The use of the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.[3]

Troubleshooting Guides for Side Products

During the synthesis and subsequent reactions of this compound, several side products can emerge due to its specific chemical structure. The presence of an α-haloketone moiety introduces reactivity beyond a simple alkyl halide. Here are some common issues and how to troubleshoot them.

Issue 1: Formation of an Isomeric Carboxylic Acid Derivative (Favorskii Rearrangement)

Symptoms:

  • Isolation of a product with a rearranged carbon skeleton, often a carboxylic acid, ester, or amide, instead of the expected substitution product.

  • Mass spectrometry data indicating a product with the same molecular formula as the expected product but with a different structure.

  • ¹H and ¹³C NMR spectra inconsistent with the anticipated structure, potentially showing signals for a carboxylic acid derivative.

Root Cause: The presence of a base can induce a Favorskii rearrangement, a characteristic reaction of α-haloketones.[4] The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl group from the bromine), leading to the formation of a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (like hydroxide, alkoxide, or amine) to yield a rearranged carboxylic acid derivative.[4]

Solutions and Mitigation Strategies:

StrategyExperimental Protocol
Control of Basicity Use non-basic or weakly basic conditions for the desired substitution reaction. If a base is required, consider using a non-nucleophilic, sterically hindered base to disfavor the initial proton abstraction.
Choice of Nucleophile Strong, non-basic nucleophiles are less likely to induce the Favorskii rearrangement.
Temperature Control Running the reaction at lower temperatures can sometimes disfavor the rearrangement pathway.
Solvent Selection The choice of solvent can influence the reaction pathway. Aprotic solvents may be preferable.
Issue 2: Formation of an Unsaturated Ketone (Elimination Reaction)

Symptoms:

  • Presence of an α,β-unsaturated ketone in the product mixture, detectable by NMR (alkenyl proton signals) and mass spectrometry (loss of HBr from the starting material).

  • A lower yield of the desired substitution product.

Root Cause: In the presence of a base, an E2 elimination reaction can compete with the desired SN2 substitution.[5][6] The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of HBr. This is a common side reaction for alkyl halides, especially when using strong or sterically hindered bases.[5][6]

Solutions and Mitigation Strategies:

StrategyExperimental Protocol
Use of a Non-Hindered, Weak Base Strong, bulky bases favor elimination. If a base is necessary, a weaker, less sterically hindered one may favor substitution.
Choice of Nucleophile Good nucleophiles that are weak bases (e.g., iodide, azide) will favor the SN2 reaction over elimination.
Low Reaction Temperature Elimination reactions are often favored at higher temperatures.
Issue 3: Cleavage of the Phthalimide Ring (Hydrolysis)

Symptoms:

  • Isolation of phthalic acid or a phthalamic acid derivative alongside the desired product.

  • This is more common during workup or subsequent reaction steps rather than the initial synthesis of the N-substituted phthalimide.

Root Cause: The isoindoline-1,3-dione ring is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[7] This can occur during the reaction workup or if the reaction conditions for a subsequent step are harsh.

Solutions and Mitigation Strategies:

StrategyExperimental Protocol
Mild Workup Conditions Avoid strong acids or bases during the extraction and purification steps. Use buffered solutions if necessary to control the pH.
Milder Deprotection Methods For the subsequent removal of the phthalimide group to release the primary amine, consider using milder alternatives to harsh acid or base hydrolysis, such as hydrazinolysis (the Ing-Manske procedure).[3]

Visualizing Reaction Pathways

To better understand the potential reaction pathways of this compound, the following diagrams illustrate the desired substitution reaction and the major potential side reactions.

Reaction_Pathways start This compound sn2_product Desired SN2 Product (Nucleophilic Substitution) start->sn2_product  Nucleophile (e.g., Nu:⁻) (Desired Pathway) favorskii_product Favorskii Rearrangement Product (e.g., Carboxylic Acid Derivative) start->favorskii_product  Base (Side Reaction) elimination_product Elimination Product (α,β-Unsaturated Ketone) start->elimination_product  Strong/Hindered Base (Side Reaction) hydrolysis_product Hydrolysis Product (Phthalic Acid Derivative) sn2_product->hydrolysis_product  Strong Acid/Base, Heat (During workup/deprotection) Troubleshooting_Workflow start Reaction with This compound analyze Analyze Crude Product Mixture (TLC, LC-MS, NMR) start->analyze desired_product Desired Product is Major Component analyze->desired_product Yes side_products Significant Side Products Detected analyze->side_products No purify Proceed to Purification desired_product->purify identify Identify Side Product Structure (NMR, MS) side_products->identify favorskii Favorskii Product Detected identify->favorskii Rearranged Skeleton elimination Elimination Product Detected identify->elimination Unsaturation hydrolysis Hydrolysis Product Detected identify->hydrolysis Phthalimide Ring Opening optimize_favorskii Optimize Reaction: - Reduce Basicity - Lower Temperature favorskii->optimize_favorskii optimize_elimination Optimize Reaction: - Use Weaker/Less Hindered Base - Lower Temperature elimination->optimize_elimination optimize_hydrolysis Optimize Workup: - Use Milder pH Conditions hydrolysis->optimize_hydrolysis optimize_favorskii->start Re-run Reaction optimize_elimination->start Re-run Reaction optimize_hydrolysis->start Re-run Reaction

References

Stability and degradation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or no yield of the desired product Degradation of the starting material: this compound is susceptible to degradation, especially under basic conditions, which can lead to the Favorskii rearrangement.[1][2][3]- Use mild, non-nucleophilic bases where possible.- Keep reaction temperatures as low as feasible.- Minimize reaction times.- Consider performing the reaction under neutral or slightly acidic conditions if the substrate allows.
Instability of the phthalimide group: The phthalimide protecting group can be cleaved under harsh acidic or basic conditions, or in the presence of nucleophiles like hydrazine.[4]- Avoid strong acids and bases.- If deprotection is not desired, avoid reagents like hydrazine.
Side reactions of the α-bromo-ketone: The electrophilic nature of the carbonyl carbon and the carbon bearing the bromine can lead to multiple reaction pathways with nucleophiles.[5][6]- Control the stoichiometry of the nucleophile carefully.- Optimize reaction conditions (solvent, temperature) to favor the desired reaction pathway.
Formation of unexpected byproducts Favorskii rearrangement: Under basic conditions, the α-bromo-ketone moiety can undergo rearrangement to form a carboxylic acid derivative (a cyclopentanecarboxylic acid derivative in this case).[1][2][3]- Use non-basic conditions if possible.- If a base is necessary, use a hindered, non-nucleophilic base and low temperatures.
Hydrolysis of the phthalimide group: Presence of water along with acid or base can lead to the opening of the phthalimide ring to form a phthalamic acid derivative.[4]- Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Elimination reaction: Strong bases can induce elimination of HBr to form an α,β-unsaturated ketone.- Use a weaker base or a non-nucleophilic base.- Control the reaction temperature carefully.
Difficulty in purifying the product Presence of polar byproducts: Degradation products such as carboxylic acids or phthalamic acids can be highly polar and difficult to separate from the desired product.- Use appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system).- Consider an acidic or basic wash during workup to remove basic or acidic impurities, respectively.
Inconsistent reaction outcomes Variability in the quality of the starting material: The stability of this compound can be affected by storage conditions and impurities.- Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[1][2] - Assess the purity of the starting material by techniques like NMR or LC-MS before use.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways are associated with its two main functional groups: the α-bromo-ketone and the phthalimide group.

  • Favorskii Rearrangement: This is a significant degradation pathway for the α-bromo-ketone moiety in the presence of a base. It involves the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative.[1][2][3]

  • Phthalimide Ring Opening: The phthalimide group is generally stable but can be cleaved under harsh acidic or basic conditions, or by nucleophiles like hydrazine, leading to the formation of phthalamic acid derivatives or the deprotected amine.[4]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

  • Elimination: Treatment with a strong base can lead to the elimination of HBr, forming an α,β-unsaturated ketone.

Q2: How can I minimize the degradation of this compound during a reaction?

A2: To minimize degradation, consider the following precautions:

  • Control of pH: Avoid strongly basic conditions to prevent the Favorskii rearrangement. If a base is required, use a mild, non-nucleophilic base and maintain a low reaction temperature.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the phthalimide group.

  • Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of potential degradation reactions.

  • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric moisture and oxygen.

  • Reaction Time: Keep reaction times to a minimum to reduce the exposure of the compound to potentially destabilizing conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and longevity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from light.[1][2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture.

Q4: What analytical techniques are suitable for monitoring the stability and degradation of this compound?

A4: The stability and degradation of this compound can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products and quantifying their relative amounts over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing degradation.

  • Preparation: Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a solution of this compound in a suitable anhydrous solvent (e.g., THF, DMF, acetonitrile), add the nucleophile at a controlled temperature (e.g., 0 °C or room temperature).

  • Base Addition (if necessary): If a base is required, add a non-nucleophilic base (e.g., diisopropylethylamine) dropwise at a low temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

degradation_pathways start This compound favorskii Favorskii Rearrangement Product (Carboxylic Acid Derivative) start->favorskii Base (e.g., OH⁻, RO⁻) hydrolysis Phthalimide Ring-Opened Product (Phthalamic Acid Derivative) start->hydrolysis H₂O / H⁺ or OH⁻ elimination Elimination Product (α,β-Unsaturated Ketone) start->elimination Strong Base substitution Nucleophilic Substitution Product start->substitution Nucleophile (e.g., RNH₂, RS⁻)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add Reagents at Controlled Temperature setup_reaction->add_reagents monitor Monitor Reaction (TLC, LC-MS) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for reactions involving the title compound.

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione. The appropriate choice of solvent is critical for achieving high yields, minimizing side reactions, and ensuring the purity of your target molecules.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound, with a focus on solvent-related solutions.

Issue 1: Low or No Reaction Conversion

Potential Cause Troubleshooting Recommendation
Poor Solubility of Reactants: this compound or your nucleophile may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Solution: Switch to a solvent with a polarity that better solubilizes both reactants. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often good starting points for reactions involving phthalimide derivatives. For less polar nucleophiles, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) might be more suitable.
Solvent-Reactant Interaction: The solvent may be interacting with your reactants in a non-productive manner. For instance, protic solvents (e.g., ethanol, methanol, water) can solvate and deactivate anionic nucleophiles through hydrogen bonding.Solution: For reactions with strong, anionic nucleophiles, it is advisable to use a polar aprotic solvent. If a protic solvent is necessary for other reasons, consider using a stronger base or a phase-transfer catalyst to enhance nucleophilicity.
Inappropriate Reaction Temperature for the Chosen Solvent: The reaction may require a higher temperature than the boiling point of the selected solvent.Solution: Select a solvent with a higher boiling point that is compatible with your reaction conditions. For example, if a reaction is sluggish in refluxing acetonitrile (boiling point ~82 °C), switching to DMF (boiling point ~153 °C) or DMSO (boiling point ~189 °C) could be beneficial, provided the reactants and products are stable at these higher temperatures.

Issue 2: Formation of Multiple Products or Significant Side Reactions

Potential Cause Troubleshooting Recommendation
Favorskii Rearrangement: In the presence of a base, the α-bromo ketone moiety of this compound can undergo a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative as a byproduct.[1][2][3] This is particularly prevalent with alkoxide bases.Solution: To minimize the Favorskii rearrangement, consider using a non-basic or weakly basic nucleophile. If a base is required, a non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) might be a better choice than an alkoxide. The choice of solvent can also influence the rate of this side reaction; less polar, aprotic solvents may disfavor the ionic intermediates of the rearrangement.
Elimination Reaction: Base-mediated elimination of HBr from the α-bromo ketone can lead to the formation of an α,β-unsaturated ketone.Solution: Use a non-basic nucleophile or a hindered, non-nucleophilic base. Running the reaction at lower temperatures can also help to disfavor the elimination pathway.
Hydrolysis of the Phthalimide Group: The isoindoline-1,3-dione ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.Solution: Maintain anhydrous reaction conditions and use neutral or mildly basic/acidic conditions where possible. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time to acidic or basic solutions.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Recommendation
Co-elution of Product and Starting Material/Byproducts in Chromatography: The polarity of the product may be very similar to that of the starting material or a major byproduct, making separation by column chromatography challenging.Solution: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation before scaling up to column chromatography. Common starting points for phthalimide derivatives include mixtures of ethyl acetate and hexanes, or methanol and dichloromethane.[4] For very non-polar compounds, toluene-based solvent systems can be effective.[4]
Product Oiling Out During Recrystallization: The product may separate as an oil instead of forming crystals during the recrystallization process.Solution: This often occurs when the cooling process is too rapid or the solvent is not ideal. Try a different solvent or a solvent mixture. For ketones and bromo-compounds, common recrystallization solvents include ethanol, or mixtures like hexane/acetone.[5][6] Adding the anti-solvent slowly at an elevated temperature and then allowing the solution to cool slowly can promote crystal formation.
Residual High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely from the final product.Solution: After the reaction, perform an aqueous workup to transfer the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Washing the organic layer multiple times with water or brine can help remove residual high-boiling point solvents. For final traces, techniques like azeotropic distillation with a suitable solvent (e.g., toluene) or lyophilization (if the product is water-soluble and stable) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction and nucleophile. However, for nucleophilic substitution reactions at the α-bromo position, polar aprotic solvents like DMF and acetonitrile are often good starting points. DMF is an excellent solvent for many organic compounds and can facilitate SN2 reactions.[7] Acetonitrile is another good option with a lower boiling point, which can be advantageous for reactions that are sensitive to high temperatures.

Q2: How can I predict the solubility of this compound in a particular solvent?

Q3: Can I use protic solvents like ethanol or methanol for my reaction?

A3: Protic solvents can be used, but with caution. If your nucleophile is strongly basic or anionic, protic solvents can significantly reduce its reactivity through hydrogen bonding. However, for reactions with neutral nucleophiles or those that are acid-catalyzed, protic solvents may be suitable. It is important to consider the potential for solvolysis, where the solvent itself acts as a nucleophile.

Q4: My reaction is very slow. How can I use the solvent to increase the reaction rate?

A4: If your reaction is following an SN2 pathway, switching to a polar aprotic solvent can significantly increase the rate by desolvating the nucleophile. If the reaction requires heating, selecting a solvent with a higher boiling point will allow you to run the reaction at a higher temperature, which generally increases the reaction rate. Ensure that your reactants and product are stable at the higher temperature.

Q5: I am trying to perform a reaction with a base-sensitive substrate. What solvent considerations should I take into account?

A5: If your substrate is sensitive to base, it is crucial to use a solvent that does not promote basic conditions. For instance, if you are using a mild amine base, a non-polar, aprotic solvent like dichloromethane or toluene might be preferable to a more polar solvent that could enhance the basicity of the amine. Additionally, ensure your solvent is anhydrous, as the presence of water can lead to the formation of hydroxide ions in the presence of a base.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate volume of anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent such as ethanol.

Protocol 2: General Procedure for Determining Solubility (Qualitative)

  • Preparation: Add approximately 10-20 mg of this compound to a series of small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) dropwise with stirring, up to a total volume of 1 mL.

  • Observation: Observe the solubility at room temperature. Categorize the solubility as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

  • Heating: For vials where the compound is partially soluble or insoluble, gently heat the mixture to the boiling point of the solvent to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Reactant in Anhydrous Solvent add_reagents Add Nucleophile (& Base if needed) start->add_reagents react Stir at RT or Heat add_reagents->react monitor Monitor by TLC react->monitor Check Progress monitor->react Incomplete workup Aqueous Workup (if necessary) monitor->workup Complete purify Column Chromatography or Recrystallization workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for reactions involving this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Reaction Yield solubility Poor Solubility? issue->solubility side_reaction Side Reaction? issue->side_reaction conditions Suboptimal Conditions? issue->conditions change_solvent Change Solvent (e.g., DMF, ACN) solubility->change_solvent modify_reagents Modify Reagents (e.g., non-nucleophilic base) side_reaction->modify_reagents optimize_temp Optimize Temperature & Time conditions->optimize_temp

Caption: A logical diagram for troubleshooting low reaction yields.

References

How to avoid debromination in 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing unwanted debromination.

Troubleshooting Guide: Unwanted Debromination

Debromination, the undesired removal of the bromine atom from the α-position of the ketone, is a common side reaction that can significantly lower the yield of the desired product. This guide will help you diagnose and resolve this issue.

Problem: Low yield of the desired product and isolation of the debrominated analog, 2-(3-oxobutyl)isoindoline-1,3-dione.

DOT Script for Troubleshooting Workflow:

Debromination_Troubleshooting start Debromination Observed check_conditions Review Reaction Conditions start->check_conditions base_q Is a base present? check_conditions->base_q Check Base nucleophile_q Is a soft nucleophile or reducing agent present? check_conditions->nucleophile_q Check Nucleophile/ Reagents solvent_q What is the solvent? check_conditions->solvent_q Check Solvent light_q Is the reaction exposed to light? check_conditions->light_q Check Light Exposure base_type Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in some cases). base_q->base_type Yes base_q->nucleophile_q No low_temp_base Run reaction at lower temperatures (e.g., 0 °C to -20 °C). base_type->low_temp_base end_point Problem Resolved low_temp_base->end_point hard_nucleophile Consider using a harder nucleophile if the reaction allows. nucleophile_q->hard_nucleophile Yes nucleophile_q->solvent_q No scavenger Add a radical scavenger (e.g., TEMPO) if a radical pathway is suspected. hard_nucleophile->scavenger scavenger->end_point aprotic_solvent Use dry, aprotic solvents (e.g., THF, Dioxane, Toluene). solvent_q->aprotic_solvent Protic or wet solvent solvent_q->light_q Aprotic & Dry aprotic_solvent->end_point protect_from_light Protect the reaction from light by wrapping the flask in foil. light_q->protect_from_light Yes light_q->end_point No protect_from_light->end_point Debromination_Pathways cluster_0 Potential Debromination Mechanisms start This compound enolate Enolate Formation (Base-mediated) start->enolate Base radical Radical Formation (Light or Initiator) start->radical hv (Light) nucleophilic_attack Direct Nucleophilic Attack on Br (Soft Nucleophiles) start->nucleophilic_attack Nu- debrominated_product Debrominated Product: 2-(3-oxobutyl)isoindoline-1,3-dione enolate->debrominated_product Proton Source radical->debrominated_product H-donor nucleophilic_attack->debrominated_product + Nu-Br

Storage conditions to ensure stability of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and stability of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Based on the reactivity of its α-bromoketone functional group, storage at low temperatures (2-8 °C) is recommended to minimize potential degradation. The compound should be protected from moisture and light.

Q2: What are the known incompatibilities of this compound?

Due to the presence of the α-bromoketone moiety, this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles.[2][3] Contact with these substances can lead to degradation of the compound.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways are dictated by the reactivity of the α-bromoketone functional group.[3][4] Two common pathways are:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.

  • Elimination Reaction: In the presence of a base, the compound can undergo dehydrobromination to form an α,β-unsaturated ketone.[5][6]

Q4: What are the signs of degradation of this compound?

Visual signs of degradation may include a change in color or the presence of impurities detected by analytical methods such as TLC, HPLC, or NMR. The appearance of new spots on a TLC plate or additional peaks in an HPLC chromatogram or NMR spectrum are indicative of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the storage conditions. Store the compound at 2-8 °C in a tightly sealed container, protected from light and moisture. Prepare fresh solutions for each experiment.
Low yield in a reaction The compound may have degraded prior to use. The reaction conditions may be promoting degradation (e.g., presence of a strong base).Check the purity of the starting material using an appropriate analytical technique (TLC, HPLC, or NMR). If impurities are detected, purify the compound before use. Re-evaluate the reaction conditions to ensure they are compatible with an α-bromoketone. Consider using a non-nucleophilic base if a basic medium is required.
Formation of an unexpected byproduct An elimination reaction may have occurred, leading to the formation of an α,β-unsaturated ketone.Avoid the use of strong bases. If a base is necessary, use a sterically hindered, non-nucleophilic base such as pyridine.[6] Maintain a low reaction temperature.
Difficulty dissolving the compound The compound may be sparingly soluble in the chosen solvent.Refer to the supplier's datasheet for solubility information. If unavailable, perform small-scale solubility tests with a range of appropriate solvents. Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided to prevent degradation.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Purity Assessment

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Procedure:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After the solvent front has reached the desired height, remove the plate and mark the solvent front.

    • Visualize the spots under UV light and/or by dipping in a potassium permanganate stain.

    • The presence of more than one spot indicates the presence of impurities.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store at 2-8°C Protect from light and moisture handling Use in a well-ventilated area Avoid contact with skin and eyes storage->handling dissolve Dissolve in appropriate solvent handling->dissolve reaction Perform reaction under controlled conditions dissolve->reaction analysis Analyze results (TLC, HPLC, NMR) reaction->analysis inconsistent_results Inconsistent Results? analysis->inconsistent_results check_purity Check Purity (TLC) inconsistent_results->check_purity purify Purify if necessary check_purity->purify

Caption: A workflow diagram for the proper storage, handling, and experimental use of this compound, including a troubleshooting step.

degradation_pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination reactant This compound product_sub Substitution Product reactant->product_sub  + Nucleophile (Nu⁻) product_elim α,β-Unsaturated Ketone reactant->product_elim  + Base

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low conversion rates in alkylation with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting alkylation reactions involving 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Question 1: My alkylation reaction with this compound is showing low to no conversion of my starting nucleophile. What are the potential causes and how can I improve the yield?

Answer:

Low conversion rates in this alkylation can stem from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and the stability of the alkylating agent. Here are the key aspects to investigate:

  • Inadequate Base Strength or Solubility: The chosen base may not be strong enough to sufficiently deprotonate your nucleophile, or it may have poor solubility in the reaction solvent.

  • Low Nucleophilicity of the Substrate: Your nucleophile (e.g., a sterically hindered amine, a weakly acidic phenol, or an electron-deficient aniline) may not be reactive enough to displace the bromide.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, but excessive heat can lead to decomposition of the starting material or product.

  • Improper Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A poor choice of solvent can hinder the reaction.

  • Degradation of the Alkylating Agent: this compound, being an α-bromoketone, can be susceptible to degradation, especially under harsh basic conditions.

Troubleshooting Workflow:

G cluster_start Start: Low Conversion Rate cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Conversion Rate Observed check_base 1. Evaluate Base and Solvent start->check_base check_nucleophile 2. Assess Nucleophile Reactivity check_base->check_nucleophile Base/solvent are appropriate sol_base Use stronger, more soluble base (e.g., Cs2CO3, DBU). Select appropriate polar aprotic solvent (e.g., DMF, DMSO). check_base->sol_base Issue with base/solvent check_temp 3. Optimize Temperature check_nucleophile->check_temp Nucleophile is suitable sol_nucleophile Consider a more reactive nucleophile if possible. Increase stoichiometry of the nucleophile. check_nucleophile->sol_nucleophile Low reactivity check_reagent 4. Verify Reagent Integrity check_temp->check_reagent Temperature is optimized sol_temp Gradually increase temperature while monitoring for side products. Run reaction at lower temperature for longer duration. check_temp->sol_temp Suboptimal temperature sol_reagent Use fresh, pure this compound. Add the alkylating agent portion-wise. check_reagent->sol_reagent Reagent degradation end Improved Conversion Rate sol_base->end sol_nucleophile->end sol_temp->end sol_reagent->end G reactant This compound + Nucleophile (Nu-H) base Base reactant->base Deprotonation of Nu-H over_alkylation Over-alkylation Product reactant->over_alkylation desired_product Desired Alkylated Product base->desired_product SN2 Attack favorskii Favorskii Rearrangement Product base->favorskii Enolization -> Cyclopropanone elimination α,β-Unsaturated Ketone base->elimination E2 Elimination desired_product->reactant Further reaction if product is nucleophilic

Technical Support Center: Recrystallization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This resource offers troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What is the recommended solvent system for recrystallizing this compound?

Q2: I have dissolved my compound in hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A2: The absence of crystal formation is a common issue that can be attributed to several factors.[6]

  • Cause: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[4][7]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[7]

  • Cause: The solution is clean and lacks nucleation sites for crystal growth to begin.[6]

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can act as nucleation sites.[6][7]

    • Solution 2 (Seeding): Add a single, pure crystal of the desired compound (a "seed crystal") to the cooled solution to initiate crystallization.[4][6]

  • Cause: The chosen solvent is inappropriate, and the compound remains highly soluble even at low temperatures.[6]

    • Solution: If the above methods fail, remove the solvent entirely by rotary evaporation and attempt the recrystallization again with a different solvent system.[7]

Q3: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A3: "Oiling out" typically occurs when the compound comes out of solution at a temperature that is above its melting point or if the solution is cooled too rapidly.[4][6]

  • Solution 1: Reheat the solution containing the oil to redissolve it completely. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation temperature.[4][7]

  • Solution 2: Allow the solution to cool much more slowly. Let it first cool to room temperature undisturbed, and only then place it in an ice bath. Slower cooling provides a wider temperature range for proper crystal lattice formation.[4][7]

  • Solution 3: Consider a different solvent system with a lower boiling point.[4]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield is most often due to using an excessive amount of solvent or losing product during filtration steps.[4]

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the mother liquor is saturated and retains less dissolved product upon cooling.[4][8]

  • Solution 2: Prevent premature crystallization during hot filtration by pre-heating the filter funnel and receiving flask. This stops the product from solidifying on the filter paper.[4]

  • Solution 3: Ensure the crystallization process is complete by cooling the solution in an ice bath for an adequate amount of time (e.g., 20-30 minutes) before filtration.[4]

  • Solution 4: To recover more product, you can concentrate the mother liquor (the liquid remaining after the first filtration) by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[4]

Q5: The resulting crystals are colored, but the pure compound is expected to be white or off-white. How can I remove the color?

A5: Colored impurities can often be removed by using activated charcoal.[6]

  • Solution: After dissolving the crude compound in the hot solvent, and before the hot filtration step, add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal and the adsorbed impurities during the hot filtration step. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding charcoal.

Data Presentation

The following table summarizes potential solvent systems for the recrystallization of this compound based on its chemical structure and common laboratory practices.

Solvent SystemRationaleNotes / Considerations
Ethanol Phthalimide derivatives often show good solubility in hot ethanol and lower solubility in cold ethanol.[2][3]A simple and effective single-solvent system. Evaporation can be slow.
Methanol Similar properties to ethanol but more volatile. Often used for phthalimides.[3]Higher volatility can make it easier to dry the final product.
Acetone The ketone functional group suggests good solubility in acetone.[5]Often used as the "good" solvent in a mixed-solvent system with an anti-solvent like water or hexane.
Ethanol / Water A very common mixed-solvent system. The compound is soluble in hot ethanol and insoluble in water.[1]The ratio can be fine-tuned to achieve optimal yield and purity. Prone to oiling out if cooled too quickly.[4]
Acetone / Hexane A good choice for moderately polar compounds. The compound is soluble in acetone and insoluble in hexane.[5]Both solvents are highly volatile. Ensure the system is properly contained during heating.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.[4]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for the washing step.

Visualizations

The following diagrams illustrate the experimental workflow for recrystallization and the logical steps for troubleshooting common issues.

Caption: A standard experimental workflow for the recrystallization process.

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Chromatographic Separation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic separation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione from its starting materials. This guide is intended for researchers, scientists, and drug development professionals familiar with routine organic synthesis and purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The synthesis typically involves the N-alkylation of phthalimide or its potassium salt with a suitable brominated ketone. The most probable starting materials are Potassium Phthalimide and 1,4-dibromo-2-butanone.

Q2: What are the likely impurities I need to separate from my final product?

The primary impurities are typically unreacted starting materials:

  • Phthalimide: Or its corresponding potassium salt, which is typically quenched and protonated during the reaction work-up.

  • 1,4-dibromo-2-butanone: Or its degradation byproducts.

  • Side-products: Potentially from over-alkylation or other side reactions, though these are generally minor with appropriate reaction control.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting materials and the formation of the product.[1] A suitable solvent system for TLC is a mixture of ethyl acetate and hexanes.

Q4: What is a good starting solvent system for the column chromatography purification?

A good starting point for the elution solvent system in column chromatography is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by preliminary TLC analysis, aiming for a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[2][3]

Q5: My product is not separating well from one of the starting materials. What should I do?

If you are experiencing poor separation, particularly if the Rf values of your product and an impurity are very close, you can try a few strategies:

  • Solvent Gradient: Employ a shallow solvent gradient during column chromatography. Start with a less polar eluent and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Alternative Solvent Systems: Explore different solvent systems. For instance, substituting hexanes with toluene or ethyl acetate with dichloromethane can alter the selectivity of the separation.

  • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve resolution.

Troubleshooting Guides

Problem 1: The product co-elutes with unreacted phthalimide.

Cause: Phthalimide is a polar compound and may have a similar retention factor to the product in certain solvent systems.

Solution:

  • Adjust Solvent Polarity: Decrease the polarity of the eluent. A lower concentration of ethyl acetate in hexanes should increase the retention of both compounds, but may improve the separation.

  • TLC Analysis: Run a series of TLC plates with varying ethyl acetate/hexanes ratios (e.g., 10%, 15%, 20% ethyl acetate) to find a system where the separation between the product and phthalimide spots is maximized.

  • Column Chromatography Protocol:

    • Pack the column with silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

    • Load the crude product.

    • Elute with a shallow gradient of ethyl acetate in hexanes, starting from a low polarity and increasing it slowly. For example, start with 10% ethyl acetate and increase to 25% over several column volumes.

Problem 2: The product is contaminated with a non-polar impurity, likely the brominated starting material.

Cause: The brominated starting material (e.g., 1,4-dibromo-2-butanone) is significantly less polar than the product and should elute much earlier. If it is present in the product fractions, it may be due to improper column packing or running the column with too polar of a solvent system initially.

Solution:

  • Initial Elution: Start the column elution with a very non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes) to first wash out the non-polar impurities.

  • Monitor with TLC: Collect initial fractions and check for the presence of the non-polar impurity by TLC.

  • Increase Polarity: Once the non-polar impurities have been eluted, gradually increase the solvent polarity to elute the desired product.

Problem 3: The product appears as a streak on the TLC plate and elutes over many column fractions.

Cause: This can be due to several factors:

  • Sample Overload: Too much crude material has been loaded onto the column.

  • Poor Solubility: The product may not be fully soluble in the eluent, causing it to streak.

  • Acidic Silica: The silica gel may be slightly acidic, leading to interactions with the product.

Solution:

  • Reduce Sample Load: Use a larger column for the amount of material or reduce the amount of crude product being purified.

  • Improve Solubility: When loading the sample, dissolve it in a minimal amount of a slightly more polar solvent (like dichloromethane) before adsorbing it onto a small amount of silica gel for dry loading.

  • Neutralize Silica: If the product is sensitive to acid, the silica gel can be treated with a small amount of a base, such as triethylamine, added to the eluent (e.g., 0.1-1%).

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the mixture on the TLC plate alongside standards of the starting materials.

  • Development: Develop the plate in a chamber saturated with the vapor of the chosen eluent (e.g., 20% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The phthalimide and the product should be UV active. Staining with potassium permanganate can also be used.

Column Chromatography for Purification
  • Column Preparation: Select a glass column of appropriate size for the amount of crude product. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system as determined by TLC. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If separation is poor, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Estimated TLC Retention Factors (Rf) on Silica Gel

CompoundMobile Phase (Ethyl Acetate : Hexanes)Estimated Rf Value
1,4-dibromo-2-butanone (Starting Material)20 : 80~ 0.7 - 0.8
This compound (Product) 20 : 80 ~ 0.3 - 0.4
Phthalimide (Starting Material)20 : 80~ 0.1 - 0.2

Note: These are estimated values and may vary depending on the specific TLC plates, chamber saturation, and temperature.

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes (e.g., starting with 10:90, slowly increasing to 30:70)
Column DimensionsA height-to-diameter ratio of at least 10:1 is recommended for good separation.
Sample LoadingDry loading is preferred for samples with moderate to low solubility in the initial eluent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification SM1 Potassium Phthalimide Reaction N-Alkylation SM1->Reaction SM2 1,4-dibromo- 2-butanone SM2->Reaction Crude Crude Product (Product + Impurities) Reaction->Crude TLC TLC Analysis (Determine Eluent) Crude->TLC Column Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions Pure_Product Pure Product Fractions->Pure_Product

Caption: Experimental workflow from synthesis to purification.

troubleshooting_logic cluster_coelution Co-elution Issues cluster_streaking Streaking Issues cluster_nonpolar Contamination Issues Start Poor Separation in Column Coelution Product co-elutes with impurity? Start->Coelution Yes Streaking Product streaking? Start->Streaking No, but... Adjust_Polarity Adjust Solvent Polarity Coelution->Adjust_Polarity Gradient Use Shallow Gradient Coelution->Gradient Change_Solvent Change Solvent System Coelution->Change_Solvent Nonpolar_contam Non-polar contamination? Streaking->Nonpolar_contam No, but... Reduce_Load Reduce Sample Load Streaking->Reduce_Load Dry_Load Use Dry Loading Streaking->Dry_Load Neutralize Neutralize Silica Streaking->Neutralize Initial_Wash Initial Non-Polar Wash Nonpolar_contam->Initial_Wash Monitor_TLC Monitor Early Fractions Nonpolar_contam->Monitor_TLC

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing the Reactivity of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reactivity of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in complex syntheses.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, a key intermediate in various synthetic pathways, including the Gabriel synthesis for the preparation of primary amines.

Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions

Potential CauseRecommended Solution
Insufficient Reactivity of Nucleophile - Increase the concentration of the nucleophile. - Switch to a more potent nucleophile. - For Gabriel synthesis, ensure complete deprotonation of phthalimide by using a suitable base like potassium carbonate or potassium hydride.[1][2]
Steric Hindrance - The bulky phthalimide group can sterically hinder the approach of nucleophiles.[1] - Increase the reaction temperature to overcome the activation energy barrier. - Prolong the reaction time.
Poor Solubility - Ensure all reactants are fully dissolved. Use a suitable aprotic polar solvent such as DMF or DMSO.[3]
Side Reactions - The presence of multiple reactive sites can lead to undesired side reactions. See the "Common Side Reactions" section below for mitigation strategies.

Issue 2: Formation of Multiple Side Products

The inherent reactivity of the α-bromoketone moiety can lead to several side reactions.

Side ReactionIdentificationMitigation Strategies
Favorskii Rearrangement - Characterized by the formation of a carboxylic acid derivative with a rearranged carbon skeleton. This occurs in the presence of a base.[4] - Look for unexpected carboxylic acid, ester, or amide byproducts in your reaction mixture analysis (e.g., LC-MS, NMR).- Use non-basic or weakly basic conditions if possible. - Employ aprotic solvents to disfavor the enolate formation required for the rearrangement.[4] - Run the reaction at lower temperatures.
Dehydrohalogenation - Formation of an α,β-unsaturated ketone. This is favored by strong, non-nucleophilic bases. - Monitor the reaction for the appearance of a new olefinic proton signal in ¹H NMR.- Use a non-hindered, nucleophilic base. - Avoid high temperatures which can promote elimination reactions.
Epoxide Formation - In the presence of a reducing agent (e.g., sodium borohydride) followed by basic conditions, an epoxide can form.[5][6][7][8] - Identify by a characteristic shift in NMR and the absence of the carbonyl peak in the IR spectrum of the isolated byproduct.- If reduction of the ketone is not desired, avoid the use of reducing agents. - If the ketone is to be reduced, perform the subsequent steps under neutral or acidic conditions to avoid intramolecular cyclization.
Hydrolysis of the Phthalimide Group - Premature cleavage of the phthalimide protecting group under acidic or strongly basic conditions.[1][9]- Maintain neutral pH conditions throughout the reaction and work-up. - Use milder methods for subsequent transformations if the phthalimide group needs to be retained.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Due to its reactivity as an α-haloketone, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid exposure to moisture and bases.

Q2: I am having trouble with the deprotection of the phthalimide group in the final step. What are the recommended procedures?

A2: The standard Gabriel amine synthesis deprotection using hydrazine hydrate (the Ing-Manske procedure) is often effective.[2][9] However, the presence of the ketone functionality may lead to side reactions.

  • Mild Conditions: Consider using milder deprotection methods such as treatment with sodium borohydride in isopropanol followed by acetic acid.[10]

  • Alternative Reagents: Other reagents like ethylenediamine can also be used for phthalimide cleavage.[10]

Q3: Can I reduce the ketone in this compound without affecting the bromo group?

A3: Selective reduction of the ketone is challenging due to the reactivity of the adjacent C-Br bond. Standard reducing agents like sodium borohydride can lead to a mixture of the desired alcohol and the debrominated product. A possible strategy is the use of a bulky, selective reducing agent at low temperatures. Careful monitoring of the reaction is crucial.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: Signals corresponding to the phthalimide aromatic protons, a methylene group adjacent to the nitrogen, a methylene group adjacent to the carbonyl, and a methine proton at the carbon bearing the bromine.

  • ¹³C NMR: Resonances for the phthalimide carbonyls and aromatic carbons, as well as the aliphatic carbons of the butyl chain, including the ketone carbonyl.

  • IR Spectroscopy: Characteristic peaks for the phthalimide carbonyls (around 1715 and 1775 cm⁻¹) and the ketone carbonyl (around 1720-1740 cm⁻¹).

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Gabriel Amine Synthesis Analogue)

This protocol provides a general method for the reaction of this compound with a generic nucleophile.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: Add the desired nucleophile (1.1 to 1.5 equivalents). If the nucleophile is an amine or requires basic conditions, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrazinolysis for Phthalimide Deprotection (Ing-Manske Procedure)

This protocol describes the cleavage of the phthalimide group to yield the primary amine.

  • Reaction Setup: Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or a mixture of THF and water.[11]

  • Hydrazine Addition: Add hydrazine hydrate (10-20 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[9]

  • Work-up: Cool the reaction mixture to room temperature and acidify with aqueous HCl to ensure complete precipitation of phthalhydrazide.

  • Isolation: Filter the mixture to remove the phthalhydrazide. Make the filtrate basic with a suitable base (e.g., NaOH) and extract the desired amine with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the amine product as required.

Visualizations

Side_Reactions A This compound B Favorskii Rearrangement Product (Carboxylic Acid Derivative) A->B Base (e.g., RO⁻) C Dehydrohalogenation Product (α,β-Unsaturated Ketone) A->C Strong, Non-nucleophilic Base D Epoxide A->D 1. Reducing Agent (e.g., NaBH4) 2. Base E Desired Substitution Product A->E Nucleophile (e.g., R-NH2)

Caption: Potential side reaction pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactant in Anhydrous DMF B Add Nucleophile and Base A->B C Heat and Stir B->C D Monitor by TLC/LC-MS C->D E Quench with Water and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Characterize Product

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Troubleshooting_Logic Start Low Product Yield A Analyze Crude Reaction Mixture (NMR, LC-MS) Start->A B Starting Material Unchanged? A->B C Increase Temperature/Time or Use Stronger Nucleophile B->C Yes D Side Products Detected? B->D No J Optimize Reaction Conditions C->J E Identify Side Product Structure D->E Yes D->J No F Favorskii Product? E->F G Use Weaker Base / Aprotic Solvent F->G Yes H Elimination Product? F->H No G->J I Use Less Hindered Base H->I Yes H->J No I->J

Caption: A logical troubleshooting guide for low product yield in reactions.

References

Technical Support Center: Scalable Synthesis and Purification of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the scalable synthesis and purification of isoindoline-1,3-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing isoindoline-1,3-dione derivatives on a large scale?

A1: The most prevalent and efficient method for synthesizing isoindoline-1,3-diones involves the reaction of phthalic anhydride or its derivatives with a primary amine.[1][2] While phthalic acid can also be used, it is generally less efficient as it first needs to be dehydrated to phthalic anhydride in situ, which can complicate the process and lower the overall yield.[3][4] For N-substituted derivatives, the choice of the primary amine is the key variable.[1][2]

Q2: What is the role of glacial acetic acid in many of these synthesis protocols?

A2: Glacial acetic acid often serves as both a solvent and a catalyst in the synthesis of isoindoline-1,3-diones.[3][5][6][7] It facilitates the reaction by acting as a proton donor and acceptor, which helps to lower the activation energy of the reaction.[3] It is also a common solvent for recrystallization to purify the final product.[3]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, ensure you are using optimal reaction time and temperature. For example, heating phthalic anhydride and an amine is a common practice.[3][8] Using phthalic anhydride is generally more efficient than starting with phthalic acid.[3][4] Also, preventing the sublimation of phthalic anhydride from the reaction mixture by using a condenser is crucial.[4][8] Efficient workup and purification steps, such as effective extraction and recrystallization, are also key to minimizing product loss.[3]

Q4: What are the typical methods for purifying isoindoline-1,3-dione derivatives?

A4: Common purification methods include recrystallization and column chromatography. Recrystallization from solvents like glacial acetic acid or ethanol is frequently used to obtain a pure crystalline product.[3][5][7] For removing unreacted acidic starting materials like phthalic acid, washing the crude product with an aqueous solution of a weak base like 10% potassium carbonate is effective.[3] In cases where recrystallization is insufficient or for separation from closely related impurities, column chromatography using silica gel is employed.[9][10]

Q5: What are some of the challenges in scaling up the synthesis of isoindoline-1,3-dione derivatives?

A5: Scaling up API synthesis presents several challenges, including managing reaction kinetics, heat transfer, and process safety while maintaining the purity and performance achieved at the laboratory scale.[] For isoindoline-1,3-dione synthesis, ensuring homogenous heating of large reaction volumes can be difficult, and sublimation of starting materials can become more pronounced.[4][8] The efficiency of purification methods like chromatography may decrease at a larger scale, necessitating a greater reliance on optimized crystallization procedures.[12]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture reaches and maintains the optimal temperature for the specified duration. For neat reactions of phthalic anhydride and aniline, this is often around 140-145°C.[3] For reactions in glacial acetic acid, refluxing for several hours may be necessary.[3][6]
Sublimation of phthalic anhydride from the reaction mixture.Use a reflux condenser and ensure it is functioning correctly. Periodically, any sublimed material in the condenser should be carefully pushed back into the reaction flask.[4]
Suboptimal starting materials.Using phthalic anhydride is generally more efficient than phthalic acid.[3][4] Ensure all reagents are pure and dry.
Improper workup and purification.Product loss can occur during purification. Ensure efficient extraction and recrystallization techniques are used. Washing the crude product with 10% aqueous potassium carbonate can help remove unreacted phthalic acid.[3]
Product is Impure Presence of unreacted starting materials.If phthalic acid was used or is present as an impurity in the anhydride, wash the crude product with a 10% aqueous potassium carbonate solution.[3] Unreacted amine or phthalic anhydride can often be removed by recrystallization.
Formation of side products.Optimize reaction conditions (temperature, time, solvent) to minimize side reactions.[3] Purification by column chromatography may be necessary to separate the desired product from byproducts.[9]
Inefficient purification.If recrystallization does not yield a pure product, try a different solvent or consider column chromatography.[9] For some derivatives, forming an acid-added salt can facilitate purification by recrystallization.[13]
Reaction Fails to Proceed Steric hindrance in the amine substrate.Highly sterically hindered amines may fail to react under standard conditions. More forcing conditions or alternative synthetic routes, such as palladium-catalyzed methods, might be required.[1]
Poor quality of reagents.Verify the purity and integrity of starting materials and solvents. Use of a dry, polar aprotic solvent is recommended for certain related reactions like the Gabriel synthesis.[14]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylisoindoline-1,3-dione from Phthalic Anhydride and Aniline

Materials:

  • Phthalic anhydride

  • Aniline

  • 10% Aqueous potassium carbonate solution

  • Glacial acetic acid (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask, combine phthalic anhydride and aniline in a 1:1 molar ratio.

  • Heat the mixture at 140-145°C for 50 minutes with stirring.[3]

  • Allow the reaction mixture to cool and solidify.

  • Add 50 ml of water to the solidified mixture and break up the solid.

  • Collect the crude product by filtration.

  • Wash the collected solid with 50 ml of 10% aqueous potassium carbonate solution to remove any unreacted phthalic acid.[3]

  • Wash the product with 100 ml of water.

  • Dry the resulting powder. A yield of approximately 97% can be expected at this stage.[3]

  • For further purification, recrystallize the crude product from glacial acetic acid.[3]

Protocol 2: General Purification by Column Chromatography

Materials:

  • Crude isoindoline-1,3-dione derivative

  • Silica gel

  • Appropriate solvent system (e.g., Ethyl acetate/n-hexane)[9][10]

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity mixture of ethyl acetate and n-hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the prepared column.

  • Elute the column with the solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified isoindoline-1,3-dione derivative.

Quantitative Data

Table 1: Comparison of Synthetic Methods for N-Substituted Phthalimides

Starting MaterialsSolvent/CatalystTemperature (°C)Reaction TimeTypical Yield (%)Reference
Phthalic Anhydride & AnilineNeat140-14550 minutes~97[3]
Phthalic Anhydride & AnilineGlacial Acetic AcidReflux (~118)5-10 hoursHigh[3]
Phthalic Anhydride & GlycineGlacial Acetic Acid1208 hours97[6]
Phthalic Anhydride & Primary Amines10% Sulphamic Acid in Acetic Acid110Not Specified86-98[15]
o-Phthalic Acid & AminesH₂O/EtOH (High Temp/Pressure)3005 minutesModerate to Excellent[16][17]

Visualizations

G General Workflow for Isoindoline-1,3-dione Synthesis cluster_purification Purification Options reagents Starting Materials (Phthalic Anhydride & Amine) reaction Reaction (Heating/Reflux) reagents->reaction workup Work-up (Cooling, Filtration) reaction->workup wash Aqueous Wash (e.g., 10% K2CO3) workup->wash crude Crude Product wash->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography final_product Pure Isoindoline-1,3-dione Derivative recrystallization->final_product chromatography->final_product

Caption: A typical experimental workflow for the synthesis and purification of isoindoline-1,3-dione derivatives.

G Troubleshooting Workflow problem Problem Identified (e.g., Low Yield, Impurities) verify_reagents Verify Reagent Quality - Purity - Freshness problem->verify_reagents review_conditions Review Reaction Conditions - Temperature - Time - Stirring problem->review_conditions examine_workup Examine Work-up & Purification - Extraction Efficiency - Recrystallization problem->examine_workup reagents_ok Reagents OK verify_reagents->reagents_ok conditions_correct Conditions Correct review_conditions->conditions_correct workup_optimized Work-up Optimized examine_workup->workup_optimized reagents_ok->review_conditions Yes impure_reagents Impure/Degraded Reagents reagents_ok->impure_reagents No conditions_correct->examine_workup Yes suboptimal_params Suboptimal Reaction Parameters conditions_correct->suboptimal_params No workup_optimized->problem Issue Persists inefficient_isolation Inefficient Product Isolation workup_optimized->inefficient_isolation No corrective_actions Implement Corrective Actions impure_reagents->corrective_actions suboptimal_params->corrective_actions inefficient_isolation->corrective_actions G Gabriel Synthesis Pathway phthalimide Phthalimide sn2 SN2 Reaction phthalimide->sn2 base Base (e.g., KOH) phthalimide_anion Phthalimide Anion base->phthalimide_anion Deprotonation phthalimide_anion->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 n_alkyl_phthalimide N-Alkyl Phthalimide sn2->n_alkyl_phthalimide hydrolysis Hydrolysis or Hydrazinolysis n_alkyl_phthalimide->hydrolysis primary_amine Primary Amine (R-NH2) hydrolysis->primary_amine phthalhydrazide Phthalhydrazide / Phthalic Acid hydrolysis->phthalhydrazide

References

Validation & Comparative

In-depth NMR Analysis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the nuclear magnetic resonance (NMR) spectral data for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione reveals characteristic signals that are crucial for its structural elucidation and purity assessment. This guide provides a comparative analysis of its ¹H and ¹³C NMR spectra, alongside data for structurally related compounds, offering a valuable resource for researchers in synthetic chemistry and drug development.

While comprehensive, peer-reviewed ¹H and ¹³C NMR data with full assignments for this compound is not extensively documented in publicly accessible literature, analysis of its structure allows for the prediction of its spectral features. For comparative purposes, this guide presents predicted data for the target molecule alongside experimentally determined NMR data for the closely related compounds: 2-(3-oxobutyl)isoindoline-1,3-dione and 2-(4-bromobutyl)isoindoline-1,3-dione.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its structural analogs.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound (Predicted) CDCl₃~7.8-7.9 (m, 2H, Ar-H), ~7.7 (m, 2H, Ar-H), ~4.3 (s, 2H, CH₂Br), ~4.1 (t, J ≈ 6.5 Hz, 2H, NCH₂), ~3.2 (t, J ≈ 6.5 Hz, 2H, CH₂CO)
2-(3-oxobutyl)isoindoline-1,3-dione CDCl₃7.85 (m, 2H), 7.72 (m, 2H), 3.93 (t, J=6.9 Hz, 2H), 2.90 (t, J=6.9 Hz, 2H), 2.19 (s, 3H)
2-(4-Bromobutyl)isoindoline-1,3-dione CDCl₃7.84 (dd, J=5.5, 3.0 Hz, 2H), 7.71 (dd, J=5.5, 3.0 Hz, 2H), 3.72 (t, J=6.8 Hz, 2H), 3.42 (t, J=6.6 Hz, 2H), 1.99-1.87 (m, 4H)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~200 (C=O, ketone), ~168 (C=O, imide), ~134 (Ar-CH), ~132 (Ar-C), ~123 (Ar-CH), ~42 (NCH₂), ~38 (CH₂CO), ~35 (CH₂Br)
2-(3-oxobutyl)isoindoline-1,3-dione CDCl₃206.6, 168.2, 134.1, 132.1, 123.3, 43.1, 36.6, 29.9
2-(4-Bromobutyl)isoindoline-1,3-dione CDCl₃168.3, 133.9, 132.1, 123.2, 37.5, 32.8, 29.3, 27.6

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for isoindoline-1,3-dione derivatives is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

NMR Spectrometer Parameters:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBFO probe.

  • Temperature: 298 K.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.09 s

  • Spectral Width (sw): 20.5 ppm

  • Transmitter Frequency Offset (o1p): 12.25 ppm

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): 120 ppm

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal in ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

Structural Analysis and Workflow

The chemical structure of this compound and the logical workflow for its NMR analysis are depicted below.

G cluster_1 NMR Analysis Workflow SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (1H & 13C) SamplePrep->NMR_Acq DataProc Data Processing NMR_Acq->DataProc Spec_Analysis Spectral Analysis DataProc->Spec_Analysis Comparison Comparison with Analogs Spec_Analysis->Comparison

Caption: Chemical structure and NMR analysis workflow.

This guide serves as a foundational reference for the NMR analysis of this compound. The provided comparative data and standardized protocols will aid researchers in the accurate identification and characterization of this and related compounds.

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. Due to the limited availability of direct experimental data for this specific compound, this guide leverages experimental data from structurally similar analogs to construct a reliable predictive model of its fragmentation behavior. This comparative approach is essential for researchers in drug development and organic synthesis for the structural elucidation of novel compounds and the identification of reaction intermediates and byproducts.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of several key functional groups: the phthalimide ring, the keto group, and the bromine atom. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), is expected to produce doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

The fragmentation cascade is likely initiated by the ionization of a non-bonding electron, either from the carbonyl oxygen of the keto group or the phthalimide moiety, or from the bromine atom. The primary fragmentation pathways are predicted to involve:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is a primary site for cleavage. This can occur on either side of the keto group.

    • Cleavage between C2' and C3' would result in the loss of a bromomethyl radical (•CH2Br) and the formation of a stable acylium ion.

    • Cleavage between C3' and C4' would lead to the formation of a phthalimidoethyl acylium ion and a bromoacetyl radical.

  • McLafferty Rearrangement: The presence of a gamma-hydrogen relative to the keto-carbonyl allows for a McLafferty rearrangement, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

  • Cleavage of the Phthalimide Group: The phthalimide ring itself can undergo fragmentation, typically involving the loss of carbon monoxide (CO) or the entire phthalimide group.

Comparison with Structural Analogs

To substantiate the predicted fragmentation, we compare it with the experimentally determined fragmentation patterns of two key analogs: 2-(4-Bromobutyl)isoindoline-1,3-dione and 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione. The first analog allows for the assessment of the fragmentation of the N-alkylphthalimide core with a bromine-containing side chain, while the second provides insight into the fragmentation of a keto-substituted N-alkylphthalimide.

m/z Predicted Fragment Ion for this compound Observed Fragment Ion for 2-(4-Bromobutyl)isoindoline-1,3-dione Observed Fragment Ion for 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione Interpretation
296/298 [M]+•--Molecular Ion
216 [M - CH2Br]+--α-cleavage, loss of bromomethyl radical
188 --[M - C(CH3)3]+α-cleavage, loss of tert-butyl radical
160 [C8H4O2N-CH2]+[C8H4O2N-CH2]+[C8H4O2N-CH2]+Phthalimidomethyl cation
147 [C8H5NO2]+[C8H5NO2]+[C8H5NO2]+Phthalimide radical cation
132 [C8H4O]+•[C8H4O]+•[C8H4O]+•Loss of CO from phthalimide fragment
104 [C7H4O]+•[C7H4O]+•[C7H4O]+•Loss of CO from m/z 132
76 [C6H4]+•[C6H4]+•[C6H4]+•Benzyne radical cation
57 --[C(CH3)3]+tert-Butyl cation

Data for 2-(4-Bromobutyl)isoindoline-1,3-dione obtained from the NIST WebBook.[1][2][3][4] Data for 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione obtained from PubChem.[5]

Experimental Protocols

The following is a general experimental protocol for the analysis of N-substituted isoindoline-1,3-diones by gas chromatography-mass spectrometry (GC-MS), based on standard methodologies.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway for this compound is illustrated below using a Graphviz diagram.

Fragmentation_Pathway M [M]+• m/z 296/298 F1 [M - CH2Br]+• m/z 216 M->F1 - •CH2Br F2 [C8H4O2N-CH2]+• m/z 160 M->F2 - C2H2BrO F3 [C8H5NO2]+• m/z 147 F2->F3 - CH2 F4 [C7H4O]+• m/z 104 F3->F4 - HNCO F5 [C6H4]+• m/z 76 F4->F5 - CO

References

Decoding the Vibrational Signature: An FT-IR Spectrum Interpretation Guide for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise characterization of novel compounds is paramount. This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a molecule incorporating both a ketone and a cyclic imide functional group. By comparing expected vibrational frequencies with those of analogous structures, this document serves as a practical tool for confirming the successful synthesis and purity of this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups. The table below summarizes the expected absorption bands, their corresponding vibrational modes, and typical frequency ranges based on established spectroscopic data.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H StretchAromatic (Phthalimide)
2960-2850MediumC-H StretchAliphatic (Butyl chain)
~1770StrongC=O Asymmetric StretchCyclic Imide (Phthalimide)
~1715StrongC=O Symmetric StretchCyclic Imide (Phthalimide)
~1710StrongC=O StretchKetone
1620-1580MediumC=C StretchAromatic Ring
1470-1430MediumC-H BendAliphatic (CH₂)
~1390MediumC-N StretchImide
1300-1100MediumC-C-C StretchKetone
750-700StrongC-H Out-of-plane BendAromatic (ortho-disubst.)
650-550MediumC-Br StretchAlkyl Halide

Comparative Analysis with Related Structures

To confidently assign the observed peaks in an experimental spectrum of this compound, a comparison with the spectra of structurally related compounds is invaluable. The following table contrasts the key vibrational frequencies of the target molecule with those of a simpler analogue, N-(4-bromobutyl)phthalimide, which lacks the ketone functionality.

Functional GroupVibrational ModeExpected Wavenumber in this compound (cm⁻¹)Reference Wavenumber in N-(4-bromobutyl)phthalimide (cm⁻¹)
KetoneC=O Stretch~1710Absent
Cyclic ImideC=O Asymmetric Stretch~1770~1770
Cyclic ImideC=O Symmetric Stretch~1715~1715
Alkyl HalideC-Br Stretch650-550650-550

The presence of a distinct, strong absorption peak around 1710 cm⁻¹ in the spectrum of this compound, which is absent in the spectrum of N-(4-bromobutyl)phthalimide, would provide strong evidence for the presence of the ketone group. The characteristic double peak of the cyclic imide carbonyls should be observable in both spectra.

Experimental Protocol: Acquiring FT-IR Spectra of Solid Samples

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound for structural elucidation and purity assessment.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • KBr (Infrared grade)

  • Spatula

  • Hydraulic press with pellet-forming die

  • Sample of this compound

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • In the agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.

    • Transfer the powder to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Interpretation:

    • The acquired spectrum should be baseline-corrected and the peaks labeled.

    • Interpret the spectrum by assigning the observed absorption bands to the corresponding functional group vibrations, using the data presented in this guide as a reference.

Logical Flow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of this compound.

FT_IR_Interpretation_Flowchart start Start: Obtain Experimental Spectrum region_check Examine 4000-1500 cm⁻¹ Region start->region_check carbonyl_check Identify Strong Peaks in 1800-1650 cm⁻¹ Region region_check->carbonyl_check Functional Group Region ch_stretches Identify Aromatic (3100-3000 cm⁻¹) and Aliphatic (2960-2850 cm⁻¹) C-H Stretches region_check->ch_stretches fingerprint_region Analyze Fingerprint Region (1500-400 cm⁻¹) region_check->fingerprint_region Proceed to Fingerprint Region imide_carbonyls Assign Asymmetric (~1770 cm⁻¹) and Symmetric (~1715 cm⁻¹) C=O Stretches carbonyl_check->imide_carbonyls ketone_carbonyl Assign Ketone C=O Stretch (~1710 cm⁻¹) carbonyl_check->ketone_carbonyl final_confirmation Final Confirmation: Compare with Reference Data and Alternative Spectroscopic Methods (NMR, MS) imide_carbonyls->final_confirmation ketone_carbonyl->final_confirmation ch_stretches->final_confirmation cn_stretch Assign C-N Stretch (~1390 cm⁻¹) fingerprint_region->cn_stretch aromatic_bends Assign Aromatic C-H Bends (750-700 cm⁻¹) fingerprint_region->aromatic_bends cbr_stretch Assign C-Br Stretch (650-550 cm⁻¹) fingerprint_region->cbr_stretch cn_stretch->final_confirmation aromatic_bends->final_confirmation cbr_stretch->final_confirmation

Caption: A flowchart detailing the logical steps for interpreting the FT-IR spectrum of the target molecule.

A Comparative Guide to the Reactivity of 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione and N-(4-bromobutyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two key synthetic building blocks: 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione and N-(4-bromobutyl)phthalimide. Both molecules are valuable reagents in organic synthesis and drug development, serving as precursors for the introduction of amine functionalities and for the construction of more complex molecular architectures. The primary focus of this comparison is their reactivity in nucleophilic substitution reactions, a critical consideration for their application in various synthetic strategies.

Executive Summary

The key difference in reactivity between this compound and N-(4-bromobutyl)phthalimide lies in the nature of the carbon atom bearing the bromine substituent. This compound is an α-haloketone, while N-(4-bromobutyl)phthalimide is a primary alkyl halide. This structural distinction leads to a significant enhancement in the reactivity of the α-haloketone towards nucleophilic substitution.

This compound , as an α-haloketone, exhibits significantly higher reactivity in S(_N)2 reactions compared to N-(4-bromobutyl)phthalimide. The electron-withdrawing effect of the adjacent carbonyl group increases the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.[1][2] This heightened reactivity allows for reactions to proceed under milder conditions and often at a faster rate.

N-(4-bromobutyl)phthalimide , a primary alkyl halide, is a versatile reagent commonly employed in the Gabriel synthesis for the preparation of primary amines.[1][3][4][5][6][7] While it readily undergoes S(_N)2 reactions, its reactivity is typical of a primary alkyl bromide and is considerably lower than that of an α-haloketone.

Comparative Data

FeatureThis compoundN-(4-bromobutyl)phthalimide
Compound Class α-HaloketonePrimary Alkyl Halide
Reactivity in S(_N)2 Reactions HighModerate
Electrophilicity of C-Br Carbon Significantly increased due to the inductive effect of the adjacent carbonyl group.Typical for a primary alkyl bromide.
Reaction Conditions Generally milder conditions (lower temperatures, shorter reaction times) are required.May require more forcing conditions (higher temperatures, longer reaction times) for less reactive nucleophiles.
Key Applications Synthesis of complex heterocyclic compounds, introduction of keto-amine functionalities.Gabriel synthesis of primary amines, linker synthesis for PROTACs and other bioconjugates.[8]
Relative Reaction Rate (Qualitative) FastModerate

Experimental Protocols

Synthesis of N-(4-bromobutyl)phthalimide

This protocol is adapted from established literature procedures for the Gabriel synthesis.[3][4][5]

Materials:

  • Potassium phthalimide

  • 1,4-Dibromobutane

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1 equivalent) and dry N,N-dimethylformamide (DMF).

  • Add an excess of 1,4-dibromobutane (e.g., 3-5 equivalents) to the suspension.

  • Heat the reaction mixture with stirring to 80-100 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-bromobutyl)phthalimide as a white solid.

Synthesis of this compound

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not prevalent in the searched literature. However, a plausible synthetic route would involve the acylation of phthalimide with a suitable 4-bromo-3-oxobutyryl derivative.

Kinetic Comparison of Reactivity via HPLC

This protocol describes a general method to compare the S(_N)2 reaction rates of the two compounds with a common nucleophile, such as sodium azide, by monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • N-(4-bromobutyl)phthalimide

  • Sodium azide (NaN(_3))

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • HPLC system with a UV detector and a suitable C18 column

  • Autosampler

  • Syringes and vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, N-(4-bromobutyl)phthalimide, and sodium azide in acetonitrile.

  • Kinetic Run:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the sodium azide stock solution.

    • Initiate the reaction by adding a known volume of either the this compound or N-(4-bromobutyl)phthalimide stock solution with vigorous stirring.

    • Immediately start a timer and withdraw aliquots of the reaction mixture at regular intervals (e.g., every 5 minutes).

    • Quench the reaction in each aliquot by diluting it with a large volume of cold acetonitrile/water.

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC.

    • Develop an HPLC method that allows for the separation and quantification of the starting material and the product.

    • Monitor the disappearance of the starting material peak area over time.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the initial reaction rate for both compounds.

    • Under pseudo-first-order conditions (large excess of nucleophile), a plot of ln([starting material]) versus time will yield a straight line with a slope equal to -k(_obs). The second-order rate constant can then be calculated.

Visualizing a Key Application: PROTAC Signaling Pathway

Phthalimide derivatives are crucial components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug development. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., oncogenic protein) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Release & Recycle TernaryComplex->E3Ligase UbTarget Ubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination E1 E1 Ub-Activating Enzyme Ub_E1 E1-Ub E2 E2 Ub-Conjugating Enzyme Ub_E2 E2-Ub Ub Ubiquitin (Ub) Ub->E1 ATP Ub_E1->E2 Transfers Ub Ub_E2->TernaryComplex Recruited to complex Proteasome 26S Proteasome UbTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

References

Biological activity comparison of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the diverse biological functions of isoindoline-1,3-dione derivatives, focusing on their therapeutic potential and supported by experimental data.

The isoindoline-1,3-dione scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile structure have been extensively investigated for their potential as therapeutic agents, demonstrating significant anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties.[1][3][4] This guide provides a comparative overview of the biological activities of various 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione derivatives and related analogues, supported by quantitative experimental data, detailed methodologies, and visualizations of key cellular processes.

Comparative Cytotoxicity Against Cancer Cell Lines

A significant body of research has focused on the anticancer properties of isoindoline-1,3-dione derivatives.[5][6][7][8] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The tables below summarize the IC50 values for several isoindoline-1,3-dione derivatives against various cancer cell lines.

Table 1: Comparative IC50 Values (µM) on A549 Human Lung Carcinoma Cells

Compound/DrugChemical ClassIC50 (µM) after 48h
Isoindole Derivative 7Isoindole Derivative19.41 ± 0.01[7]
N-benzylisoindole-1,3-dione 3Isoindole-1,3-dione114.25[9]
N-benzylisoindole-1,3-dione 4Isoindole-1,3-dione116.26[9]
Isoindole Derivative 1dIsoindole-1,3-dione>250[10]
Isoindole Derivative 2aIsoindole-1,3-dione120.45[10]
Isoindole Derivative 2bIsoindole-1,3-dione100.21[10]

Table 2: Comparative IC50 Values (µM) on HeLa Cervical Carcinoma Cells

Compound/DrugChemical ClassIC50 (µM)
Compound 3eIsoindoline-1,3-dione-[11]
Compound 7Isoindole Derivative-[7]
Compound 9Isoindole Derivative-[7]
Compound 11Isoindole Derivative-[7]

Table 3: Comparative IC50 Values on Other Cancer Cell Lines

CompoundCell LineIC50Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[5]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (chronic myelogenous leukemia)3.81 µg/mL[5]
Compound 3Caco-2 (colorectal adenocarcinoma)0.080 µmol/mL[6]
Compound 3Leishmania tropica0.0478 µmol/mL[6]

It is evident from the data that the cytotoxic activity of isoindoline-1,3-dione derivatives is highly dependent on the specific substitutions on the isoindoline core and the target cell line. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated potent activity against Raji cells.[5] Furthermore, halogenation of the isoindole-1,3 (2H) dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated derivatives.[6]

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer effects of isoindoline-1,3-dione derivatives are mediated through the induction of apoptosis, or programmed cell death. For example, treatment of cancer cells with these compounds has been shown to lead to cell cycle arrest and apoptosis.[6] One study found that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione induced both apoptosis and necrosis in Raji cells.[5]

apoptosis_pathway ext_stim External Stimuli (e.g., Isoindoline Derivatives) death_receptor Death Receptors (e.g., Fas, TNFR) ext_stim->death_receptor caspase8 Caspase-8 death_receptor->caspase8 bid BID caspase8->bid caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 tbid tBID bid->tbid bax_bak Bax/Bak tbid->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 apoptosome Apoptosome caspase9->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Other Biological Activities

Beyond their anticancer effects, isoindoline-1,3-dione derivatives have been explored for a range of other therapeutic applications.

  • Analgesic Activity: Certain derivatives have demonstrated significant analgesic properties. For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[12][13]

  • Anti-inflammatory Activity: The anti-inflammatory potential of these compounds has also been investigated. Some derivatives have shown excellent in-vitro anti-inflammatory activity by inhibiting protein denaturation.[3]

  • Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[4][14]

Experimental Protocols

The biological activities of isoindoline-1,3-dione derivatives are typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[9][10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Seeding and Treatment: Seed cells and treat with the test compounds for the desired duration.[10]

  • Cell Harvesting: Collect both adherent and floating cells.[10]

  • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

experimental_workflow synthesis Synthesis of Isoindoline-1,3-dione Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism in_vivo In Vivo Studies (Animal Models) ic50->in_vivo apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle lead_optimization Lead Compound Optimization in_vivo->lead_optimization

Caption: A generalized workflow for the in vitro evaluation of novel isoindoline-1,3-dione compounds.

References

A Comparative Crystallographic Analysis of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of closely related isoindoline-1,3-dione compounds, commonly known as phthalimides, reveals subtle yet significant differences in their molecular geometry and intermolecular interactions. This guide provides a comparative analysis of the X-ray crystal structures of three exemplary compounds: 2-(hydroxymethyl)isoindoline-1,3-dione, 2-ethylisoindoline-1,3-dione, and 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, offering valuable insights for researchers and professionals in drug development and materials science.

The isoindoline-1,3-dione scaffold is a prevalent structural motif in a wide range of biologically active molecules and functional materials. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, governs their physical properties and their interactions with biological targets. Understanding the subtle variations in bond lengths, bond angles, and crystal packing as a function of N-substitution is crucial for rational drug design and the engineering of novel materials.

Comparative Crystallographic Data

The following table summarizes key crystallographic and structural parameters for the three selected isoindoline-1,3-dione derivatives, providing a quantitative basis for comparison.

Parameter2-(hydroxymethyl)isoindoline-1,3-dione2-ethylisoindoline-1,3-dione2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione
Formula C₉H₇NO₃C₁₀H₉NO₂C₁₂H₇NO₅
Molecular Weight 177.16175.18245.19
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 7.643 (2)7.254 (6)12.129 (2)
b (Å) 6.6040 (14)5.083 (4)5.1385 (10)
c (Å) 16.034 (3)13.506 (10)16.818 (3)
β (°) 117.066 (3)101.03 (7)100.21 (3)
Volume (ų) 721.2 (3)433.3 (6)1031.6 (4)
Z 424
Key Bond Length (C-N)imide (Å) ~1.40~1.41~1.40
Key Bond Length (C=O)imide (Å) ~1.21~1.21~1.21
Intermolecular Interactions O—H⋯O hydrogen bondsC—H⋯O hydrogen bondsC—H⋯O hydrogen bonds

Note: Bond lengths are approximate and can vary slightly. Data compiled from multiple sources.[1][2][3]

The data reveals that while all three compounds crystallize in the monoclinic system, their unit cell dimensions and packing arrangements differ significantly, influenced by the nature of the N-substituent. Notably, 2-(hydroxymethyl)isoindoline-1,3-dione exhibits strong O—H⋯O hydrogen bonding, a feature absent in the other two compounds which are stabilized by weaker C—H⋯O interactions.[2][3] The dihedral angle between the isoindoline-1,3-dione plane and the furan ring in 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione is approximately 89.2°.[1]

Experimental Protocols

The crystallographic data presented in this guide were obtained through standard single-crystal X-ray diffraction techniques. The general workflow for such an analysis is outlined below.

Synthesis and Crystallization

The isoindoline-1,3-dione derivatives were synthesized according to established literature procedures.[1][2][3] Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, single crystals of 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione were obtained by the spontaneous evaporation of the solvent from an acetic acid solution.[1]

X-ray Data Collection and Structure Refinement

A single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature, often 294 K.[2][3] The collected data were processed to yield a set of observed structure factors. The crystal structures were then solved using direct methods and refined by full-matrix least-squares on F².[4][5] All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_deposition Dissemination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing solving Structure Solution (Direct Methods) data_processing->solving refinement Structure Refinement solving->refinement validation Validation and Analysis refinement->validation cif CIF File Generation validation->cif deposition Database Deposition (e.g., CCDC) cif->deposition publication publication deposition->publication Publication

Workflow of X-ray Crystal Structure Analysis. A schematic outlining the major steps from compound synthesis to structure publication.

References

In vitro assay results for compounds synthesized from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals summarizing the in vitro bioactivity of various isoindoline-1,3-dione derivatives. This guide provides a comparative analysis of their performance in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data and detailed protocols.

Introduction: Isoindoline-1,3-dione, a privileged scaffold in medicinal chemistry, serves as a versatile starting point for the synthesis of a wide array of biologically active compounds. While this guide is centered on derivatives of this core structure, it is important to note that a comprehensive search of available literature did not yield specific in vitro assay results for compounds directly synthesized from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. Therefore, this comparison guide presents data from a broader range of substituted isoindoline-1,3-dione derivatives to highlight their therapeutic potential and the methodologies employed to evaluate their in vitro efficacy. The presented data showcases the significant potential of this class of compounds in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: A Cellular Viability Perspective

A significant number of isoindoline-1,3-dione derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's anticancer potential.

Comparative Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL (~0.7 µM)--
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (chronic myelogenous leukemia)3.81 µg/mL (~10.3 µM)--
Compound 3e (an isoindoline-1,3-dione derivative)HeLa (cervical cancer)> 50Doxorubicin1.2
Trisubstituted isoindole-1,3-dione derivative 14a A549 (lung carcinoma)< 20% viability at high conc.--
Trisubstituted isoindole-1,3-dione derivative 14b A549 (lung carcinoma)< 20% viability at high conc.--
Trisubstituted isoindole-1,3-dione derivative 14c A549 (lung carcinoma)< 20% viability at high conc.--

Note: The conversion of µg/mL to µM for 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione is an approximation based on its molecular weight.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1][2]

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate and incubate treat Treat cells with various concentrations of isoindoline-1,3-dione derivatives start->treat Adherent cells form a monolayer incubate Incubate for a specified period (e.g., 24-72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize Living cells convert MTT to formazan read Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

Fig. 1: Workflow of the MTT assay for determining cell viability.
Apoptosis Induction Pathway

Many anticancer agents, including isoindoline-1,3-dione derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways involved is the caspase cascade.

Apoptosis_Pathway compound Isoindoline-1,3-dione Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress caspase9 Caspase-9 (Initiator) stress->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Fig. 2: Simplified signaling pathway of apoptosis induction.

Antimicrobial Activity

Isoindoline-1,3-dione derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Activity of Selected Isoindoline-1,3-dione Derivatives
CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dioneStaphylococcus aureus6.25Ciprofloxacin3.12
2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dioneEscherichia coli12.5Ciprofloxacin6.25
2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dioneCandida albicans25Fluconazole12.5
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique used to determine the MIC of antimicrobial agents.

MIC_Workflow start Prepare serial dilutions of isoindoline-1,3-dione derivatives in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Fig. 3: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: Targeting Acetylcholinesterase

Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Comparative Acetylcholinesterase Inhibitory Activity
CompoundIC50 (µM)Reference CompoundIC50 (µM)
2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.034Donepezil0.041
2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative with 4-F2.1Rivastigmine11.07
Isoindolin-1,3-dione-based acetohydrazide 8a 0.11--
Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.[5]

Ellman_Method_Workflow start Prepare solutions of AChE, DTNB, substrate (ATCI), and test compounds mix In a 96-well plate, mix buffer, DTNB, and test compound start->mix preincubate Add AChE and pre-incubate mix->preincubate add_substrate Initiate the reaction by adding ATCI preincubate->add_substrate measure Measure the change in absorbance at 412 nm over time add_substrate->measure Thiocholine reacts with DTNB producing a yellow color analyze Calculate the rate of reaction and determine the IC50 value measure->analyze

Fig. 4: Workflow of the Ellman's method for AChE inhibition assay.

References

Comparative docking studies of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of molecular docking studies reveals the versatility of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and its derivatives as promising ligands for a diverse range of biological targets. This guide provides a comparative overview of their interactions with key proteins implicated in Alzheimer's disease, inflammation, cancer, and mycobacterial infections, supported by quantitative binding data and detailed experimental protocols.

Comparative Docking Performance of Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione scaffold has been extensively explored in computational drug design due to its ability to interact with various biological receptors. Docking studies have been instrumental in elucidating the binding modes and predicting the affinity of these derivatives for their respective targets.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Several studies have investigated isoindoline-1,3-dione derivatives as inhibitors of AChE and BuChE, enzymes crucial in the progression of Alzheimer's disease. Molecular docking simulations have shown that these compounds can effectively bind to the active sites of both enzymes. For instance, a series of 1-H-isoindole-1,3(2H)-dione derivatives demonstrated negative binding affinities, indicating spontaneous and stable complex formation[1][2]. The binding affinity for some of these derivatives is comparable to that of the well-known inhibitor Donepezil[1].

Derivative ClassTargetBinding Affinity (kcal/mol)Key Interacting ResiduesReference
1-H-isoindole-1,3(2H)-dione DerivativesAChE-8.2 to -10.2Not specified[1]
1-H-isoindole-1,3(2H)-dione DerivativesBuChENot specifiedNot specified[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChENot specifiedCatalytic and peripheral active sites

Table 1: Comparative Docking Data for AChE/BuChE Inhibitors

Cyclooxygenase (COX-1 and COX-2) Inhibition

Isoindoline-1,3-dione derivatives have also been evaluated as potential anti-inflammatory agents through the inhibition of COX enzymes. Docking studies have revealed that these compounds can bind to the active sites of both COX-1 and COX-2, with some derivatives showing selectivity for COX-2[3]. The theoretical binding free energy (ΔG°) for these interactions is consistently negative, suggesting favorable binding[3].

Derivative ClassTargetTheoretical Binding Free Energy (ΔG°) (kcal/mol)Inhibition Constant (Ki)Key Interacting ResiduesReference
N-substituted 1H-isoindole-1,3(2H)-dione DerivativesCOX-1 & COX-2Negative values for all tested compoundsProvided in studyArg120, Tyr355 (for a potent COX-2 inhibitor)[3]
Isoindoline hybrids with oxime, hydrazone, etc.COX-2Not specifiedIC50 values providedNot specified

Table 2: Comparative Docking Data for COX Inhibitors

Anticancer Activity

The anticancer potential of isoindoline-1,3-dione derivatives has been explored through docking studies against various cancer-related protein targets. These studies have helped in understanding the structure-activity relationships and the mechanism of action at a molecular level. For example, derivatives have been docked against mTOR, hRS6K1, and hEGFR, showing potential as anticancer agents.

Derivative ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Isoindole-1,3(2H)-dione compoundsmTOR, hRS6K1, hEGFRNot specifiedNot specified
N-substituted isoindoline-1,3-dione analoguesTNF-α, HDAC, VEGF, EGF, Tyrosine kinaseNot specifiedHydrogen bonding and hydrophobic interactions

Table 3: Comparative Docking Data for Anticancer Agents

Antimycobacterial Activity

Docking studies have also been employed to investigate the potential of isoindoline-1,3-dione derivatives as antimycobacterial agents, particularly as inhibitors of the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. These computational studies have elucidated the reactivity and stability of these compounds as InhA inhibitors[4].

Derivative ClassTargetIC50 (µM)Key Interacting ResiduesReference
Structurally modified isoindoline-1,3-dione derivativesInhA18 (for the most potent compound)Not specified[4]

Table 4: Docking Data for Antimycobacterial Agents

Experimental Protocols for Molecular Docking

The following provides a generalized methodology for the molecular docking studies of isoindoline-1,3-dione derivatives based on the reviewed literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the isoindoline-1,3-dione derivatives are constructed using molecular modeling software (e.g., ChemBioOffice Ultra 12.0). The structures are then optimized to their lowest energy conformation using a suitable force field.

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized.

2. Docking Simulation:

  • Software: Molecular docking simulations are performed using software such as GOLD (Genetic Optimisation for Ligand Docking) or AutoDock.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid box are determined based on the location of the co-crystallized ligand or by identifying the active site residues.

  • Docking Algorithm: A genetic algorithm is commonly used for the conformational search of the ligand within the defined grid box. This algorithm explores a wide range of ligand conformations and orientations.

  • Scoring Function: The interactions between the ligand and the protein are evaluated using a scoring function (e.g., GOLD fitness function). This function predicts the binding affinity and ranks the different poses of the ligand.

3. Analysis of Docking Results:

  • The docked conformations (poses) of the ligands are analyzed based on their binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

  • Validation of the docking protocol is often performed by re-docking the native ligand into the protein's active site and comparing the predicted pose with the crystallographic pose. The root-mean-square deviation (RMSD) is calculated to assess the accuracy of the docking protocol.

Visualizing the Docking Workflow

The following diagrams illustrate the typical workflow of a molecular docking study and the signaling pathway context for a therapeutic target.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Ligand Ligand 3D Structure Generation & Optimization Grid Define Binding Site (Grid Box) Ligand->Grid Protein Protein 3D Structure Retrieval (PDB) & Preparation Protein->Grid Dock Perform Docking (e.g., Genetic Algorithm) Grid->Dock Score Score & Rank Poses Dock->Score BestPose Identify Best Pose (Lowest Binding Energy) Score->BestPose Interaction Analyze Ligand-Protein Interactions BestPose->Interaction Validate Validate Docking Protocol (Re-docking) Interaction->Validate

Caption: Generalized workflow for molecular docking studies.

signaling_pathway_example Receptor Receptor Signal Signaling Molecule Receptor->Signal activates Kinase1 Kinase 1 Signal->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene regulates Response Cellular Response Gene->Response Inhibitor Isoindoline-1,3-dione Derivative Inhibitor->Kinase2 inhibits

Caption: Example of a signaling pathway targeted by an inhibitor.

References

Comparative Analysis of Isoindoline-1,3-dione Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various biologically active isoindoline-1,3-dione analogs. While specific SAR data for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is not extensively available in the public domain, this document synthesizes findings from related isoindoline-1,3-dione derivatives to elucidate the key structural features influencing their biological activities. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the versatile isoindoline-1,3-dione scaffold.

Biological Activities of Isoindoline-1,3-dione Analogs

The isoindoline-1,3-dione moiety, a derivative of phthalimide, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have been investigated for their potential as:

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[3][4][5]

  • Analgesic and Anti-inflammatory Agents: Demonstrating pain-relieving and anti-inflammatory properties.[2][6][7][8]

  • Enzyme Inhibitors: Including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease, and cyclooxygenase (COX) enzymes.[9][10][11][12]

  • Antimicrobial Agents: Showing activity against bacterial and fungal strains.[13]

The diverse biological profiles of these compounds are largely dictated by the nature of the substituent attached to the nitrogen atom of the isoindoline-1,3-dione core.

Structure-Activity Relationship Analysis

The following sections detail the SAR for different biological activities based on modifications to the isoindoline-1,3-dione scaffold.

Anticancer Activity

Studies on various isoindoline-1,3-dione derivatives have revealed key structural features that contribute to their anticancer effects.

Table 1: Comparison of Anticancer Activity of Isoindoline-1,3-dione Analogs

Compound IDStructureModification from Parent ScaffoldCancer Cell LineIC50 (µM)Reference
I 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dionePhenylacetyl bromide substituentRaji0.26 µg/mL[3]
K5623.81 µg/mL[3]
II N-benzylisoindole-1,3-dione (Compound 3)N-benzyl substituentA549-Luc114.25[4]
III N-benzylisoindole-1,3-dione (Compound 4)N-benzyl substituentA549-Luc116.26[4]
  • Key Insight: The presence of an electrophilic center, such as the bromoacetyl group in Compound I , appears to significantly enhance cytotoxic activity against cancer cells.[3] The N-benzyl substitution in Compounds II and III also confers anticancer properties.[4]

Analgesic Activity

The analgesic properties of isoindoline-1,3-dione derivatives have been linked to specific substitutions on the core structure.

Table 2: Comparison of Analgesic Activity of Isoindoline-1,3-dione Analogs

Compound IDStructureModification from Parent ScaffoldAnalgesic Activity (% inhibition of writhing)Reference
IV 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneN-phenyl(phenylimino)methyl substituentHigh (1.6 times more active than metamizole sodium)[6][14]
V 2-(((3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dioneSubstituted triazole methylamino substituent78.78[7]
VI 2-(((3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dioneSubstituted triazole methylamino substituent77.27[7]
  • Key Insight: The introduction of bulky, aromatic substituents at the nitrogen atom, as seen in Compound IV , can lead to potent analgesic effects.[6][14] Furthermore, heterocyclic moieties like substituted triazoles, as in Compounds V and VI , also contribute significantly to analgesic activity.[7]

Acetylcholinesterase (AChE) Inhibition

Several isoindoline-1,3-dione derivatives have been explored as inhibitors of AChE, a key target in Alzheimer's disease therapy.

Table 3: Comparison of AChE Inhibitory Activity of Isoindoline-1,3-dione Analogs

Compound IDStructureModification from Parent ScaffoldAChE IC50 (µM)Reference
VII N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dioneN-(2-(4-phenylpiperazin-1-yl)ethyl) substituent1.12[9]
VIII 2-((2-(diethylamino)ethyl)amino)isoindoline-1,3-dioneN-(2-(diethylamino)ethyl)amino substituent0.9 - 19.5 (depending on alkyl chain length)[9]
  • Key Insight: The presence of a piperazine ring with a phenyl substituent (Compound VII ) or a diethylaminoalkyl chain (Compound VIII ) at the nitrogen atom of the isoindoline-1,3-dione core is crucial for AChE inhibitory activity.[9] The length of the alkyl chain in these analogs can be tuned to optimize potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Isoindoline-1,3-dione Analogs

A general procedure for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the reaction of phthalic anhydride with a primary amine.[6][15]

  • Reaction Setup: A mixture of phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) is prepared in a suitable solvent such as benzene or dimethylformamide (DMF).[6][16]

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent like ethanol.[6]

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][15]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/cm2 and incubated for 24 hours.[4]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the cell culture medium to the desired concentrations. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Analgesic Activity (Acetic Acid-Induced Writhing Test)

This in vivo model is used to screen for analgesic activity.[7]

  • Animal Model: Albino mice are used for this assay.[7]

  • Compound Administration: The test compounds are administered to the mice, typically via oral or intraperitoneal injection, at a specific dose (e.g., 25 mg/kg body weight).[7] A control group receives the vehicle, and a standard drug group receives a known analgesic (e.g., diclofenac).[7]

  • Induction of Writhing: After a set period (e.g., 30 minutes), a writhing-inducing agent, such as acetic acid solution, is injected intraperitoneally.

  • Observation: The number of writhing responses (stretching of the abdomen and hind limbs) is counted for a specific duration (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the test compounds compared to the control group.

Visualizations

The following diagrams illustrate a representative signaling pathway and a general experimental workflow relevant to the study of isoindoline-1,3-dione analogs.

anticancer_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Signaling Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling Activates Transcription Transcription Factors (e.g., NF-κB, AP-1) Signaling->Transcription Activates Gene_Expression Gene Expression Transcription->Gene_Expression Regulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Inhibitor Isoindoline-1,3-dione Analog Inhibitor->Signaling Inhibits Inhibitor->Apoptosis Induces

Caption: A simplified signaling pathway illustrating how isoindoline-1,3-dione analogs may exert anticancer effects by inhibiting pro-survival signaling and inducing apoptosis.

experimental_workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., Cytotoxicity Assay) Purification->In_Vitro SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis In_Vivo In Vivo Testing (e.g., Analgesic Model) In_Vitro->In_Vivo Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo->SAR_Analysis

Caption: A general experimental workflow for the synthesis, characterization, and biological evaluation of isoindoline-1,3-dione analogs.

References

A Comparative Guide to the Purity Assessment of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the integrity of subsequent research and the safety of potential pharmaceutical products. This guide offers a comprehensive overview of the purity analysis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a key building block in various synthetic pathways, utilizing High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a robust HPLC method, juxtapose its performance with alternative analytical techniques, and provide illustrative experimental data in clear, comparative tables.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. It is the preferred method for assessing the purity of many pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For the analysis of this compound, a reversed-phase HPLC method is highly suitable. This approach separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A proposed HPLC method for the purity analysis of this compound is detailed below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Hypothetical Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from potential impurities.

Peak No.Retention Time (min)Area (%)Identification
14.50.5Impurity 1
28.21.2Impurity 2
312.598.0This compound
415.10.3Impurity 3

Purity Calculation: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. In this hypothetical analysis, the purity of this compound is calculated to be 98.0%.

Experimental Protocol: HPLC Purity Assessment

This section provides a detailed, step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.

1. Materials and Reagents:

  • This compound sample

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Trifluoroacetic Acid (TFA)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Preparation of Mobile Phases:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask and bring it to volume with HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix thoroughly and degas.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis:

  • Set up the HPLC system with the C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 35 °C and the UV detection wavelength to 230 nm.

  • Create a sequence with the sample vials and inject 10 µL of each solution.

  • Run the gradient program as specified in the HPLC method table.

5. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks to determine the purity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (1 mg/mL in Acetonitrile) injection Sample Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H2O B: 0.1% TFA in ACN) system_setup HPLC System Setup (C18 Column, 35°C, 230 nm) mobile_phase_prep->system_setup equilibration Column Equilibration (30% B, 1.0 mL/min) system_setup->equilibration equilibration->injection gradient_elution Gradient Elution injection->gradient_elution detection UV Detection (230 nm) gradient_elution->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparative Analysis of Purity Assessment Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method depends on the nature of the expected impurities, the required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantification based on the integral of NMR signals relative to an internal standard of known purity and concentration.
Key Advantages High resolution and sensitivity for non-volatile and thermally labile impurities.[1]Excellent for identifying and quantifying volatile and semi-volatile impurities.[1]Provides structural information of impurities and a direct measure of purity without the need for a reference standard of the analyte.[1]
Limitations Requires a suitable chromophore for UV detection. May not detect all impurities if they co-elute or lack a chromophore.[1]Not suitable for non-volatile or thermally labile compounds.[1]Lower sensitivity compared to chromatographic methods.[1]
Applicability to the Analyte Highly suitable due to the presence of a chromophore and its likely non-volatile nature.Potentially suitable for identifying volatile impurities from the synthesis, but the parent compound may require derivatization.Excellent for structural confirmation and can be used for quantitative purity assessment (qNMR) with an appropriate internal standard.

Conclusion

The purity assessment of this compound is crucial for its application in research and development. This guide has provided a detailed HPLC method, including a comprehensive experimental protocol and hypothetical data, to facilitate accurate and reproducible purity determination. The comparison with alternative techniques such as GC-MS and NMR spectroscopy highlights the strengths and limitations of each method, enabling researchers to select the most appropriate approach for their specific needs. For routine quality control, the proposed HPLC method offers a robust and sensitive solution for ensuring the high purity of this important chemical intermediate.

References

Kinetic analysis of reactions involving 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction kinetics is fundamental to predicting product formation, optimizing reaction conditions, and developing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of α-haloketones in nucleophilic substitution reactions, with a focus on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and its analogs. Due to a lack of specific published kinetic data for this compound, this guide will utilize well-studied model systems, such as phenacyl halides, to illustrate the principles of kinetic analysis and provide a framework for evaluating the reactivity of related compounds.

Principles of α-Haloketone Reactivity

The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the presence of the adjacent carbonyl group. This group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[1] The reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Several factors govern the rate of these reactions:

  • The Nature of the Halogen: The leaving group ability of the halogen is a critical determinant of reaction rate, following the general trend: I > Br > Cl > F.[2] For instance, the reaction of iodoacetone with potassium iodide is approximately 35,000 times faster than the corresponding reaction with chloroacetone.[3]

  • The Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate.

  • The Solvent: The polarity and protic or aprotic nature of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate.

  • Substituents on the α-Haloketone: Electron-withdrawing or -donating groups on the aromatic ring of phenacyl halides, for example, can alter the electrophilicity of the α-carbon and thus the reaction rate.[4]

Comparative Kinetic Data of Model α-Haloketones

To illustrate the quantitative aspects of α-haloketone reactivity, the following tables summarize kinetic data for the reactions of phenacyl bromide and its derivatives with various nucleophiles.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenacyl Bromides with Aniline in Methanol at 40°C [4]

Substituent on Phenacyl BromideRate Constant (k) x 105 (L mol-1 s-1)
p-Bromo2.50
p-Chloro2.35
Unsubstituted1.80
p-Methyl1.25
p-Methoxy0.90

Table 2: Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Substituted Anilines in Methanol at 40°C [4]

Substituent on AnilineRate Constant (k) x 105 (L mol-1 s-1)
p-Phenetidine10.20
p-Toluidine5.00
Unsubstituted1.80
p-Anisidine1.60
m-Nitroaniline0.08

Experimental Protocols for Kinetic Analysis

The determination of reaction rates and rate constants is crucial for a quantitative comparison. The following are detailed methodologies for key experiments.

Method 1: Initial Rates Method

This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants.[5]

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the α-haloketone (e.g., this compound) and the nucleophile (e.g., potassium phthalimide) in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Reaction Setup: In a thermostated reaction vessel, mix known volumes of the stock solutions to achieve the desired initial concentrations.

  • Monitoring Reaction Progress: Monitor the change in concentration of a reactant or product over a short initial period. This can be done using various techniques such as:

    • Spectrophotometry: If a reactant or product absorbs light at a specific wavelength, the change in absorbance over time can be measured.[6]

    • Chromatography (HPLC or GC): Aliquots of the reaction mixture can be taken at specific time intervals, the reaction quenched, and the concentrations of the components determined by chromatography.

  • Calculation of Initial Rate: The initial rate is determined from the slope of the concentration versus time plot at t=0.

  • Determination of Reaction Order: By systematically varying the initial concentration of one reactant while keeping the others constant and measuring the corresponding initial rates, the order of the reaction with respect to each reactant can be determined.[5]

Method 2: Isolation Method (Pseudo-Order Conditions)

In this method, the concentration of one reactant is made to be in large excess compared to the others, so its concentration remains effectively constant throughout the reaction.[5][6]

Protocol:

  • Reaction Setup: Prepare a reaction mixture where the concentration of the nucleophile is at least 10-fold higher than the concentration of the α-haloketone.

  • Monitoring Reaction Progress: Follow the disappearance of the α-haloketone over time using a suitable analytical technique as described above.

  • Data Analysis: Since the concentration of the nucleophile is effectively constant, the reaction will follow pseudo-first-order kinetics with respect to the α-haloketone. The pseudo-first-order rate constant (k') can be determined by plotting ln[α-haloketone] versus time, where the slope is -k'.

  • Determination of the Second-Order Rate Constant: The true second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the equation: k = k' / [Nucleophile].

Visualizing Reaction Pathways and Workflows

SN2_Reaction_Pathway Reactants α-Haloketone + Nucleophile TS Transition State Reactants->TS k (Rate Constant) Products Substituted Product + Halide Ion TS->Products

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions Mix_Reactants Mix Reactants in Thermostated Vessel Prep_Solutions->Mix_Reactants Monitor_Reaction Monitor Concentration vs. Time Mix_Reactants->Monitor_Reaction Plot_Data Plot Concentration Data Monitor_Reaction->Plot_Data Calc_Rate Calculate Rate and Rate Constants Plot_Data->Calc_Rate

Application to this compound

Based on the principles and data presented for model α-haloketones, we can infer the expected reactivity of this compound. The presence of the bromo group at the α-position to the ketone suggests that it will be a reactive substrate for SN2 reactions.

To perform a kinetic analysis on this specific compound, one would follow the experimental protocols outlined above. A comparative study could involve synthesizing the chloro and iodo analogs and measuring their reaction rates with a common nucleophile, such as the phthalimide anion itself (in a degenerate exchange reaction) or another suitable nucleophile. This would provide a quantitative measure of the leaving group effect for this particular molecular scaffold.

Furthermore, comparing the reactivity of this compound with a simpler α-bromoketone like phenacyl bromide would elucidate the electronic and steric effects of the isoindoline-1,3-dione moiety on the reaction kinetics. This systematic approach will enable a thorough understanding of the factors governing the reactivity of this and related compounds, which is invaluable for their application in organic synthesis and drug development.

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a halogenated organic compound. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Identification

Potential Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as hazardous waste.[3] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal. As a brominated organic compound, this compound is classified as a halogenated organic waste .[5]

Step-by-Step Collection Protocol:

  • Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic solvents and solids. These are often color-coded (e.g., green carboys for liquids) as per your institution's guidelines.[5] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]

  • Labeling: Label the container as "Halogenated Organic Waste" before adding any waste. The label should clearly list all constituents, including the full chemical name "this compound." Avoid using abbreviations or chemical formulas.[4]

  • Waste Transfer:

    • Solid Waste: Carefully transfer any solid residue of the compound into the designated waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing boats, pipette tips, and gloves, should also be placed in this container.

    • Solutions: If the compound is in solution, the entire solution should be disposed of in the liquid halogenated organic waste container. Do not mix with non-halogenated organic waste or aqueous waste.[5]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[4] Store the container in a designated satellite accumulation area within the laboratory. Avoid excessive accumulation of waste.[4]

Disposal Procedures

The ultimate disposal of hazardous waste is handled by specialized, licensed contractors and is coordinated through your institution's EHS department.

Procedural Steps for Final Disposal:

  • Waste Pickup Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your EHS department, following their specific procedures.[6]

  • Documentation: Ensure all required documentation, such as a hazardous waste tag or manifest, is accurately completed and attached to the container.

  • Treatment and Destruction: Halogenated organic wastes are typically sent for high-temperature incineration at a regulated hazardous waste facility.[5] This is a common and effective method for the destruction of such compounds.[7] Other advanced treatment technologies like wet air oxidation or distillation may also be used, though these are generally applied on an industrial scale.[7][8]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key hazard classifications for a closely related compound, providing a basis for risk assessment.

Hazard ClassificationCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data based on the SDS for N-(4-bromobutyl)phthalimide.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Procedures cluster_ehs Institutional Disposal A Step 1: Identify Waste as Halogenated Organic B Step 2: Segregate from other waste streams (non-halogenated, aqueous, etc.) A->B C Step 3: Transfer to a dedicated, labeled 'Halogenated Organic Waste' container B->C D Step 4: Store container securely in a Satellite Accumulation Area C->D E Step 5: Request hazardous waste pickup from Environmental Health & Safety (EHS) D->E Container Full F Step 6: EHS transports waste to a licensed disposal facility E->F G Step 7: Final Disposal by High-Temperature Incineration F->G End Waste Destroyed G->End Start Generation of Waste Start->A

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a chemical compound utilized in laboratory research and development. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. The following information is based on the safety profiles of structurally similar brominated organic compounds and general laboratory safety best practices.

Hazard Identification:

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory for handling this compound to prevent exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged or direct contact, double-gloving is advised. Gloves must be inspected before use and changed immediately if contaminated.[1][5]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect against skin contact.[5]
Respiratory Respirator (as needed)Use a NIOSH-approved respirator if working outside of a fume hood or if there is a potential for aerosol or dust generation.[1][2]

Operational Plan: Safe Handling Procedure

All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][6]

  • Designate a specific area within the fume hood for the handling of this compound.

  • Assemble all necessary equipment and reagents before commencing work.

Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.

  • If creating a solution, slowly add the compound to the solvent to prevent splashing.

  • Keep containers of this compound tightly sealed when not in use.[1][6][7]

Post-Handling:

  • Decontaminate all work surfaces and equipment that may have come into contact with the compound.

  • Carefully remove PPE, avoiding cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for "Halogenated Organic Liquid Waste."[8] Do not mix with non-halogenated waste.[8]

Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this compound or its containers down the drain or in regular trash.[3][8]

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert personnel.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling decon Decontamination handling->decon emergency Emergency Procedures handling->emergency ppe_removal PPE Removal decon->ppe_removal waste_collection Waste Segregation & Collection ppe_removal->waste_collection disposal EHS Disposal waste_collection->disposal

A flowchart illustrating the safe handling and disposal workflow.

References

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2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.